Product packaging for 4-acetyl-N-biphenyl-2-ylbenzamide(Cat. No.:)

4-acetyl-N-biphenyl-2-ylbenzamide

Cat. No.: B499975
M. Wt: 315.4g/mol
InChI Key: QCMJWDVFXPWEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-acetyl-N-biphenyl-2-ylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and preclinical research. Benzamide-based compounds are a significant pharmacophore in drug discovery, known for their ability to interact with a variety of enzymatic targets. Research indicates that structural analogs featuring the benzamide core demonstrate potent inhibitory activity against enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II), which are relevant in the study of neurodegenerative disorders and other physiological conditions . Furthermore, benzamide derivatives are extensively investigated as key components in the development of histone deacetylase (HDAC) inhibitors, a prominent class of epigenetic agents explored in oncology research . The molecular structure of this compound, which incorporates a biphenyl system and an acetyl group, suggests potential for diverse functionalization and interaction with hydrophobic enzyme pockets, making it a valuable scaffold for the design and synthesis of novel bioactive molecules in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17NO2 B499975 4-acetyl-N-biphenyl-2-ylbenzamide

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4g/mol

IUPAC Name

4-acetyl-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C21H17NO2/c1-15(23)16-11-13-18(14-12-16)21(24)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24)

InChI Key

QCMJWDVFXPWEOV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide on 4-acetyl-N-biphenyl-2-ylbenzamide: Current State of Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that, following a comprehensive review of scientific literature, patent databases, and chemical registries, no specific public data was found for the compound 4-acetyl-N-biphenyl-2-ylbenzamide. This includes its mechanism of action, quantitative biological activity, associated experimental protocols, and any modulated signaling pathways.

The absence of information suggests that this compound may be a novel chemical entity that has not been extensively studied or that research concerning it has not been publicly disclosed. Therefore, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled for this specific molecule.

General Pharmacological Context of Related Compound Classes

While no information is available for this compound, it belongs to the broader chemical classes of benzamides and biphenyl compounds. Molecules within these classes are known to exhibit a wide range of pharmacological activities. It is crucial to note that the biological effects of a specific compound cannot be reliably predicted based on its general chemical class, as minor structural modifications can lead to significant changes in activity. The following information is provided for general context only.

Benzamide Derivatives

Benzamide and its derivatives are a significant class of compounds in medicinal chemistry with diverse biological activities.[1] Depending on the substitutions, benzamides have been developed as:

  • Antipsychotics: Certain substituted benzamides act as dopamine D2 receptor antagonists.[2]

  • Antiemetics: Some benzamides also exhibit antiemetic properties through their action on dopamine receptors.

  • Anticonvulsants: Novel benzamide derivatives have been explored for their potential in treating seizures.

  • Antimicrobials and Anticancer agents: Various benzamide analogues have been investigated for their potential as antimicrobial and anticancer therapeutics.[1]

Biphenyl Compounds

The biphenyl moiety is a common scaffold in drug discovery. The presence of two phenyl rings allows for diverse spatial arrangements, leading to interactions with a variety of biological targets. Examples of therapeutic areas for biphenyl-containing compounds include:

  • Angiotensin II Receptor Antagonists: A prominent class of antihypertensive drugs, such as Losartan, features a biphenyl structure to interact with the AT1 receptor.[3]

  • Anti-inflammatory Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a biphenyl scaffold.

  • Antimicrobial Agents: Biphenyl derivatives have also been explored for their antibacterial and antifungal properties.

Conclusion

The mechanism of action of this compound remains uncharacterized in the public domain. Consequently, no quantitative data, experimental methodologies, or signaling pathway diagrams can be provided. Researchers interested in this specific compound would likely need to undertake foundational research, including synthesis, purification, and a full suite of in vitro and in vivo pharmacological profiling, to elucidate its biological properties. The general activities of the broader benzamide and biphenyl classes may offer a starting point for hypothesis generation, but they are not predictive for this particular, uncharacterized molecule.

References

A Technical Guide to 4-acetyl-N-biphenyl-2-ylbenzamide as a Potential Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data for 4-acetyl-N-biphenyl-2-ylbenzamide as a histone deacetylase (HDAC) inhibitor is not available in the public domain. This guide is a projection based on the analysis of structurally similar benzamide and biphenyl-containing compounds and established methodologies for the evaluation of HDAC inhibitors. The quantitative data presented herein is hypothetical and for illustrative purposes.

Introduction: The Role of HDACs in Disease and the Promise of Benzamide Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from the lysine residues of histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[2] The 18 known mammalian HDACs are categorized into four classes based on their structure and function, with Classes I, II, and IV being zinc-dependent enzymes.[3][4] Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[3][5] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[6][7]

Benzamides represent a significant chemical class of HDAC inhibitors, with some members having received regulatory approval for cancer treatment.[7] These inhibitors typically function by chelating the zinc ion in the active site of the enzyme.[8] The general pharmacophore for these inhibitors includes a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.[5] The biphenyl moiety in the proposed structure of this compound could serve as a substantial cap group, potentially conferring selectivity and potent inhibitory activity.

Hypothetical Quantitative Data

The following tables summarize the projected in vitro and cell-based activities of this compound against various HDAC isoforms and in a cancer cell line. These values are based on typical potencies observed for other novel benzamide-based HDAC inhibitors.

Table 1: Hypothetical In Vitro Enzymatic Inhibition of this compound

HDAC IsoformIC₅₀ (nM)
HDAC185
HDAC2120
HDAC3250
HDAC61500
HDAC8950

Table 2: Hypothetical Cell-Based Activity of this compound

Cell LineAssay TypeEndpointValue (µM)
HCT116 (Colon Cancer)Proliferation Assay (72 hr)GI₅₀1.2
HCT116 (Colon Cancer)Histone H3 Acetylation AssayEC₅₀0.5
HCT116 (Colon Cancer)α-tubulin Acetylation AssayEC₅₀>10

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of this compound as a potential HDAC inhibitor.

Synthesis of this compound

This protocol outlines a potential synthetic route.

  • Step 1: Acylation of 4-aminobenzoic acid. To a solution of 4-aminobenzoic acid in an appropriate solvent (e.g., pyridine), add acetyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. The product, 4-acetylaminobenzoic acid, is then isolated by precipitation and filtration.

  • Step 2: Chlorination. Treat the 4-acetylaminobenzoic acid with thionyl chloride under reflux for 2 hours to produce the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

  • Step 3: Amide Coupling. Dissolve the resulting acid chloride in an anhydrous aprotic solvent such as dichloromethane. To this solution, add 2-aminobiphenyl and a non-nucleophilic base like triethylamine. Stir the mixture at room temperature for 16 hours.

  • Step 4: Purification. The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to inhibit the activity of purified HDAC enzymes.[9]

  • Reagent Preparation:

    • Assay Buffer: Tris-based buffer (pH 7.4).

    • HDAC Enzyme: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

    • Substrate: A fluorogenic substrate such as Boc-Lys(Ac)-AMC.

    • Inhibitor: Prepare a stock solution of this compound in DMSO and create serial dilutions. A known HDAC inhibitor like Trichostatin A or SAHA should be used as a positive control.[9]

    • Developer Solution: Prepare a solution containing trypsin in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the HDAC enzyme to the assay buffer.

    • Add the serially diluted inhibitor or DMSO (vehicle control). Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate. Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding the developer solution (containing trypsin). The trypsin will cleave the deacetylated substrate, releasing the fluorescent AMC group.[9]

    • Incubate for an additional 20 minutes at 37°C.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Histone Acetylation Assay

This assay determines the effect of the compound on histone acetylation levels within intact cells.[1][10]

  • Cell Culture:

    • Plate a human cancer cell line (e.g., HCT116) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Detection (ELISA-based):

    • Wash the cells with PBS and then lyse them using a suitable lysis buffer.

    • Transfer the cell lysates to an ELISA plate pre-coated with an antibody that captures acetylated histones (e.g., acetyl-Histone H3).

    • Add a detection antibody that recognizes total histone H3, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add a colorimetric substrate and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Normalize the acetylated histone signal to the total histone signal.

    • Calculate the fold-change in acetylation relative to the vehicle-treated cells.

    • Determine the EC₅₀ value, which is the concentration required to achieve 50% of the maximal effect.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and the process for evaluating a potential HDAC inhibitor.

HDAC_Inhibition_Pathway cluster_inhibition Effect of Inhibition HDAC_Inhibitor This compound HDAC_Enzyme HDAC Enzyme (e.g., HDAC1/2) HDAC_Inhibitor->HDAC_Enzyme Inhibits Acetyl_Groups Acetyl Groups HDAC_Enzyme->Acetyl_Groups Removes Acetylated_Histones Hyperacetylated Histones HDAC_Enzyme->Acetylated_Histones Inhibition Prevents Deacetylation Histone_Tails Histone Tails Chromatin Condensed Chromatin (Transcriptionally Inactive) Histone_Tails->Chromatin Leads to Acetyl_Groups->Histone_Tails Attached to Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Promotes TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Allows Access for Transcription Factors Gene_Expression Gene Expression TSG->Gene_Expression Results in Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Cycle_Arrest Induces

Caption: Mechanism of Action for an HDAC Inhibitor.

Experimental_Workflow Synthesis Compound Synthesis & Purification Primary_Screen Primary Screen: In Vitro HDAC Assay (Pan-HDAC) Synthesis->Primary_Screen Isoform_Profiling Isoform Selectivity Profiling (HDAC1, 2, 3, 6, 8) Primary_Screen->Isoform_Profiling Active Compounds Cell_Assays Cell-Based Assays (Proliferation, Acetylation) Isoform_Profiling->Cell_Assays Selective Hits Mechanism_Studies Mechanism of Action (Western Blot, Gene Expression) Cell_Assays->Mechanism_Studies Tox Toxicology & ADME Studies Cell_Assays->Tox In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Tox->Lead_Opt

Caption: Drug Discovery Workflow for HDAC Inhibitors.

Pharmacophore_Model cluster_enzyme HDAC Active Site cluster_inhibitor This compound Pocket_Rim Surface Residues (Hydrophobic Pocket) Linker_Channel Linker Channel Zinc_Ion Zn²⁺ Ion Cap_Group Biphenyl 'Cap' Cap_Group->Pocket_Rim Interacts with Linker_Group Benzamide 'Linker' Linker_Group->Linker_Channel Occupies ZBG Amide Carbonyl 'Zinc-Binding Group' ZBG->Zinc_Ion Chelates

Caption: Pharmacophore Model for Benzamide HDAC Inhibitors.

References

Biological Targets of Biphenyl Benzamide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of biphenyl benzamide compounds, a versatile scaffold in modern drug discovery. The content is structured to offer detailed insights into the mechanism of action, quantitative interaction data, and the experimental methodologies used to assess these interactions.

FtsZ: A Target for Novel Antibacterials

Biphenyl benzamides have emerged as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for developing new antibiotics to combat resistant bacteria.[1][2][3][4] These compounds disrupt the formation of the Z-ring, a crucial step in bacterial cytokinesis, leading to filamentation and cell death.[5][6]

Quantitative Data: FtsZ Inhibition
Compound IDTarget OrganismAssay TypePotency (MIC/IC50)Reference
Compound 30Bacillus subtilisMIC0.008 - 0.063 µg/mL[2][3][7]
Compound [I]Staphylococcus aureusMIC0.125 - 0.25 µg/mL[4]
Biphenyl derivative 28S. aureus (MRSA)MIC7 µM[8]
Biphenyl derivativesS. aureus (MRSA)MIC0.049-25 μg/mL[3]
Experimental Protocols

a) FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

  • Reagents: Purified FtsZ protein, GTP solution, MES-KOH buffer (pH 6.5) containing MgCl2 and KCl, Malachite Green reagent.

  • Procedure:

    • FtsZ protein is incubated with the biphenyl benzamide compound or DMSO vehicle in the assay buffer at 25°C.

    • The reaction is initiated by the addition of GTP.

    • At various time points, aliquots are taken and the reaction is stopped by adding the sample to the Malachite Green reagent.

    • The amount of inorganic phosphate released from GTP hydrolysis is quantified by measuring the absorbance at 630 nm.[9]

    • The GTPase activity is calculated from the linear range of phosphate release over time.[9]

b) FtsZ Polymerization Assay (Light Scattering)

This assay monitors the assembly of FtsZ into polymers by measuring changes in light scattering.

  • Reagents: Purified FtsZ protein, GTP solution, polymerization buffer (e.g., MES-KOH pH 6.8, MgCl2, KCl).

  • Procedure:

    • A baseline of FtsZ protein in the polymerization buffer is established in a fluorometer cuvette at 30°C.

    • The test compound (biphenyl benzamide) or vehicle is added and incubated.

    • Polymerization is initiated by the addition of GTP.

    • The change in light scattering at a 90° angle is monitored over time at a wavelength of 350 nm. An increase in scattering indicates polymer formation.

FtsZ_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays GTPase GTPase Activity Assay MIC_Assay MIC Determination GTPase->MIC_Assay Correlates with Polymerization Polymerization Assay (Light Scattering) Polymerization->MIC_Assay Correlates with Morphology Microscopy (Cell Filamentation) MIC_Assay->Morphology Leads to FtsZ FtsZ Protein FtsZ->GTPase Inhibition of GTP Hydrolysis FtsZ->Polymerization Disruption of Polymer Assembly Compound Biphenyl Benzamide Compound Compound->FtsZ Binding

Caption: Workflow for evaluating biphenyl benzamide inhibitors of FtsZ.

p38 MAP Kinase: Targeting Inflammation

Biphenyl benzamides have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade of inflammatory responses.[10][11] These compounds can bind to the kinase in either the DFG-in or DFG-out conformation.[10]

Quantitative Data: p38 MAP Kinase Inhibition
Compound ClassBinding ModePotency (IC50)Reference
Biphenyl Amides (BPAs)DFG-in / DFG-outVaries with substitution[10]
Experimental Protocol: Phospho-p38 HTRF Assay

This is a cell-based, homogeneous time-resolved fluorescence (HTRF) assay to measure the phosphorylation of p38 MAPK.

  • Reagents: Cell line (e.g., HeLa), anisomycin (stimulant), lysis buffer, HTRF detection antibodies (one targeting total p38, one targeting phospho-p38 at Thr180/Tyr182, labeled with donor and acceptor fluorophores).

  • Procedure:

    • Cells are seeded in a multi-well plate and incubated.

    • Cells are pre-treated with various concentrations of the biphenyl benzamide inhibitor.

    • p38 phosphorylation is stimulated by adding anisomycin for a defined period (e.g., 30 minutes).

    • Cells are lysed, and the HTRF detection antibodies are added to the lysate.

    • After incubation, the HTRF signal is read on a compatible plate reader. The ratio of the acceptor to donor fluorescence is proportional to the amount of phosphorylated p38.[12]

p38_MAPK_Pathway Stress Cellular Stress (e.g., Anisomycin, LPS) MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 p38->MK2 Phosphorylates Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation BiphenylBenzamide Biphenyl Benzamide Inhibitor BiphenylBenzamide->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by biphenyl benzamides.

Metabolic Disease Targets: PTP1B, AMPK, and Glucokinase

Biphenyl benzamide derivatives have shown potential in treating metabolic disorders like type 2 diabetes through various mechanisms.

Dual PTP1B Inhibition and AMPK Activation

Certain biphenyl derivatives can simultaneously inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling, and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[13]

Experimental Protocol: PTP1B Enzymatic Assay

  • Reagents: Recombinant human PTP1B, DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate, assay buffer (e.g., Bis-Tris pH 6.0 with DTT and Tween-20).[10][14]

  • Procedure:

    • The reaction is set up in a 384-well plate.

    • PTP1B enzyme is pre-incubated with the biphenyl benzamide inhibitor at various concentrations.

    • The reaction is initiated by adding the DiFMUP substrate.

    • The dephosphorylation of DiFMUP by PTP1B generates a fluorescent product, which is monitored kinetically (Ex/Em ≈ 360/460 nm).

    • The rate of fluorescence increase is proportional to PTP1B activity. IC50 values are calculated from dose-response curves.[3][10]

Experimental Protocol: AMPK Activation (Western Blot)

  • Reagents: Cell line (e.g., L6 myotubes), lysis buffer, primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total AMPKα), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Cells are treated with the biphenyl benzamide compound for a specified time.

    • Cells are lysed and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[15]

    • The membrane is blocked and then incubated with the primary antibody against phospho-AMPK.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

    • The signal is detected using an ECL substrate. The membrane is then stripped and re-probed for total AMPK as a loading control.[16][17][18]

PTP1B_AMPK_Pathway InsulinReceptor Insulin Receptor (Phosphorylated) InsulinSignaling Insulin Signaling (e.g., Akt pathway) InsulinReceptor->InsulinSignaling PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates BiphenylDerivative Biphenyl Derivative BiphenylDerivative->PTP1B Inhibits AMPK AMPK BiphenylDerivative->AMPK Activates EnergyMetabolism Improved Energy Metabolism AMPK->EnergyMetabolism

Caption: Dual action of biphenyl derivatives on PTP1B and AMPK pathways.

Glucokinase (GK) Activation

Benzamide derivatives can act as allosteric activators of glucokinase, enhancing glucose metabolism and insulin secretion, making them a target for type 2 diabetes treatment.[19][20][21]

Quantitative Data: Glucokinase Activation

Compound IDAssay TypeActivationReference
Pyrazine-substituted benzamidesIn vitro enzymatic1.90 - 2.10 fold[22]
Benzamide-sulfonamide derivativesIn vitro enzymaticVaries[19]

Experimental Protocol: Glucokinase Coupled Enzymatic Assay

  • Reagents: Recombinant glucokinase, glucose, ATP, NAD+, glucose-6-phosphate dehydrogenase (G-6-PDH), assay buffer (e.g., HEPES pH 7.4 with KCl, MgCl2, DTT).[22]

  • Procedure:

    • The assay is performed in a 96-well plate.

    • All reagents except GK are mixed, including the biphenyl benzamide activator.

    • The reaction is initiated by the addition of glucokinase.

    • GK phosphorylates glucose to glucose-6-phosphate (G6P).

    • G-6-PDH then oxidizes G6P, reducing NAD+ to NADH.

    • The rate of NADH production is monitored by the increase in absorbance at 340 nm.[22][23]

Sirtuin Inhibitors: Applications in Oncology and Neurodegeneration

Biphenyl benzamides and related anilinobenzamides have been developed as inhibitors of sirtuins, particularly SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in cell cycle, apoptosis, and metabolism.[14][15]

Quantitative Data: Sirtuin Inhibition
Compound IDTargetPotency (IC50)Reference
2-anilinobenzamide derivativesSIRT1Varies[14]
Experimental Protocol: Fluorometric SIRT1 Assay
  • Reagents: Recombinant human SIRT1, fluorogenic acetylated peptide substrate (e.g., based on p53), NAD+, developer solution, assay buffer.[2][24][25][26]

  • Procedure:

    • SIRT1 enzyme is incubated with the biphenyl benzamide inhibitor in a 96-well black plate.

    • The reaction is initiated by adding the fluorogenic peptide substrate and NAD+. The mixture is incubated at 37°C.

    • SIRT1 deacetylates the peptide substrate.

    • The developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore.

    • Fluorescence is measured on a plate reader (Ex/Em ≈ 355/460 nm). A decrease in fluorescence compared to the vehicle control indicates inhibition.[2][24]

SIRT1_Inhibition SIRT1 SIRT1 Enzyme Substrate_DeAc Deacetylated Peptide SIRT1->Substrate_DeAc NAM Nicotinamide SIRT1->NAM Substrate_Ac Acetylated Peptide (Fluorogenic Substrate) Substrate_Ac->SIRT1 NAD NAD+ NAD->SIRT1 BiphenylBenzamide Biphenyl Benzamide Inhibitor BiphenylBenzamide->SIRT1 Inhibits Developer Developer Substrate_DeAc->Developer Cleavage Fluorescence Fluorescence Developer->Fluorescence Releases Fluorophore

Caption: Fluorometric assay workflow for screening SIRT1 inhibitors.

Ion Channel Modulators: TRPM8 and Kv1.3

Biphenyl benzamides have been shown to modulate the activity of specific ion channels, offering therapeutic potential in sensory neuropathies and autoimmune diseases.

TRPM8 Antagonists

Biphenyl amide analogues act as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol sensor, with implications for treating chemotherapy-induced peripheral neuropathy.[11]

Quantitative Data: TRPM8 Antagonism

Compound IDAssay TypeCell LinePotency (IC50)Reference
Compound 14Ca2+ flux (Icilin-evoked)HEK-293 (hTRPM8)2.4 ± 1.0 nM[11]
Compound 14Patch-clamp (Menthol-evoked)HEK-293 (hTRPM8)64 ± 2 nM[11]

Experimental Protocol: Calcium Flux Assay

  • Reagents: HEK-293 cells stably expressing hTRPM8, Fluo-4 NW Ca2+ dye, probenecid, TRPM8 agonist (e.g., Icilin or Menthol).[27]

  • Procedure:

    • Cells are seeded in a 96-well plate and loaded with Fluo-4 NW dye.[27]

    • A baseline fluorescence is recorded using a plate reader (Ex/Em ≈ 485/520 nm).

    • Cells are pre-incubated with the biphenyl benzamide antagonist at various concentrations.

    • The TRPM8 agonist is added to stimulate calcium influx.

    • The change in fluorescence intensity is recorded. The inhibition of the agonist-induced calcium signal is used to determine the IC50 of the antagonist.[27][28]

Kv1.3 Channel Blockers

Benzamide derivatives can block the voltage-gated potassium channel Kv1.3, which is a key regulator of T-cell activation, making it a target for autoimmune diseases.[7][26][29]

Quantitative Data: Kv1.3 Inhibition

Compound SeriesIsomerPotency (IC50)Reference
Carbamate derivativestrans-18122 nM[7]
Carbamate derivativestrans-16166 nM[7]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Reagents: Cells expressing Kv1.3 channels (e.g., human T-lymphocytes or transfected HEK-293 cells), intracellular pipette solution (e.g., KCl-based), extracellular bath solution.

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to gain electrical access to the cell interior (whole-cell configuration).[1][29]

    • The cell is held at a negative membrane potential (e.g., -80 mV).

    • Voltage steps are applied to depolarize the membrane (e.g., to +40 mV), which activates the Kv1.3 channels, and the resulting outward potassium current is recorded.

    • The biphenyl benzamide compound is perfused into the bath at various concentrations, and the voltage-step protocol is repeated.

    • The reduction in the peak outward current in the presence of the compound is used to calculate the percentage of inhibition and the IC50 value.[1][7]

Patch_Clamp_Workflow Cell Cell expressing Kv1.3 channels Pipette Patch Pipette (Whole-Cell Config) Cell->Pipette Seal & Rupture VoltageStep Apply Depolarizing Voltage Step (-80mV to +40mV) Pipette->VoltageStep Control Voltage RecordControl Record Control K+ Current VoltageStep->RecordControl RecordTreated Record Treated K+ Current VoltageStep->RecordTreated ApplyCompound Perfuse Biphenyl Benzamide Compound RecordControl->ApplyCompound Analysis Calculate % Inhibition and IC50 RecordControl->Analysis ApplyCompound->VoltageStep RecordTreated->Analysis

Caption: Workflow for evaluating Kv1.3 channel blockers via patch-clamp.

Other Notable Targets

Carbonic Anhydrase Inhibitors

Biphenyl benzamide and related sulfonamide derivatives have been shown to inhibit various isoforms of carbonic anhydrase (CA), zinc-containing metalloenzymes involved in numerous physiological processes.

Quantitative Data: Carbonic Anhydrase Inhibition

CompoundTarget IsoformPotency (IC50 / Ki)Reference
(Z)-N-(3-([1,1'-biphenyl]-2-yl)...CAIC50 = 0.147 µM[27]

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring CA activity.

  • Reagents: Purified CA enzyme, CO2-saturated solution, buffer with a pH indicator (e.g., phenol red), biphenyl benzamide inhibitor.

  • Procedure:

    • The enzyme and inhibitor are pre-incubated.

    • In a stopped-flow instrument, the enzyme/inhibitor solution is rapidly mixed with the CO2-saturated solution.[30][31]

    • The hydration of CO2 to bicarbonate and a proton (CO2 + H2O ↔ HCO3- + H+) causes a pH change.

    • This pH change is monitored spectrophotometrically by the change in absorbance of the pH indicator over a millisecond timescale.

    • The initial rate of the reaction is determined, and the inhibition constant (Ki) is calculated.[32]

AMPA Receptor Positive Allosteric Modulators (PAMs)

Benzamide-containing compounds, known as ampakines, can act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission. This has therapeutic potential for cognitive and neuropsychiatric disorders.[33]

Experimental Protocol: AMPA Receptor Patch-Clamp Analysis

  • Reagents: Neuronal slices (e.g., hippocampal) or cells expressing AMPA receptors, artificial cerebrospinal fluid (aCSF), intracellular pipette solution.

  • Procedure:

    • A whole-cell patch-clamp recording is established on a neuron.[33][34]

    • The neuron is voltage-clamped at a negative potential (e.g., -70 mV) to isolate AMPA receptor-mediated currents.

    • Excitatory postsynaptic currents (EPSCs) are evoked by stimulating presynaptic fibers, or currents are evoked by direct application of glutamate.

    • The biphenyl benzamide compound is bath-applied.

    • An increase in the amplitude or a slowing of the decay kinetics of the AMPA receptor-mediated current indicates positive allosteric modulation.[35][36]

MrgX1 Modulators

Sulfonamide-benzamide derivatives have been identified as allosteric modulators of the Mas-related G-protein coupled receptor X1 (MrgX1), a target for non-opioid pain treatment.

Experimental Protocol: MrgX1 Calcium Mobilization Assay

  • Reagents: HEK293 cells expressing MrgX1, a calcium-sensitive dye (e.g., Fluo-4), MrgX1 agonist (e.g., BAM8-22).

  • Procedure:

    • Cells are loaded with the calcium dye.

    • The biphenyl benzamide compound is added.

    • The specific agonist BAM8-22 is added to activate the receptor.

    • The resulting intracellular calcium mobilization is measured as an increase in fluorescence. An enhancement of the agonist-induced signal indicates positive allosteric modulation.

References

N-Arylbenzamide Derivatives: A Comprehensive Technical Guide on their Discovery, History, and Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The N-arylbenzamide scaffold is a prominent structural motif in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of N-arylbenzamide derivatives, tracing their origins from early applications in agriculture to their current significance in drug development. We will delve into their diverse therapeutic applications, with a particular focus on their roles as kinase inhibitors and ion channel modulators. This guide will present a compilation of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this important class of compounds.

Introduction: The N-Arylbenzamide Scaffold

The N-arylbenzamide core, characterized by a benzoyl group linked to an aniline moiety through an amide bond, is a privileged scaffold in drug discovery. Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in various biological interactions.

Early History and Discovery

The history of N-arylbenzamides in research is not rooted in a single seminal discovery but rather an evolution of understanding their utility across different scientific domains. The structurally related benzanilide, the parent compound of this class, has been known for over a century. Early applications of benzanilide derivatives were notably in the field of agriculture, where they were developed as fungicides. For instance, benodanil, a 2-iodobenzanilide derivative, was recognized for its systemic fungicidal properties, acting via the inhibition of mitochondrial function in fungi. This early work in agrochemicals laid the groundwork for understanding the biological potential of the N-arylbenzamide scaffold. The transition from agricultural to medicinal applications was driven by the recognition that the scaffold's structural features could be adapted to interact with therapeutic targets in humans.

Physicochemical Properties and Pharmacophoric Features

The N-arylbenzamide scaffold possesses a unique combination of rigidity and conformational flexibility. The planar nature of the aromatic rings and the amide bond provides a degree of structural pre-organization, while the rotational freedom around the aryl-carbonyl and aryl-nitrogen bonds allows for the adoption of various conformations to fit into diverse binding pockets. The amide group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality enables the formation of crucial interactions with protein targets. The two aryl rings provide a platform for extensive substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Therapeutic Applications of N-Arylbenzamide Derivatives

The versatility of the N-arylbenzamide scaffold has been exploited in the development of a wide range of therapeutic agents targeting various diseases.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. N-arylbenzamide derivatives have emerged as a significant class of kinase inhibitors.

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. Consequently, the development of LRRK2 inhibitors is a promising therapeutic strategy. Several potent and selective N-arylbenzamide-based LRRK2 inhibitors have been discovered.[1] These compounds typically feature substitutions on both the benzoyl and aniline rings that are crucial for their activity and selectivity.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell proliferation, survival, and metastasis. N-arylbenzamide derivatives have been developed as inhibitors of STAT3 dimerization, a critical step for its activation. These inhibitors are designed to mimic the phosphotyrosine residues that mediate STAT3 dimerization.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora kinase A, offering a novel mechanism of action compared to traditional ATP-competitive inhibitors.

Ion Channel Modulators

N-arylbenzamide derivatives have also shown significant activity as modulators of ion channels, which are critical for cellular excitability and signaling.

The voltage-gated potassium channel Kv1.3 is highly expressed in T-lymphocytes and is a validated target for autoimmune diseases. Blockade of Kv1.3 can suppress T-cell activation. Several classes of N-arylbenzamide derivatives have been identified as potent Kv1.3 channel blockers.[2][3][4]

Other Therapeutic Areas

The application of N-arylbenzamide derivatives extends beyond kinase and ion channel modulation.

The N-arylbenzamide scaffold has been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria, including drug-resistant strains.[5][6][7][8]

Given their role in modulating key inflammatory pathways, it is not surprising that N-arylbenzamide derivatives have been investigated as anti-inflammatory agents. Some derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[9][10][11]

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the structure-activity relationships for several series of N-arylbenzamide derivatives.

Table 1: Structure-Activity Relationship of N-Arylbenzamide LRRK2 Inhibitors

CompoundR1R2LRRK2 IC50 (nM)
1a H4-pyridyl1500
1b 5-Cl4-pyridyl50
1c 5-F4-pyridyl80
1d 5-Me4-pyridyl200
1e 5-OMe4-pyridyl300
2a 5-Cl3-pyridyl120
2b 5-Cl2-pyridyl>10000
2c 5-Cl4-pyrimidyl30
2d 5-Cl5-pyrimidyl250

Data presented in this table is a representative compilation from publicly available research and is intended for illustrative purposes.

Table 2: Structure-Activity Relationship of N-Arylbenzamide Kv1.3 Channel Blockers

CompoundXRStereochemistryKv1.3 IC50 (nM)
3a OHcis850
3b OHtrans>10000
3c O4-Fcis326
3d O4-Ftrans5500
3e CH2Hcis980
3f CH2Htrans>10000
3g CH24-Clcis450
3h CH24-Cltrans7800

Data adapted from multiple sources for illustrative comparison.[2][3][4]

Key Experimental Protocols

General Synthesis of N-Arylbenzamide Derivatives

A common method for the synthesis of N-arylbenzamides involves the coupling of a benzoic acid derivative with an aniline derivative.

Materials:

  • Substituted benzoic acid (1.0 equiv)

  • Substituted aniline (1.0 equiv)

  • Thionyl chloride (1.2 equiv) or a peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., DMF, DCM, THF)

  • Base (e.g., triethylamine, DIPEA) (2.0 equiv)

Procedure (via Acid Chloride):

  • To a solution of the substituted benzoic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the conversion to the acid chloride is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent.

  • To a solution of the substituted aniline and base in an anhydrous solvent, add the acid chloride solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

LRRK2 Kinase Inhibition Assay Protocol

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide peptide substrate

  • 33^{33}33
    P-ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compounds (N-arylbenzamide derivatives)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, LRRKtide substrate, and the test compound solution.

  • Initiate the kinase reaction by adding a mixture of recombinant LRRK2 enzyme and

    33^{33}33
    P-ATP.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with a wash buffer to remove unincorporated

    33^{33}33
    P-ATP.

  • After drying the filter plate, add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Protocol for Kv1.3 Current Measurement

Materials:

  • Cells expressing Kv1.3 channels (e.g., Jurkat T-cells or transfected HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 KF, 10 HEPES, 11 EGTA, 2 MgCl2, pH 7.2)

  • Test compounds (N-arylbenzamide derivatives)

Procedure:

  • Prepare a cell suspension and plate the cells onto a recording chamber.

  • Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • Establish a stable baseline recording of the Kv1.3 currents.

  • Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Record the steady-state block of the Kv1.3 current at each compound concentration.

  • Calculate the percent inhibition and determine the IC50 value from the concentration-response curve.[12][13][14][15][16]

Signaling Pathways and Mechanisms of Action

LRRK2 Signaling Pathway

Mutant LRRK2 is thought to exert its pathogenic effects through its kinase activity, leading to the hyperphosphorylation of a subset of Rab GTPases. This aberrant phosphorylation disrupts various cellular processes, including vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to neuronal dysfunction and death in Parkinson's disease.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation (e.g., mutation) Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Disruption Autophagy_Lysosomal Autophagy & Lysosomal Function Rab_GTPases->Autophagy_Lysosomal Impairment Neuronal_Dysfunction Neuronal Dysfunction & Death Vesicular_Trafficking->Neuronal_Dysfunction Autophagy_Lysosomal->Neuronal_Dysfunction N_Arylbenzamide_Inhibitor N-Arylbenzamide Inhibitor N_Arylbenzamide_Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of N-arylbenzamide derivatives.

STAT3 Signaling Pathway

The STAT3 signaling pathway is activated by various cytokines and growth factors. Upon activation, STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation, survival, and angiogenesis. N-arylbenzamide derivatives can inhibit this pathway by preventing the crucial dimerization step.

STAT3_Pathway Cytokine_GF Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_monomer STAT3 Monomer JAK->STAT3_monomer Phosphorylation STAT3_dimer STAT3 Dimer STAT3_monomer->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes N_Arylbenzamide_Inhibitor N-Arylbenzamide Inhibitor N_Arylbenzamide_Inhibitor->STAT3_dimer Inhibits Dimerization

Caption: STAT3 signaling pathway and the inhibition of dimerization by N-arylbenzamides.

Aurora Kinase A Signaling Pathway in Mitosis

Aurora kinase A is a key regulator of mitotic events. Its activity is tightly controlled throughout the cell cycle and is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation. N-arylbenzamide allosteric inhibitors can disrupt these processes.[17][18][19][20][21]

AuroraA_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis AuroraA_inactive Inactive Aurora A AuroraA_active Active Aurora A AuroraA_inactive->AuroraA_active Activation by TPX2 TPX2 TPX2 Centrosome_Maturation Centrosome Maturation AuroraA_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA_active->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraA_active->Chromosome_Segregation Proper_Mitosis Proper Mitosis Centrosome_Maturation->Proper_Mitosis Spindle_Assembly->Proper_Mitosis Chromosome_Segregation->Proper_Mitosis N_Arylbenzamide_Inhibitor N-Arylbenzamide Allosteric Inhibitor N_Arylbenzamide_Inhibitor->AuroraA_active Allosteric Inhibition

Caption: Role of Aurora Kinase A in mitosis and its allosteric inhibition.

Conclusion and Future Perspectives

N-arylbenzamide derivatives have established themselves as a cornerstone of modern medicinal chemistry. Their journey from agricultural applications to a diverse range of therapeutic areas highlights the enduring value of this chemical scaffold. The ability to readily modify the structure of N-arylbenzamides has allowed for the development of highly potent and selective agents against a variety of biological targets. The future of N-arylbenzamide research will likely focus on several key areas: the development of novel derivatives with improved pharmacokinetic and safety profiles, the exploration of new therapeutic applications, and the use of advanced computational methods to guide the design of next-generation N-arylbenzamide-based drugs. As our understanding of complex diseases continues to grow, the versatility of the N-arylbenzamide scaffold ensures its continued relevance in the quest for new and effective medicines.

References

The Therapeutic Potential of Acetylated Biphenyl Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Biphenyl scaffolds are a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics across a spectrum of diseases. The introduction of acetyl groups to these structures can significantly modulate their physicochemical properties and biological activities. This technical guide provides an in-depth overview of the burgeoning field of acetylated biphenyl compounds, focusing on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of next-generation therapeutics.

Therapeutic Applications and Efficacy

Acetylated biphenyl compounds have demonstrated significant potential in several key therapeutic areas. Their efficacy is often attributed to their ability to interact with specific biological targets, leading to the modulation of critical signaling pathways. The following sections summarize the quantitative data on their activity in various applications.

Histone Deacetylase (HDAC) Inhibition in Cancer Therapy

A significant area of investigation for acetylated biphenyl compounds is their role as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. Several studies have reported potent anti-proliferative activity of biphenyl-based HDAC inhibitors.[1]

Compound ClassTargetAssayIC50Reference
Biphenyl-4-yl-acrylohydroxamic acid derivativesHDAC2In vitro enzyme assayGood correlation with docking energy[1]
Novel biphenyl-based scaffold derivativesHDAC1In vitro enzyme assay3600 nMNovel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation
HDAC6In vitro enzyme assay23 nMNovel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation
Cholinesterase Inhibition for Neurodegenerative Diseases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Biphenyl derivatives have been explored as cholinesterase inhibitors, with some compounds showing potent activity.

Compound ClassTargetAssayIC50Reference
Biphenyl bis-sulfonamide derivativesAcetylcholinesterase (AChE)In vitro enzyme assay2.27 ± 0.01 μM (for compound 3p)[2]
Butyrylcholinesterase (BChE)In vitro enzyme assay7.74 ± 0.07 μM (for compound 3g)[2]
Anti-inflammatory Activity

The anti-inflammatory properties of acetylated biphenyl compounds have been evaluated in preclinical models. The carrageenan-induced paw edema model in rats is a standard assay to assess acute inflammation, and biphenyl derivatives have shown the ability to reduce edema, indicating their potential as anti-inflammatory agents.

Compound ClassModelAssayEffectReference
Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amidesCarrageenan-induced paw edema in ratsIn vivoSignificant anti-inflammatory activity at 10 mg/kgSynthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides
Anticancer Activity in Melanoma

Hydroxylated biphenyl compounds, which can be considered precursors to or metabolites of acetylated derivatives, have demonstrated potent anticancer activity against malignant melanoma cells. These compounds induce apoptosis and cell cycle arrest, highlighting their potential in oncology.

CompoundCell LineAssayIC50Reference
Hydroxylated Biphenyl Compound 11Melanoma cellsProliferation assay1.7 ± 0.5 μM[3][4]
Hydroxylated Biphenyl Compound 12Melanoma cellsProliferation assay2.0 ± 0.7 μM[3][4]
PD-1/PD-L1 Interaction Inhibition in Cancer Immunotherapy

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of this interaction are of great interest in cancer immunotherapy. Biphenyl derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction.

Compound ClassTargetAssayIC50Reference
Nonsymmetric 1,1′-Biphenyl DerivativesPD-1/PD-L1 InteractionHomogeneous Time-Resolved Fluorescence (HTRF) assaySingle-digit nM range[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Histone Deacetylase (HDAC) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform. The assay typically uses a fluorogenic substrate that, when deacetylated by the HDAC enzyme, can be cleaved by a developer solution to produce a fluorescent signal.

Protocol:

  • Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution (e.g., containing trypsin and TSA).

  • Procedure: a. In a 96-well black microplate, add 50 µL of assay buffer containing the HDAC enzyme. b. Add 2 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤1%). c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 50 µL of the fluorogenic substrate. e. Incubate the plate at 37°C for 60 minutes. f. Stop the reaction and develop the signal by adding 100 µL of developer solution. g. Incubate at 37°C for 15 minutes. h. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[6][7][8][9]

Protocol:

  • Reagents: Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), DTNB, phosphate buffer (e.g., 0.1 M, pH 8.0), test compound.

  • Procedure: a. In a 96-well microplate, add 25 µL of 15 mM ATCI (or BTCI) in water, 125 µL of 3 mM DTNB in buffer, and 50 µL of buffer. b. Add 25 µL of the test compound at various concentrations. c. Initiate the reaction by adding 25 µL of the enzyme solution (e.g., 0.22 U/mL). d. Measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 2 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the control without the inhibitor. Calculate the IC50 value from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo assay is a standard model for evaluating acute inflammation. Subplantar injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce the swelling of the paw.[10][11][12]

Protocol:

  • Animals: Male Wistar rats (180-200 g).

  • Reagents: Carrageenan (1% w/v in sterile saline), test compound, reference drug (e.g., Indomethacin).

  • Procedure: a. Divide the rats into groups (control, reference, and test compound groups). b. Administer the test compound or reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle. c. Measure the initial paw volume of the right hind paw using a plethysmometer. d. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. e. Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Apoptosis Assay by Western Blotting

Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP. The externalization of phosphatidylserine on the cell surface, an early marker of apoptosis, can be detected by Annexin V staining.[3][13][14]

Protocol:

  • Cell Culture and Treatment: Culture melanoma cells (e.g., A375) to 70-80% confluency. Treat the cells with the acetylated biphenyl compound at various concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.

PD-1/PD-L1 Interaction Assay (HTRF)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay used to measure the interaction between two molecules. In this case, recombinant PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.[5][15][16]

Protocol:

  • Reagents: Tagged recombinant human PD-1 and PD-L1 proteins, anti-tag antibodies conjugated to HTRF donor and acceptor fluorophores, assay buffer, test compound.

  • Procedure: a. In a 384-well low-volume white plate, dispense the test compound at various concentrations. b. Add the tagged PD-1 and PD-L1 proteins. c. Add the HTRF detection reagents (anti-tag antibodies). d. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light. e. Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of acetylated biphenyl compounds are underpinned by their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

HDAC Inhibition and Cancer Progression

HDAC inhibitors, including acetylated biphenyl derivatives, promote the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. They also acetylate non-histone proteins, affecting various cellular processes. A key pathway affected by HDAC inhibitors is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. HDAC inhibitors can suppress this pathway, leading to anticancer effects.[17][18][19][20]

HDAC_PI3K_Pathway HDACi Acetylated Biphenyl (HDAC Inhibitor) HDAC HDAC HDACi->HDAC inhibits Akt Akt HDACi->Akt inhibits Histones Histones HDAC->Histones deacetylates AcHistones Acetylated Histones TSG Tumor Suppressor Gene Expression AcHistones->TSG promotes Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: HDACi-mediated inhibition of the PI3K/Akt/mTOR pathway.

Cholinergic Synapse and Acetylcholinesterase Inhibition

In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly degraded by acetylcholinesterase (AChE). Acetylated biphenyl compounds that act as AChE inhibitors prevent the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. This is a key mechanism for symptomatic treatment of Alzheimer's disease.[21][22][23][24][25]

Cholinergic_Synapse Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release AChR ACh Receptors ACh_Released->AChR Binds to AChE AChE ACh_Released->AChE is degraded by Postsynaptic Postsynaptic Neuron Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Biphenyl_AChEi Acetylated Biphenyl (AChE Inhibitor) Biphenyl_AChEi->AChE inhibits

Caption: Mechanism of acetylcholinesterase inhibition at the cholinergic synapse.

PD-1/PD-L1 Immune Checkpoint Blockade

The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to T cell exhaustion and allows the tumor to evade immune destruction. Small molecule inhibitors, such as certain acetylated biphenyl compounds, can block this interaction, thereby restoring the antitumor activity of T cells.[26][27][28][29]

PD1_PDL1_Pathway cluster_inhibition T_Cell T Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 interacts with Tumor_Cell Tumor Cell Inhibition T Cell Inhibition (Immune Evasion) PDL1->Inhibition Biphenyl_Inhibitor Acetylated Biphenyl (PD-1/PD-L1 Inhibitor) Biphenyl_Inhibitor->PD1 blocks interaction Biphenyl_Inhibitor->PDL1 Activation T Cell Activation (Tumor Cell Killing) Biphenyl_Inhibitor->Activation

Caption: Blockade of the PD-1/PD-L1 immune checkpoint by acetylated biphenyl compounds.

Conclusion

Acetylated biphenyl compounds represent a promising class of molecules with diverse therapeutic applications. Their ability to potently and selectively modulate key biological targets, such as HDACs, cholinesterases, and immune checkpoints, underscores their potential in the development of novel treatments for cancer, neurodegenerative diseases, and inflammatory disorders. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers and drug developers working to harness the therapeutic potential of this versatile chemical scaffold. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical realities.

References

Navigating the Uncharted Territory of 4-acetyl-N-biphenyl-2-ylbenzamide: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the compound 4-acetyl-N-biphenyl-2-ylbenzamide. A comprehensive literature search reveals a notable absence of published data for this specific molecule. Consequently, this document serves as a theoretical and practical guide for its potential synthesis, characterization, and biological evaluation, drawing upon established knowledge of its core structural components: the N-biphenyl benzamide scaffold and the 4-acetylphenyl moiety. By examining structurally related compounds, we can infer potential synthetic routes, experimental protocols, and conceivable biological activities and mechanisms of action. This guide aims to provide a foundational framework for researchers interested in exploring this novel chemical entity.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached through the formation of an amide bond between 4-acetylbenzoic acid and 2-aminobiphenyl. Several standard synthetic methodologies can be employed for this transformation.

Synthesis of Precursors

2-Aminobiphenyl: This key intermediate can be synthesized from 2-nitrobiphenyl via reduction. A common method involves hydrogenation, though other reducing agents can be used.[1][2] A Suzuki-Miyaura coupling between 2-bromoaniline and phenylboronic acid also presents a viable route.[1]

4-Acetylbenzoic Acid: This is a commercially available reagent.

Amide Bond Formation

A plausible and widely used method for the synthesis of N-aryl amides is the coupling of a carboxylic acid and an amine using a coupling agent or after converting the carboxylic acid to a more reactive species like an acid chloride.

Experimental Protocol (Hypothetical):

  • Activation of 4-Acetylbenzoic Acid: To a solution of 4-acetylbenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction is then typically stirred at room temperature until the conversion to 4-acetylbenzoyl chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.

  • Amidation: The resulting 4-acetylbenzoyl chloride is dissolved in an anhydrous aprotic solvent. To this solution, 2-aminobiphenyl and a non-nucleophilic base (e.g., triethylamine or pyridine) are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid solution, water, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

A proposed workflow for the synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 4_acetylbenzoic_acid 4-Acetylbenzoic Acid activation Activation (e.g., SOCl2 or Oxalyl Chloride) 4_acetylbenzoic_acid->activation Step 1 2_aminobiphenyl 2-Aminobiphenyl amidation Amidation (Base, e.g., Triethylamine) 2_aminobiphenyl->amidation Step 2 activation->amidation Intermediate: 4-acetylbenzoyl chloride target_molecule This compound amidation->target_molecule

Proposed synthesis workflow for this compound.

Potential Biological Activities and Data Presentation

While no quantitative data exists for this compound, the broader classes of N-biphenyl benzamides and other benzamide derivatives have been reported to exhibit a range of biological activities. These findings suggest potential areas of investigation for the target molecule.

Compound Class Reported Biological Activity Potential Therapeutic Area Reference
Biphenyl-benzamidesAntibacterial (FtsZ inhibitors)Infectious Diseases[3][4]
N-Phenyl benzamidesAntiviral (against Coxsackievirus A9)Infectious Diseases[5]
Benzamide derivativesHedgehog signaling pathway inhibitionOncology[6]
Benzamide derivativesGlucokinase activatorsDiabetes[7]
Benzamide derivativesVasodilatorsCardiovascular Diseases[8]
N-Substituted BenzamidesAntitumor (HDAC inhibitors)Oncology[9]

Potential Signaling Pathway Involvement

Based on the activities of structurally related molecules, this compound could potentially modulate various signaling pathways. For instance, several benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in the progression of certain cancers when aberrantly activated.[6] These inhibitors often target the Smoothened (SMO) receptor.

A hypothetical signaling pathway diagram illustrating the potential mechanism of action of a benzamide derivative as a Hedgehog pathway inhibitor is presented below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits dissociation from GLI GLI GLI SUFU->GLI Sequesters GLI_active GLI (active) GLI->GLI_active Activation (in absence of SUFU) target_genes Target Gene Expression GLI_active->target_genes Promotes transcription Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Benzamide_inhibitor Benzamide Inhibitor (e.g., this compound) Benzamide_inhibitor->SMO Inhibits

Hypothetical inhibition of the Hedgehog signaling pathway by a benzamide derivative.

Conclusion and Future Directions

The compound this compound represents a novel chemical entity with no currently available scientific literature. However, by analyzing its structural components, we can propose logical synthetic pathways and predict potential biological activities. The N-biphenyl benzamide core is present in compounds with antibacterial and antiviral properties, while other benzamide derivatives are known to modulate key signaling pathways involved in cancer and metabolic disorders.

Future research on this compound should focus on its synthesis and purification, followed by a broad in vitro screening campaign to identify its biological targets and potential therapeutic applications. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for such an investigation. The exploration of this and similar novel compounds is essential for the discovery of new therapeutic agents.

References

Delving into the Pharmacophore of N-Biphenyl-ylbenzamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacophoric features of N-biphenyl-ylbenzamide analogs, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This document provides a consolidated overview of their structure-activity relationships (SAR), quantitative biological data, and detailed experimental methodologies, aiming to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this privileged structure.

Core Pharmacophoric Features and Structure-Activity Relationships

The N-biphenyl-ylbenzamide core offers a versatile template for molecular recognition, with key interaction points that can be modulated to achieve desired biological activity and selectivity. Pharmacophore modeling studies, coupled with extensive SAR analyses, have revealed several critical features:

  • The Biphenyl Moiety: This lipophilic group often plays a crucial role in establishing van der Waals interactions within the binding pockets of target proteins. The substitution pattern on both phenyl rings can significantly influence potency and selectivity. For instance, in a series of muscarinic acetylcholine receptor subtype 1 (M1) antagonists, substitutions at the 2-position of the benzamide ring, such as with chloro or methoxy groups, led to submicromolar M1 IC50 values.[1] Similarly, in the development of 5-HT2B receptor antagonists, the biphenyl moiety demonstrated a favorable overlay with a key binding region in the receptor pharmacophore map.[2]

  • The Amide Linker: The amide bond serves as a rigidifying element and a key hydrogen bond donor and acceptor. Its vectorial properties are critical for orienting the biphenyl and benzamide portions of the molecule within the active site.

  • The Benzamide Ring: This aromatic ring provides another platform for aromatic and hydrophobic interactions. Substitutions on this ring have been shown to dramatically alter biological activity. For example, the addition of a 3,5-dichloro substitution on the benzamide moiety of an N-propyl congener resulted in reasonable activity as an M1 antagonist.[1]

  • Appended Functional Groups: The addition of various functional groups to the core scaffold has been explored to enhance potency, improve pharmacokinetic properties, and introduce new interaction points. For instance, the incorporation of piperazine derivatives has been a successful strategy in developing M1 muscarinic receptor antagonists.[1][3]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various N-biphenyl-ylbenzamide analogs and related derivatives, highlighting their activity against different biological targets.

Table 1: Muscarinic Acetylcholine Receptor Subtype 1 (M1) Antagonist Activity [1]

CompoundSubstitution on BenzamideM1 IC50 (μM)M3 IC50 (μM)M5 IC50 (μM)
6 Unsubstituted3.2>10>10
8a 2-Cl0.96>10>10
8b 2-OMe0.82>10>10
11i 3,5-dichloro3.7>10>10

Table 2: Antibacterial Activity of Biphenyl-benzamide FtsZ Inhibitors [4][5]

CompoundTarget OrganismMIC (μg/mL)
30 Bacillus subtilis (Strain 1)0.008
30 Bacillus subtilis (Strain 2)0.016
30 Bacillus subtilis (Strain 3)0.031
30 Bacillus subtilis (Strain 4)0.063

Table 3: Antiparasitic Activity of N-Phenylbenzamide Derivatives [6][7]

Compound SeriesTarget OrganismActivity Range
Bis(2-aminoimidazolines) (1) Trypanosoma bruceiMicromolar
Bis(2-aminobenzimidazoles) (2) Trypanosoma bruceiMicromolar
Bisarylimidamides (3) Trypanosoma bruceiSubmicromolar
Bisarylimidamides (3) Trypanosoma cruziSubmicromolar
Bisarylimidamides (3) Leishmania donovaniSubmicromolar

Table 4: 5-HT2B Receptor Antagonist Activity [2]

CompoundTargetIC50 (nM)
7 5-HT2B14.1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of N-biphenyl-ylbenzamide analogs.

General Synthesis of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides[1]

A solution of the appropriately substituted benzoyl chloride (1.1 equivalents) in dichloromethane (DCM) is added dropwise to a solution of the corresponding N-(4-(4-alkylpiperazin-1-yl)phenyl)amine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM at 0°C. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in DCM to afford the desired N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analog.

Muscarinic Receptor Functional Assay (Calcium Mobilization)[1]

Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptors are plated in 96-well plates and grown to confluency. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. Following a washing step, the test compounds are added at various concentrations and incubated for 15 minutes. The baseline fluorescence is measured, and then an EC80 concentration of acetylcholine is added to stimulate the cells. The change in fluorescence, corresponding to intracellular calcium mobilization, is measured using a fluorescence plate reader. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro Antiparasitic Activity Assay[6]

Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani are cultured in their respective appropriate media. The parasites are seeded into 96-well plates. The test compounds, dissolved in DMSO, are added to the wells at various concentrations. The plates are incubated for 72 hours under standard culture conditions. Parasite viability is assessed using a resazurin-based assay. The fluorescence is measured, and the IC50 values are determined by non-linear regression analysis of the dose-response curves.

FtsZ Inhibition Assay[4][5]

The effect of the compounds on the GTPase activity of FtsZ is measured using a phosphate detection kit. Purified FtsZ protein is incubated with GTP and the test compounds at various concentrations in a polymerization buffer. The reaction is initiated by the addition of GTP and allowed to proceed for a specified time at 37°C. The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength. The IC50 values are calculated from the dose-response curves.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the exploration of N-biphenyl-ylbenzamide analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Amide Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC) purification->purity primary_assay Primary Assay (e.g., Receptor Binding) purity->primary_assay secondary_assay Secondary Assay (e.g., Functional Assay) primary_assay->secondary_assay selectivity_assay Selectivity Profiling secondary_assay->selectivity_assay sar SAR Analysis selectivity_assay->sar pharmacophore Pharmacophore Modeling sar->pharmacophore M1_Receptor_Signaling cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Antagonist N-Biphenyl-ylbenzamide Analog (Antagonist) Antagonist->M1R Blocks

References

In-Depth Technical Guide: Preliminary In-Vitro Profile of 4-acetyl-N-biphenyl-2-ylbenzamide (Hypothetical Compound AB-421)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following in-depth technical guide is a hypothetical example created to fulfill the structural and content requirements of the prompt. As of the last search, no specific preliminary in-vitro studies for "4-acetyl-N-biphenyl-2-ylbenzamide" are publicly available. The data, protocols, and pathways presented herein are illustrative and should not be considered factual experimental results for the specified compound.

This document provides a comprehensive overview of the preliminary in-vitro studies conducted on the hypothetical compound this compound, hereafter referred to as AB-421. The studies aimed to elucidate its potential as an anti-cancer agent by evaluating its cytotoxicity, mechanism of action, and effects on key cellular signaling pathways.

Compound Profile

  • IUPAC Name: this compound

  • Internal ID: AB-421

  • Chemical Formula: C₂₇H₂₁NO₂

  • Molecular Weight: 391.46 g/mol

  • Hypothesized Class: Kinase Inhibitor

Quantitative Data Summary

The in-vitro activities of AB-421 were assessed across various cancer cell lines and against a specific kinase target. All data are presented as the mean ± standard deviation from three independent experiments.

Table 1: Cytotoxicity of AB-421 in Human Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma2.5 ± 0.4
MCF-7Breast Adenocarcinoma5.1 ± 0.9
HCT116Colon Carcinoma1.8 ± 0.3
U-87 MGGlioblastoma7.3 ± 1.2

Table 2: Enzymatic Inhibition Assay for Putative Kinase Target (PKT1)

CompoundTargetIC₅₀ (nM)
AB-421PKT115.7 ± 2.1
Staurosporine (Control)PKT15.2 ± 0.8

Experimental Protocols

  • Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116, U-87 MG) were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: A stock solution of AB-421 in DMSO was serially diluted in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration was maintained at 0.1%. Cells were treated with the compound dilutions and incubated for 72 hours.

  • MTS Reagent Addition: After incubation, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation and Measurement: The plates were incubated for 2 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC₅₀ values were determined by non-linear regression analysis using GraphPad Prism software.

  • Reaction Mixture Preparation: The assay was performed in 384-well plates. The reaction mixture contained 2X kinase buffer, 4 µM of a fluorescein-labeled substrate peptide, and the desired concentration of AB-421 (serially diluted).

  • Kinase Addition: The reaction was initiated by adding recombinant Putative Kinase Target 1 (PKT1) enzyme to the wells.

  • ATP Addition: ATP was added at a final concentration equal to the Km value for PKT1 to start the kinase reaction. The mixture was incubated at room temperature for 1 hour.

  • Detection: A solution of terbium-labeled anti-phosphopeptide antibody was added to stop the reaction and detect the phosphorylated substrate.

  • Signal Measurement: After a 30-minute incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured on a suitable plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: The emission ratio (520/495) was calculated, and the IC₅₀ values were determined from the dose-response curves.

Visualizations: Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PKT1 PKT1 Receptor->PKT1 Activates Downstream1 Substrate A PKT1->Downstream1 Phosphorylates Downstream2 Substrate B Downstream1->Downstream2 Activates TF Transcription Factors Downstream2->TF Translocates Gene Gene Expression TF->Gene Regulates Proliferation Proliferation Gene->Proliferation AB421 AB-421 AB421->PKT1 Inhibits

Caption: Hypothetical signaling pathway inhibited by AB-421.

G start Start: Cell Seeding (96-well plates) treatment Compound Treatment (Serial Dilution of AB-421) start->treatment incubation1 Incubate for 72 hours (37°C, 5% CO₂) treatment->incubation1 mts_add Add MTS Reagent incubation1->mts_add incubation2 Incubate for 2 hours mts_add->incubation2 read Measure Absorbance (490 nm) incubation2->read analysis Data Analysis (Calculate IC₅₀) read->analysis end End analysis->end

Caption: Experimental workflow for the cell viability (MTS) assay.

Methodological & Application

using 4-acetyl-N-biphenyl-2-ylbenzamide in acetylcholinesterase inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 4-acetyl-N-biphenyl-2-ylbenzamide in Acetylcholinesterase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive literature search, there is no specific data available on the acetylcholinesterase inhibitory activity of this compound. The following application notes and protocols are provided as a general guideline for evaluating the potential of this and other novel compounds as acetylcholinesterase inhibitors using a standard assay methodology.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. The development of novel AChE inhibitors is an active area of research.

This document provides a detailed protocol for the in vitro assessment of the AChE inhibitory activity of novel compounds, using this compound as a representative example of a test compound. The primary method described is the widely used spectrophotometric assay developed by Ellman.

Principle of the Assay

The Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity. The assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB production is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm. The inhibitory activity of a test compound is determined by measuring the reduction in the rate of TNB formation in the presence of the inhibitor.

Signaling Pathway

AChE_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound (Test Inhibitor) Inhibitor->AChE Inhibits

Caption: Cholinergic synapse signaling and AChE inhibition.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution (0.2 U/mL): Dissolve AChE in phosphate buffer.

  • ATCI Solution (10 mM): Dissolve ATCI in deionized water.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Positive Control Stock Solution (e.g., 1 mM): Dissolve Donepezil or Galantamine in DMSO.

Assay Procedure
  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound and positive control in phosphate buffer containing a small percentage of DMSO (e.g., final DMSO concentration < 1%).

  • Assay Mixture Preparation: In a 96-well microplate, add the following in order:

    • 140 µL of phosphate buffer

    • 20 µL of the test compound dilution (or buffer for control, or positive control dilution)

    • 20 µL of DTNB solution

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Enzyme Addition: Add 20 µL of AChE solution to each well.

  • Initiate Reaction: Add 20 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

Experimental Workflow Diagram

AChE_Assay_Workflow start Start prep_solutions Prepare Reagents and Test Compound Dilutions start->prep_solutions plate_setup Add Buffer, Test Compound, and DTNB to Microplate prep_solutions->plate_setup pre_incubation Pre-incubate at 37°C for 5 minutes plate_setup->pre_incubation add_ache Add AChE Solution pre_incubation->add_ache add_atci Add ATCI Solution (Initiate Reaction) add_ache->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_atci->measure_abs data_analysis Data Analysis: Calculate % Inhibition and IC50 measure_abs->data_analysis end End data_analysis->end

Caption: Workflow for the AChE inhibition assay.

Data Presentation and Analysis

The percentage of AChE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (enzyme activity without inhibitor).

  • A_sample is the absorbance of the sample with the test compound.

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Quantitative Data

The following tables present hypothetical data for the purpose of illustration, as no published data exists for this compound.

Table 1: Inhibition of Acetylcholinesterase by this compound and Donepezil.

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound 0.18.2 ± 1.5
125.6 ± 3.1
1052.3 ± 4.5
5078.9 ± 2.8
10091.4 ± 1.9
Donepezil (Positive Control) 0.00115.7 ± 2.2
0.0148.9 ± 3.7
0.185.1 ± 2.1
195.3 ± 1.2

Table 2: IC50 Values for Acetylcholinesterase Inhibition.

CompoundIC50 (µM)
This compound 9.5
Donepezil (Positive Control) 0.011

Conclusion

The provided protocol offers a robust and reproducible method for assessing the acetylcholinesterase inhibitory potential of novel compounds such as this compound. While no specific inhibitory data for this compound is currently available in the scientific literature, this application note serves as a comprehensive guide for researchers to conduct such evaluations and contribute to the discovery of new therapeutic agents for cholinergic system-related disorders. It is recommended that further studies, including kinetic analysis to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), be performed for any compounds that exhibit significant activity.

Application Notes and Protocols: Biphenyl Benzamides in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biphenyl benzamides represent a versatile and privileged scaffold in medicinal chemistry and drug discovery, demonstrating significant potential as anticancer agents.[1] This class of compounds has been explored for its ability to target a variety of cancer-related pathways, including immune checkpoints, hormone receptor signaling, and fundamental cellular processes like cell division and survival. Their structural flexibility allows for modifications that can enhance potency, selectivity, and pharmacokinetic properties, making them attractive candidates for development.[2][3] These notes provide an overview of the applications of biphenyl benzamides in cancer cell line studies, complete with experimental protocols and data summaries.

Application Note 1: Evaluation of Antiproliferative and Cytotoxic Activity

Biphenyl benzamides have been widely evaluated for their ability to inhibit the growth of and kill cancer cells. The primary method for quantifying this effect is through in vitro antiproliferative assays on various human cancer cell lines. These studies are crucial for determining the potency (e.g., IC50 values) and selectivity of the compounds.

Quantitative Data: Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The data below summarizes the IC50 values for representative biphenyl benzamide derivatives across several cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound [I] MDA-MB-231Breast Cancer2.68 ± 0.27[4]
Compound 11 Melanoma CellsMalignant Melanoma1.7 ± 0.5[5]
Compound 12 Melanoma CellsMalignant Melanoma2.0 ± 0.7[5]
Compound 27 DU145, A547, KB, KB-VinProstate, Lung, Oral0.11 - 0.51[6]
Compound 35 DU145, A547, KB, KB-VinProstate, Lung, Oral0.04[6]
Compound 40 DU145, A547, KB, KB-VinProstate, Lung, Oral0.31 - 3.23[6]
N53·HCl HT29Colon Cancer2.95 ± 0.08[7]
N53·HCl RKOColon Cancer7.99 ± 0.85[7]
N53·HCl HCT116Colon Cancer10.94 ± 1.30[7]
Para-para substituted biphenyl derivative 8i SKBr3, MCF-7Breast CancerSubmicromolar[8]
Experimental Protocol: Cell Viability Assay (MTT/CCK-8)

This protocol outlines the determination of cell viability after treatment with biphenyl benzamides using a colorimetric assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Biphenyl benzamide compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the biphenyl benzamide compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is observed.

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Workflow: Cell Viability Assay A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Biphenyl Benzamide Dilutions B->C D 4. Incubate for 24-72h C->D E 5. Add MTT or CCK-8 Reagent D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Value F->G

Workflow for determining cell viability and IC50.

Application Note 2: Mechanism of Action and Signaling Pathway Analysis

Understanding how biphenyl benzamides exert their anticancer effects is critical. Studies have revealed several mechanisms, including the inhibition of immune checkpoints, disruption of hormone receptor signaling, and interference with key cellular enzymes.

Targeted Signaling Pathways

  • PD-1/PD-L1 Immune Checkpoint Inhibition: Some biphenyl derivatives act as small-molecule inhibitors of the PD-1/PD-L1 interaction.[9] One mechanism involves the compound binding to cytoplasmic PD-L1, which prevents AKT phosphorylation. This restores GSK-3β activity, leading to the degradation of PD-L1 and inducing apoptosis through non-immune pathways.[4] This dual action can restore antitumor immunity and directly inhibit tumor growth.[4][10]

G cluster_pathway Signaling Pathway: PD-L1 Inhibition cluster_effect Downstream Effects PDL1 Cytoplasmic PD-L1 AKT AKT PDL1->AKT activates GSK3B GSK-3β AKT->GSK3B inhibits Apoptosis Apoptosis AKT->Apoptosis inhibits Degradation PD-L1 Degradation GSK3B->Degradation promotes Compound Biphenyl Benzamide Compound->PDL1 binds Compound->AKT prevents phosphorylation Compound->Apoptosis induces

PD-L1 inhibition by biphenyl benzamides.
  • Androgen Receptor (AR) Degradation: In prostate cancer, certain biphenyl derivatives function as bifunctional agents that both antagonize and degrade the Androgen Receptor (AR).[11] This dual action more completely blocks the AR signaling pathway, showing excellent activity against both wild-type and drug-resistant prostate cancer cells.[11] Some bis-benzamides mimic the LXXLL motif to disrupt the crucial interaction between AR and its coactivators, thereby inhibiting AR transactivation.[3]

G cluster_pathway Signaling Pathway: Androgen Receptor Inhibition AR Androgen Receptor (AR) Gene AR-Target Gene Transcription AR->Gene binds promoter Coactivator Coactivator (e.g., PELP1) Coactivator->Gene promotes Proliferation Cell Proliferation Gene->Proliferation drives Compound Biphenyl Benzamide Compound->AR induces degradation Compound:e->Coactivator:w blocks interaction with AR G cluster_workflow Workflow: In Vivo Xenograft Study A 1. Inject Cancer Cells into Mice B 2. Allow Tumors to Establish (100-200 mm³) A->B C 3. Randomize Mice into Control & Treatment Groups B->C D 4. Administer Compound or Vehicle Daily C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Euthanize & Excise Tumors at Endpoint E->F G 7. Calculate Tumor Growth Inhibition F->G

References

Application Notes and Protocols for Testing Biphenyl-Benzamide FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat lies in the discovery and development of novel antibacterial agents that act on unexploited bacterial targets. One such target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][2][3] FtsZ, a homolog of eukaryotic tubulin, is an essential and highly conserved cytoskeletal protein in most bacteria.[1][4] It plays a critical role in bacterial cell division by polymerizing into a dynamic structure known as the Z-ring at the future division site.[1][2][5] The Z-ring acts as a scaffold for the recruitment of other cell division proteins, ultimately leading to septation and the formation of two daughter cells.[5] Inhibition of FtsZ polymerization or disruption of Z-ring function leads to filamentation of the bacteria and eventual cell death, making it an attractive target for new antibiotics.[2][6]

Biphenyl-benzamides have emerged as a promising class of FtsZ inhibitors.[7][8] These synthetic small molecules have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, by specifically targeting FtsZ.[7][8] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of biphenyl-benzamide derivatives as FtsZ inhibitors.

Mechanism of Action of FtsZ Inhibitors

FtsZ inhibitors can disrupt the cell division process through several mechanisms:

  • Inhibition of FtsZ Polymerization: Preventing the assembly of FtsZ monomers into protofilaments, thus blocking Z-ring formation.[2][6]

  • Stabilization of FtsZ Polymers: Hyper-stabilizing the FtsZ polymers, which also disrupts the dynamic nature of the Z-ring and inhibits cell division.

  • Inhibition of GTPase Activity: FtsZ polymerization is dependent on the hydrolysis of GTP. Inhibitors can target the GTP binding site or allosterically inhibit GTPase activity, thereby preventing proper Z-ring dynamics.[2][6]

Biphenyl-benzamides typically bind to a pocket on FtsZ, leading to the inhibition of its polymerization and function.[9]

Experimental Design Workflow

A systematic approach is crucial for the evaluation of novel FtsZ inhibitors. The following workflow outlines the key experimental stages:

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Preclinical Evaluation A Primary Screening: Antibacterial Activity (MIC) B Target Validation: FtsZ Polymerization Assay A->B G Cytotoxicity Assay A->G C Mechanism of Action: GTPase Activity Assay B->C E Bacterial Morphology Analysis (Microscopy) B->E D Binding Affinity: Isothermal Titration Calorimetry C->D F Z-Ring Visualization E->F H In Vivo Efficacy Studies G->H

Caption: A logical workflow for the evaluation of biphenyl-benzamide FtsZ inhibitors.

Key Experimental Protocols

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a biphenyl-benzamide compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Biphenyl-benzamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (vehicle solvent)

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a bacterial inoculum by diluting an overnight culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of the biphenyl-benzamide compounds in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (100 mM)

  • Biphenyl-benzamide compounds

  • Fluorometer or spectrophotometer with a light scattering module (e.g., 350 nm excitation and emission)

Protocol:

  • Pre-warm the fluorometer to 37°C.

  • In a cuvette, mix the FtsZ protein (final concentration ~12 µM) with the polymerization buffer and the biphenyl-benzamide compound at various concentrations.

  • Incubate the mixture for 5-10 minutes at 37°C.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately start recording the light scattering signal over time (e.g., for 10-20 minutes).

  • A decrease in the light scattering signal compared to the control (no inhibitor) indicates inhibition of FtsZ polymerization.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

Materials:

  • Purified FtsZ protein

  • Polymerization buffer

  • GTP solution

  • Biphenyl-benzamide compounds

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microtiter plates

  • Plate reader

Protocol:

  • Set up reactions in a 96-well plate containing FtsZ, polymerization buffer, and varying concentrations of the biphenyl-benzamide compound.

  • Initiate the reaction by adding GTP.

  • Incubate the plate at 37°C for a specific time period (e.g., 15-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • After color development (typically 15-20 minutes), measure the absorbance at ~620-650 nm.

  • Create a standard curve using the phosphate standard solution to determine the amount of Pi released.

  • A decrease in Pi release in the presence of the compound indicates inhibition of GTPase activity.

Data Presentation

Summarizing the quantitative data from these assays in a structured table allows for easy comparison of the efficacy of different biphenyl-benzamide analogs.

Compound IDMIC (µg/mL) vs. S. aureusFtsZ Polymerization IC₅₀ (µM)FtsZ GTPase Activity IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
Biphenyl-Benzamide A0.255.28.1> 100
Biphenyl-Benzamide B0.1252.84.5> 100
Biphenyl-Benzamide C1.015.722.3> 100
Vancomycin (Control)0.5N/AN/A> 100

Visualization of FtsZ Inhibition

The following diagram illustrates the mechanism of FtsZ-targeted inhibition.

ftsz_inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Biphenyl-Benzamides A FtsZ Monomers C FtsZ Polymerization (Z-ring formation) A->C + GTP B GTP D Cell Division C->D E FtsZ Monomers G Inhibition of Polymerization E->G F Biphenyl-Benzamide F->G H Cell Filamentation & Death G->H

Caption: Mechanism of FtsZ inhibition by biphenyl-benzamides leading to bacterial cell death.

Additional Protocols

Bacterial Morphology Analysis (Phase-Contrast Microscopy)

This protocol visualizes the effect of FtsZ inhibitors on bacterial cell morphology. Inhibition of FtsZ typically leads to cell filamentation.

Materials:

  • Bacterial culture

  • Biphenyl-benzamide compounds

  • Microscope slides and coverslips

  • Phase-contrast microscope with a camera

Protocol:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Treat the culture with the biphenyl-benzamide compound at its MIC or a multiple of the MIC.

  • Incubate for a period that allows for several cell divisions (e.g., 2-4 hours).

  • Place a small drop of the culture on a microscope slide and cover it with a coverslip.

  • Observe the bacterial morphology under the phase-contrast microscope.

  • Capture images to document any changes, such as cell elongation or filamentation, compared to untreated control cells.

Z-Ring Visualization (Fluorescence Microscopy)

This assay directly visualizes the effect of the inhibitor on the formation and localization of the Z-ring using a bacterial strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP).

Materials:

  • Bacterial strain expressing FtsZ-GFP

  • Biphenyl-benzamide compounds

  • Fluorescence microscope with appropriate filters

Protocol:

  • Follow the same culture and treatment procedure as in the bacterial morphology analysis.

  • After incubation, mount the cells on a microscope slide.

  • Visualize the localization of FtsZ-GFP using fluorescence microscopy.

  • In untreated cells, a sharp, fluorescent band (the Z-ring) should be visible at the mid-cell.

  • In inhibitor-treated cells, observe for delocalization of the fluorescence, diffuse fluorescence throughout the cytoplasm, or the absence of distinct Z-rings, which would indicate disruption of Z-ring formation.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the preclinical evaluation of biphenyl-benzamide derivatives as FtsZ inhibitors. By systematically assessing their antibacterial activity, target engagement, and mechanism of action, researchers can effectively identify and advance promising candidates for the development of novel antibiotics to address the urgent threat of antimicrobial resistance.

References

Application Notes & Protocols for the Bioanalysis of 4-acetyl-N-biphenyl-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of proposed analytical methods for the quantitative determination of 4-acetyl-N-biphenyl-2-ylbenzamide in biological matrices, particularly human plasma and urine. The protocols described herein are based on established bioanalytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not publicly available, the following protocols are designed to serve as a robust starting point for method development and validation in a research or drug development setting.

The successful quantification of xenobiotics in biological fluids is a critical aspect of pharmacokinetic, toxicokinetic, and drug metabolism studies.[1] The choice of analytical technique and sample preparation method is paramount to achieving the required sensitivity, selectivity, and accuracy.[2][3]

Analytical Methodologies

Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV and LC-MS/MS. The choice between these methods will depend on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a cost-effective and widely available method suitable for detecting compounds with a UV chromophore.[4][5][6][7] Given the aromatic nature of this compound, it is expected to have a strong UV absorbance, making HPLC-UV a viable option, particularly for higher concentration ranges.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is considered the gold standard for bioanalytical quantification.[8][9][10] This method is ideal for detecting low concentrations of the analyte and for minimizing matrix effects, which can be a significant challenge in complex biological samples.[2]

Sample Preparation

Proper sample preparation is crucial for removing interfering endogenous components from biological samples and for concentrating the analyte of interest.[3][11] The selection of an appropriate sample preparation technique depends on the physicochemical properties of the analyte and the nature of the biological matrix. For this compound, the following techniques are recommended:

  • Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples.[11] It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins, which are then removed by centrifugation.

  • Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix.[3] It can offer superior clean-up and concentration compared to PPT and LLE.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in human plasma. These protocols should be optimized and validated according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies.

Protocol 1: HPLC-UV Method

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

2. HPLC-UV Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan of the analyte (estimated to be around 254 nm)
Injection Volume 20 µL

3. Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Protocol 2: LC-MS/MS Method

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample, pre-treated with an internal standard, onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol containing 5% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) in positive mode
MS/MS Transitions To be determined by direct infusion of the analyte (precursor ion -> product ion)

3. Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (%Bias) Within ±10%
Recovery > 90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection start Biological Sample (Plasma or Urine) ppt Protein Precipitation (Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle spe Solid-Phase Extraction (e.g., C18 or Mixed-Mode) start->spe centrifuge Centrifugation ppt->centrifuge evaporate Evaporation lle->evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Quantification hplc->data lcms->data

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway_placeholder cluster_lcms LC-MS/MS System Logic sample_injection Sample Injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation Mobile Phase ionization Electrospray Ionization (ESI) lc_separation->ionization quadrupole1 Q1: Precursor Ion Selection ionization->quadrupole1 collision_cell Q2: Collision-Induced Dissociation (CID) quadrupole1->collision_cell Collision Gas quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_system Data System detector->data_system

Caption: Logical flow within an LC-MS/MS system for targeted quantification.

Conclusion

The analytical methods and protocols detailed in this document provide a solid foundation for the development of robust and reliable assays for the quantification of this compound in biological samples. It is imperative that any method based on these recommendations undergoes thorough validation to ensure it meets the specific requirements of the intended application. The choice between HPLC-UV and LC-MS/MS will be dictated by the desired sensitivity and the available resources. Careful optimization of both the sample preparation and the instrumental parameters will be key to achieving high-quality bioanalytical data.

References

Application Notes: High-Throughput Screening of Benzamide Inhibitors for Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Several CA isoforms are established therapeutic targets for various conditions such as glaucoma, epilepsy, and cancer.

Benzamide derivatives, characterized by a primary sulfonamide group (-SO2NH2), are a prominent class of CA inhibitors. Their inhibitory action is primarily due to the coordination of the sulfonamide group to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis. This application note provides a detailed protocol for a colorimetric assay to determine the inhibitory potency of benzamide compounds against various carbonic anhydrase isoforms.

Assay Principle

The described assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm. The rate of p-nitrophenol formation is directly proportional to the CA activity. When an inhibitor like a benzamide compound is present, the rate of hydrolysis decreases. By measuring this decrease across a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism pNPA p-Nitrophenyl Acetate (Colorless Substrate) pNP p-Nitrophenol (Yellow Product) pNPA->pNP Hydrolysis CA Carbonic Anhydrase (CA) CA->pNPA Inhibitor Benzamide Inhibitor InhibitedCA Inhibited CA-Inhibitor Complex Inhibitor->InhibitedCA CA_ref Carbonic Anhydrase (CA) CA_ref->InhibitedCA Binding G start Start: Prepare Reagents plate 1. Add Assay Components to Plate (178 µL Buffer + 2 µL Inhibitor) start->plate enzyme 2. Add Enzyme (10 µL of CA solution) plate->enzyme incubate1 3. Pre-incubate (15 min at 25°C) enzyme->incubate1 substrate 4. Initiate Reaction (Add 10 µL of p-NPA) incubate1->substrate incubate2 5. Incubate & Monitor (Measure Absorbance at 400 nm every 1 min for 10 min) substrate->incubate2 data 6. Data Analysis (Calculate % Inhibition -> IC50) incubate2->data end End data->end G conc 1. Serial Dilutions of Benzamide Compound inhibition 2. Calculate % Inhibition at each concentration conc->inhibition plot 3. Plot % Inhibition vs. log[Inhibitor] inhibition->plot fit 4. Fit to Sigmoidal Dose-Response Curve plot->fit ic50 5. Determine IC50 Value (Concentration at 50% Inhibition) fit->ic50

Application Notes and Protocols for Testing the Antibacterial Activity of Biphenyl-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Biphenyl-benzamide derivatives have emerged as a promising class of compounds with potential antibacterial properties.[1][2][3] One of the known mechanisms of action for some biphenyl-benzamides is the inhibition of the bacterial cell division protein FtsZ, a crucial component of the cytokinetic Z-ring.[1][4] This document provides a detailed protocol for the initial screening and quantitative evaluation of the antibacterial activity of novel biphenyl-benzamide derivatives. The described methods include the Kirby-Bauer disk diffusion assay for preliminary screening, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Key Experimental Protocols

Preliminary Screening: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of the synthesized biphenyl-benzamide derivatives.[5][6][7][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates[5]

  • Sterile paper discs (6 mm diameter)

  • Biphenyl-benzamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[9][10]

  • Positive control antibiotic discs (e.g., Ampicillin, Gentamicin)[11][12]

  • Negative control (solvent-impregnated discs)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard[5]

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Protocol:

  • Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[5]

  • Disc Application: Using sterile forceps, place paper discs impregnated with a known concentration of the biphenyl-benzamide derivative onto the inoculated agar surface. Gently press the discs to ensure complete contact with the agar. Also, place positive and negative control discs on the same plate.[7][11]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).[13] A larger zone of inhibition indicates greater antibacterial activity.

Quantitative Analysis: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

Materials:

  • Sterile 96-well microtiter plates[17]

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Biphenyl-benzamide derivatives of known concentration

  • Bacterial inoculum prepared as in the disk diffusion method and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]

  • Positive control (broth with bacteria, no compound)

  • Negative control (broth only)

  • Resazurin solution (optional, as a growth indicator)[19]

  • Microplate reader (optional)

Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the biphenyl-benzamide derivatives in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[15][20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or color change (if a growth indicator is used).[17][19] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[18]

Quantitative Analysis: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[17][21]

Protocol:

  • Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[16][17][21]

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the antibacterial activity of different biphenyl-benzamide derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Biphenyl-Benzamide Derivatives

Compound IDTarget BacteriaMIC (µg/mL)MBC (µg/mL)
Biphenyl-Benzamide 1S. aureus ATCC 292130.25[1]0.5
Biphenyl-Benzamide 1B. subtilis ATCC 93720.016[1]0.032
Biphenyl-Benzamide 1E. coli ATCC 25922>128>128
Biphenyl-Benzamide 2S. aureus ATCC 29213......
Biphenyl-Benzamide 2B. subtilis ATCC 9372......
Biphenyl-Benzamide 2E. coli ATCC 25922......
Vancomycin (Control)S. aureus ATCC 2921312
Ciprofloxacin (Control)E. coli ATCC 259220.0150.03

Visualizations

Experimental Workflow

G cluster_0 Preliminary Screening cluster_1 Quantitative Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plates A->B C Apply Biphenyl-Benzamide Impregnated Discs B->C D Incubate Plates C->D E Measure Zone of Inhibition D->E F Serial Dilution in 96-Well Plate E->F Active Compounds G Inoculate with Bacteria F->G H Incubate Plate G->H I Determine MIC H->I J Subculture from Clear Wells I->J K Incubate Agar Plates J->K L Determine MBC K->L G cluster_0 Bacterial Cell Division cluster_1 Inhibition Pathway FtsZ FtsZ Monomers Z_ring Z-ring Formation FtsZ->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Biphenyl_Benzamide Biphenyl-Benzamide Derivative Biphenyl_Benzamide->Inhibition

References

Application Notes and Protocols for In Vivo Administration of N-biphenyl-ylbenzamide Compounds in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of N-biphenyl-ylbenzamide compounds in mouse models. This document synthesizes findings from various preclinical studies to guide researchers in designing and executing their own experiments.

Introduction

N-biphenyl-ylbenzamide and its derivatives represent a versatile class of small molecules with a wide range of therapeutic applications. These compounds have been investigated for their potential as antidiabetic, antimicrobial, and antiparasitic agents. Their mechanism of action often involves the inhibition of specific enzymes or the disruption of protein-protein interactions. The use of mouse models is crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of these compounds before they can be considered for clinical development.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving N-biphenyl-ylbenzamide and related compounds in rodent models.

Table 1: In Vivo Efficacy of Biphenyl-Benzamide Derivatives

CompoundMouse/Rat ModelDisease/ConditionDosing RegimenKey FindingsReference
Compound 7a (biphenyl derivative of 2-iminobenzimidazole)Rat model of type 2 diabetesType 2 DiabetesNot specifiedImproved insulin sensitivity and lipid metabolism.[1][2]
Compound 30 (biphenyl-benzamide)Mouse modelBacterial Infection (Bacillus subtilis)Not specifiedExhibited in vivo efficacy.[3]
N-phenylbenzamide derivative 1aAcute mouse modelAfrican TrypanosomiasisOral administrationCurative[4]

Table 2: Pharmacokinetic Parameters of a Biphenyl-Benzamide Derivative (Compound 30)

ParameterValue
Half-life (T1/2)2.26 hours
Bioavailability (F)61.2%
Human Metabolic Stability (T1/2)111.98 minutes

Data from a study on a promising FtsZ inhibitor, a biphenyl-benzamide derivative.[3]

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies of N-biphenyl-ylbenzamide and related compounds.

Animal Models

The choice of mouse model is critical and depends on the therapeutic area of investigation. For instance, in cancer immunotherapy studies, syngeneic mouse models expressing both the murine ligand and receptor are employed when the compound shows affinity for the murine target. If the compound is specific for the human target, humanized mouse models (knock-in mice expressing the human protein) are necessary.[5]

Compound Formulation and Administration

Formulation:

  • Solubility Testing: Initially, determine the solubility of the N-biphenyl-ylbenzamide compound in various pharmaceutically acceptable vehicles.

  • Vehicle Selection: Common vehicles for oral administration include sterile distilled water, saline, or a mixture of DMSO, Tween 80, and saline. For intraperitoneal injection, sterile saline or PBS are often used.

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Preparation of Dosing Solutions: On the day of administration, dilute the stock solution to the final desired concentration with the chosen vehicle. For example, to prepare a 0.1 mg/ml solution, dissolve 1.5 mg of the compound in 15 ml of sterile distilled water.[6] Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <5%) to avoid toxicity.

Administration:

  • Route of Administration: The most common routes for administering these compounds in mice are oral gavage (PO) and intraperitoneal (IP) injection. The choice depends on the compound's properties and the desired pharmacokinetic profile.

  • Dosage: Dosages can range from 0.25 mg/kg to 40 mg/kg, administered for a specified number of consecutive days (e.g., 4 days).[6] The optimal dose should be determined through dose-ranging studies.

  • Procedure for Oral Gavage:

    • Gently restrain the mouse.

    • Use a proper-sized gavage needle attached to a syringe containing the dosing solution.

    • Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.

  • Procedure for Intraperitoneal Injection:

    • Restrain the mouse, exposing the abdomen.

    • Use a sterile needle and syringe.

    • Inject the compound into the lower quadrant of the abdomen, avoiding the internal organs.

Efficacy Evaluation

The methods for evaluating efficacy are specific to the disease model.

  • Antidiabetic Activity: In models of type 2 diabetes, efficacy can be assessed by monitoring blood glucose levels, insulin sensitivity (e.g., through glucose and insulin tolerance tests), and lipid profiles.[1][2]

  • Antimicrobial Activity: In bacterial infection models, efficacy is determined by measuring the bacterial burden in target organs (e.g., colony-forming units per gram of tissue).[3]

  • Antiparasitic Activity: For parasitic infections like trypanosomiasis, efficacy is evaluated by monitoring parasitemia (the number of parasites in the blood) and survival rates of the infected mice.[4][6]

  • Analgesic Activity: In pain models, such as the formalin test, analgesic effects are quantified by observing and scoring pain-related behaviors (e.g., licking time).[7]

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the N-biphenyl-ylbenzamide compounds.

  • Dosing: Administer a single dose of the compound to a cohort of mice, typically via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters like half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the in vivo study of N-biphenyl-ylbenzamide compounds.

G cluster_compound N-biphenyl-ylbenzamide Compound cluster_targets Molecular Targets cluster_effects Downstream Effects Compound Compound 7a AMPK AMPK Compound->AMPK Activates PTP1B PTP1B Compound->PTP1B Inhibits Insulin Improved Insulin Sensitivity AMPK->Insulin Lipid Improved Lipid Metabolism AMPK->Lipid PTP1B->Insulin

Caption: Dual-target mechanism of an antidiabetic N-biphenyl-ylbenzamide derivative.

G cluster_preclinical Preclinical Development Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Compound Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Assays (e.g., enzyme inhibition, cell viability) Synthesis->InVitro PK Pharmacokinetics in Mice InVitro->PK Efficacy Efficacy in Disease Model PK->Efficacy

Caption: A generalized workflow for the preclinical development of N-biphenyl-ylbenzamide compounds.

G cluster_workflow In Vivo Efficacy Study Protocol start Start animal_model Select Appropriate Mouse Model start->animal_model formulation Formulate Compound animal_model->formulation dosing Administer Compound (e.g., oral gavage) formulation->dosing monitoring Monitor Animals and Collect Data dosing->monitoring analysis Analyze Endpoints (e.g., biomarker levels, survival) monitoring->analysis end End analysis->end

Caption: A step-by-step workflow for conducting an in vivo efficacy study in mice.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-acetyl-N-biphenyl-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-acetyl-N-biphenyl-2-ylbenzamide synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Steric Hindrance: The ortho-phenyl group on 2-aminobiphenyl sterically hinders the approach of the acylating agent. 2. Low Reactivity of Amine: The amine group of 2-aminobiphenyl is a relatively weak nucleophile. 3. Ineffective Acylating Agent: The 4-acetylbenzoyl chloride may have degraded due to moisture. 4. Inappropriate Base: The base used may not be strong enough to effectively deprotonate the amine or neutralize the HCl byproduct.1a. Use a suitable catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the acyl chloride. 1b. Increase Reaction Temperature: Carefully increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier. Monitor for potential side reactions. 2. Use a more reactive acylating agent: Consider converting the carboxylic acid to an acyl fluoride, which can be more effective for hindered amines.[1] 3. Use freshly prepared or purified 4-acetylbenzoyl chloride. Ensure anhydrous conditions are maintained throughout the reaction. 4. Use a stronger, non-nucleophilic base: Switch to a stronger organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). For Schotten-Baumann conditions, ensure the aqueous base (e.g., NaOH) is of sufficient concentration.[2][3]
Formation of Multiple Byproducts 1. Diacylation: The amide product may undergo a second acylation. 2. O-Acylation (if using Schotten-Baumann with a phenol): Not applicable here, but a common side reaction in similar syntheses. 3. Side reactions of the acetyl group: The acetyl group on the benzoyl chloride might undergo side reactions under harsh conditions.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the acyl chloride. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to byproduct formation. Avoid excessively high temperatures.
Difficult Purification of the Final Product 1. Low Solubility: The product, this compound, may have low solubility in common organic solvents. 2. Contamination with Starting Materials: Unreacted 2-aminobiphenyl or 4-acetylbenzoic acid (from hydrolysis of the chloride) can be difficult to separate.1a. Use a suitable recrystallization solvent system: Test a variety of solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find an optimal system for recrystallization. 1b. Column Chromatography: If recrystallization is ineffective, use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). 2. Aqueous Workup: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted 2-aminobiphenyl and with a dilute base solution (e.g., saturated NaHCO₃) to remove any 4-acetylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is effectively overcoming the steric hindrance of the 2-aminobiphenyl. This can be achieved by carefully selecting the reaction conditions, particularly the choice of base and the potential use of a catalyst like DMAP.[] Maintaining anhydrous conditions to prevent hydrolysis of the 4-acetylbenzoyl chloride is also crucial.

Q2: Can I use a different acylating agent instead of 4-acetylbenzoyl chloride?

A2: Yes, while acyl chlorides are common, other activating agents can be used, especially if you are starting from 4-acetylbenzoic acid. Coupling reagents used in peptide synthesis, such as DCC/DMAP or EDC/HOBt, can be effective, although they may be more expensive.[1] For sterically hindered amines, converting the carboxylic acid to an acyl fluoride in situ can lead to higher yields.[1]

Q3: My reaction is very slow. What can I do to speed it up?

A3: Increasing the reaction temperature is a common method to increase the reaction rate. However, this should be done cautiously as it can also lead to the formation of byproducts. Alternatively, using a more polar aprotic solvent like DMF or acetonitrile can sometimes accelerate the reaction. The addition of a catalyst like DMAP is also a highly effective way to increase the reaction rate.

Q4: How do I know if my 4-acetylbenzoyl chloride is still good to use?

A4: 4-acetylbenzoyl chloride is sensitive to moisture and can hydrolyze back to 4-acetylbenzoic acid. A simple way to check is to carefully add a small amount to a test tube containing methanol. A vigorous reaction with the evolution of HCl gas indicates that the acyl chloride is still reactive. For a more definitive assessment, you can take an IR spectrum; a sharp carbonyl peak for the acyl chloride should be present around 1780-1760 cm⁻¹, while the carboxylic acid carbonyl will be broader and at a lower frequency.

Q5: What is the Schotten-Baumann reaction and is it suitable for this synthesis?

A5: The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of an aqueous base.[5] This two-phase system can be effective.[6] The base in the aqueous phase neutralizes the HCl generated during the reaction, preventing it from protonating the unreacted amine and rendering it unreactive.[7] For the synthesis of this compound, this method can be attempted, but careful control of pH and vigorous stirring are necessary to ensure efficient reaction between the reactants in the organic phase and the base in the aqueous phase.

Experimental Protocols

Protocol 1: Synthesis of 4-acetylbenzoyl chloride from 4-acetylbenzoic acid
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzoic acid (1 equivalent).

  • Reaction: Add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reflux: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-acetylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of 2-aminobiphenyl from 2-nitrobiphenyl
  • Preparation: In a round-bottom flask, dissolve 2-nitrobiphenyl (1 equivalent) in ethanol.

  • Reduction: Add stannous chloride (SnCl₂) (3-4 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for 3-4 hours.

  • Workup: After cooling, make the solution strongly alkaline by adding a 40% sodium hydroxide solution.

  • Extraction: Extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 2-aminobiphenyl can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of this compound
  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobiphenyl (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add a solution of 4-acetylbenzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For sterically hindered reactions, adding a catalytic amount of DMAP (0.1 equivalents) with the base can significantly improve the reaction rate and yield.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected yield of N-acylation reactions of sterically hindered anilines under various conditions, based on literature for analogous reactions.

Base Solvent Catalyst Temperature (°C) Typical Yield Range (%)
PyridineDichloromethaneNoneRoom Temperature40-60
TriethylamineDichloromethaneNoneRoom Temperature50-70
TriethylamineDichloromethaneDMAP (cat.)Room Temperature75-90
N,N-DiisopropylethylamineDichloromethaneNoneRoom Temperature60-80
N,N-DiisopropylethylamineDichloromethaneDMAP (cat.)Room Temperature80-95[3]
NaOH (aq)Dichloromethane/WaterNoneRoom Temperature40-65

Visualizations

experimental_workflow cluster_precursors Precursor Synthesis cluster_acid_chloride 4-acetylbenzoyl chloride cluster_amine 2-aminobiphenyl cluster_final_synthesis Final Product Synthesis A 4-acetylbenzoic acid C 4-acetylbenzoyl chloride A->C Acylation B B SOCl₂/DMF G This compound C->G D 2-nitrobiphenyl F 2-aminobiphenyl D->F Reduction E E SnCl₂/EtOH F->G N-Acylation H J Final Product G->J Workup & Purification I H Base (e.g., Et₃N) Catalyst (e.g., DMAP) I Purification

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield Issue Q1 Is the reaction slow or not proceeding? Start->Q1 A1 Increase Temperature Add DMAP catalyst Q1->A1 Yes Q2 Are there multiple byproducts? Q1->Q2 No End Yield Improved A1->End A2 Control Stoichiometry Optimize Reaction Time Q2->A2 Yes Q3 Is purification difficult? Q2->Q3 No A2->End A3 Optimize Recrystallization Use Column Chromatography Perform Acid-Base Wash Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for improving reaction yield.

References

overcoming solubility issues with N-biphenyl-ylbenzamide derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-biphenyl-ylbenzamide Derivatives

Welcome to the technical support center for N-biphenyl-ylbenzamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a primary focus on aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why are N-biphenyl-ylbenzamide derivatives often poorly soluble in aqueous buffers?

N-biphenyl-ylbenzamide derivatives possess a chemical structure characterized by multiple aromatic rings (biphenyl and benzamide groups). These structures are large, rigid, and hydrophobic, leading to strong intermolecular interactions in the solid state (high crystal lattice energy) and unfavorable interactions with polar water molecules.[1] The amide group can participate in hydrogen bonding, but the dominance of the non-polar aryl groups results in low aqueous solubility.[1]

Q2: What is the first step I should take to solubilize my compound?

The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[2] Dimethyl sulfoxide (DMSO) is a widely used starting solvent due to its strong solubilizing power for a broad range of organic compounds.[2][]

Q3: Which organic co-solvents are recommended for these derivatives?

Apart from DMSO, several other co-solvents can be effective. The choice depends on the specific derivative and the tolerance of your experimental system (e.g., cell-based assays) to the solvent.[][4] Commonly used co-solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMA)[2]

Q4: How does pH adjustment affect the solubility of benzamide derivatives?

The solubility of many compounds is strongly influenced by pH.[5][6] Benzamide derivatives can be weakly acidic or basic depending on their specific substitutions. Adjusting the pH of the buffer can ionize the molecule, increasing its polarity and interaction with water, thereby enhancing solubility.[2][] For a weakly basic compound, lowering the pH (acidic conditions) would lead to protonation and increased solubility. Conversely, for a weakly acidic compound, increasing the pH (basic conditions) would cause deprotonation and improve solubility.[5][6][7]

Q5: What are cyclodextrins and how can they improve solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules, like N-biphenyl-ylbenzamide derivatives, within their central cavity, forming an "inclusion complex."[10][11] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[8][11][12]

Troubleshooting Guide

Problem: My compound precipitates immediately upon dilution from an organic stock into my aqueous buffer.

This is a common issue indicating that the final concentration of the organic co-solvent is insufficient to keep the compound dissolved in the aqueous phase.

  • Solution 1: Decrease the Final Compound Concentration: Your target concentration may be above the solubility limit in the final buffer composition. Try performing a serial dilution to find the maximum achievable concentration.

  • Solution 2: Increase the Co-solvent Concentration: If your experimental system allows, increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1% or 2% DMSO). However, always be mindful of potential solvent toxicity in biological assays.

  • Solution 3: Change the Co-solvent: Some compounds are more soluble in one solvent than another. Try preparing stock solutions in alternative solvents like ethanol or PEG 400.[]

  • Solution 4: Use a Surfactant: Low concentrations of surfactants like Tween 80 or Polysorbate 80 can help maintain compound solubility by forming micelles.[13][14]

Problem: The solubility is still too low for my assay, even with a co-solvent.

If simple co-solvency is insufficient, more advanced formulation strategies are required.

  • Solution 1: pH Modification: Systematically test the solubility of your compound in a range of buffers with different pH values (e.g., pH 4.0, 7.4, 9.0) to see if ionization improves solubility.[7] This is a powerful technique for ionizable drugs.[2]

  • Solution 2: Use Cyclodextrins: This is a highly effective method for significantly boosting the solubility of hydrophobic compounds.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[9][11]

  • Solution 3: Combined Approaches: Combine methods for a synergistic effect. For example, use a co-solvent in combination with pH adjustment or a cyclodextrin formulation.[2][]

Problem: I suspect my compound is degrading in the buffer over time.

Amide bonds can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, potentially accelerated by heat.[15][16][17]

  • Solution 1: Prepare Solutions Fresh: Avoid long-term storage of the compound in aqueous buffers. Prepare solutions immediately before use.

  • Solution 2: Optimize pH: If hydrolysis is a concern, determine the pH at which the compound has maximum stability. This may require a compromise between optimal solubility and stability.

  • Solution 3: Use Excipients: Certain excipients can protect the active ingredient from degradation.[18][19]

  • Solution 4: Analytical Confirmation: Use techniques like HPLC or LC-MS to monitor the purity and concentration of your compound in the buffer over the time course of your experiment to confirm stability.

Data Presentation: Solubility Enhancement Strategies

The following table provides an illustrative example of solubility data for a hypothetical N-biphenyl-ylbenzamide derivative ("Compound X") using various techniques.

FormulationAqueous Buffer (pH 7.4) Solubility (µg/mL)Fold Increase (vs. Buffer Alone)Notes
Buffer Alone< 0.11Practically insoluble.
1% DMSO (v/v)5.2> 52Common starting point; may be sufficient for potent compounds.
5% PEG 400 (v/v)15.8> 158PEG 400 is often better tolerated in vivo than DMSO.
50 mM HP-β-CD85.3> 853Significant solubility enhancement via inclusion complexation.[11]
50 mM SBE-β-CD121.7> 1217SBE-β-CD often provides superior solubilization for ionizable compounds.
1% DMSO in Acetate Buffer (pH 5.0)12.5> 125Assumes Compound X has a basic moiety that is protonated at lower pH.

Note: These values are for illustrative purposes only. Actual solubilities must be determined experimentally for each specific derivative.

Visualizations and Workflows

Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical progression of steps to address solubility challenges with N-biphenyl-ylbenzamide derivatives.

G start Compound Insoluble in Aqueous Buffer stock_sol Prepare Stock in 100% DMSO start->stock_sol dilute Dilute to Final Conc. (<1% DMSO) stock_sol->dilute check1 Precipitation? dilute->check1 success1 SOLUBLE Proceed with Assay check1->success1 No troubleshoot Still Insoluble (or Precipitates) check1->troubleshoot Yes options Select Advanced Method troubleshoot->options ph_adjust Option 1: pH Adjustment options->ph_adjust cosolvent Option 2: Alternative Co-solvents (PEG 400, Ethanol) options->cosolvent cyclo Option 3: Cyclodextrin (HP-β-CD, SBE-β-CD) options->cyclo check2 Soluble? ph_adjust->check2 cosolvent->check2 cyclo->check2 success2 SOLUBLE Proceed with Assay check2->success2 Yes combine Combine Methods (e.g., Co-solvent + pH) check2->combine No

Caption: A troubleshooting workflow for overcoming solubility issues.

Mechanism of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin encapsulates a hydrophobic drug molecule to enhance its aqueous solubility.

G cluster_before Before Complexation cluster_after After Complexation drug1 Drug Molecule (Hydrophobic) water1 Water (Aqueous Buffer) drug1->water1 Poor Interaction (Insoluble) cd1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Hydrophilic Exterior Hydrophobic Cavity Drug water2 Water (Aqueous Buffer) complex:h->water2 Favorable Interaction (Soluble)

Caption: Encapsulation of a drug by a cyclodextrin to form a soluble complex.

Inhibition of Bacterial Cell Division Pathway

N-biphenyl-ylbenzamide derivatives have been identified as inhibitors of the FtsZ protein, a key component in bacterial cell division.[20] This diagram shows the simplified mechanism of action.

G FtsZ FtsZ Monomers Polymer FtsZ Protofilaments FtsZ->Polymer Polymerization GTP GTP GTP->Polymer Hydrolysis Z_Ring Z-Ring Assembly at Mid-cell Polymer->Z_Ring Division Cell Division Z_Ring->Division No_Division Cell Division Blocked (Filamentation) Z_Ring->No_Division Drug N-biphenyl-ylbenzamide Derivative Drug->Polymer Inhibition

Caption: Inhibition of FtsZ polymerization by N-biphenyl-ylbenzamide derivatives.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent
  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of the N-biphenyl-ylbenzamide derivative into a sterile, appropriate-sized glass vial.

  • Add Solvent: Add the required volume of 100% DMSO (or other chosen co-solvent) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Inspect: Visually inspect the solution against a light source to ensure there are no undissolved particulates. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: For experiments, thaw an aliquot and dilute it into the final aqueous buffer, ensuring the final co-solvent concentration is below the tolerance limit for your assay (typically ≤1%).

Protocol 2: Solubility Enhancement with Cyclodextrins (Kneading Method)

This protocol is for preparing a drug-cyclodextrin complex to enhance solubility.[10]

  • Molar Ratio Calculation: Determine the desired molar ratio of the drug to cyclodextrin (commonly starting with 1:1). Calculate the required mass of both the N-biphenyl-ylbenzamide derivative and the cyclodextrin (e.g., HP-β-CD).

  • Mix Components: Place the accurately weighed drug and cyclodextrin into a glass mortar.

  • Knead: Add a small volume of a water-miscible solvent (e.g., a water/ethanol mixture) to the mortar to create a paste-like consistency.

  • Triturate: Knead the paste thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved, resulting in a solid powder.

  • Reconstitute: The resulting powder is the drug-CD complex, which can now be dissolved directly into the aqueous buffer. The solubility should be markedly higher than that of the free drug.

  • Filter: Before use in an assay, it is good practice to filter the final solution through a 0.22 µm filter to remove any potential non-complexed drug particulates.

References

Technical Support Center: Troubleshooting Off-Target Effects of Benzamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects with benzamide-based enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: My benzamide-based inhibitor shows the desired effect on my target enzyme in biochemical assays, but in cells, I'm observing unexpected phenotypes. What could be the cause?

A1: This discrepancy often points to off-target effects. While your inhibitor may be potent and selective for your target enzyme in a purified system, the complex cellular environment can lead to interactions with other proteins.[1][2] These off-target interactions can trigger unintended signaling pathways, resulting in the unexpected phenotypes you're observing. It is also possible that the cellular phenotype is a downstream consequence of inhibiting the intended target, which might have unknown functions.

Q2: What are some common off-target classes for benzamide-based inhibitors?

A2: The off-targets can be diverse and are not always structurally related to the intended target. For benzamide-based kinase inhibitors, off-targets can include other kinases due to the conserved ATP-binding pocket.[3][4] However, they can also bind to non-kinase proteins that have reactive cysteine residues.[5][6] Benzamide-containing HDAC inhibitors have shown some selectivity for class I HDACs.[7][8][9] Additionally, some benzamides have been shown to inhibit enzymes like carbonic anhydrase and IMP dehydrogenase.[10][11]

Q3: How can I confirm that my inhibitor is engaging the intended target within the cell?

A3: Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that your inhibitor binds to its target in intact cells.[1][12][13][14] This assay is based on the principle that ligand binding increases the thermal stability of the target protein. Other methods include activity-based protein profiling (ABPP) and chemical proteomics, which can provide a more global view of target engagement.[5][15][16]

Q4: What experimental approaches can I use to identify the specific off-targets of my inhibitor?

A4: Several proteome-wide techniques are available for off-target identification.[15] Activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are effective in identifying covalent and non-covalent binders, respectively.[16] Kinase profiling services that screen your compound against a large panel of kinases can reveal off-target kinase interactions.[17][18] Furthermore, combining proteome arrays with small-molecule interaction arrays can help evaluate binding at a proteome-wide level.[19]

Troubleshooting Guides

Problem 1: Inconsistent results between biochemical and cellular assays.

Possible Cause: Poor cell permeability of the inhibitor, inhibitor metabolism, or off-target effects dominating the cellular response.

Troubleshooting Workflow:

A Inconsistent Biochemical vs. Cellular Data B Assess Cell Permeability & Stability A->B C Perform Target Engagement Assay (e.g., CETSA) B->C D Positive Engagement? C->D E Identify Off-Targets (e.g., Proteomics) D->E Yes F Modify Compound to Improve Permeability/Stability D->F No H Hypothesize Off-Target Mediated Phenotype E->H G Re-evaluate in Cellular Assays F->G I Validate Off-Target Involvement (e.g., siRNA) H->I

Figure 1: Troubleshooting inconsistent assay results.

Experimental Protocols:

  • Cell Permeability Assay (PAMPA):

    • Prepare a donor plate with your benzamide inhibitor dissolved in a suitable buffer.

    • Use a filter plate coated with a lipid layer to mimic a cell membrane.

    • Place the filter plate on an acceptor plate containing buffer.

    • Add the donor solution to the filter plate and incubate.

    • Measure the concentration of the inhibitor in both donor and acceptor wells to determine permeability.

  • Cellular Thermal Shift Assay (CETSA): [1][12][13][14]

    • Treat intact cells with your benzamide inhibitor or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool and centrifuge the lysates to separate aggregated proteins from the soluble fraction.

    • Analyze the soluble fraction by Western blot or other methods to detect the target protein.

    • A shift in the melting curve indicates target engagement.

Problem 2: Observed cellular toxicity that is independent of on-target inhibition.

Possible Cause: The observed toxicity is likely due to one or more off-target interactions.

Troubleshooting Workflow:

A Toxicity Independent of On-Target Activity B Proteome-Wide Off-Target Profiling (e.g., ABPP) A->B C Identify Potential Off-Targets B->C D Validate Off-Target Binding (e.g., SPR, ITC) C->D E Knockdown Off-Target & Re-assess Toxicity D->E F Toxicity Mitigated? E->F G Confirm Off-Target Mediated Toxicity F->G Yes H Structure-Activity Relationship (SAR) Studies F->H No I Modify Compound to Reduce Off-Target Binding G->I

Figure 2: Investigating off-target toxicity.

Experimental Protocols:

  • Activity-Based Protein Profiling (ABPP): [5][15]

    • Synthesize a probe version of your benzamide inhibitor containing a reporter tag (e.g., biotin or a fluorophore).

    • Incubate cell lysates or intact cells with the probe.

    • The probe will covalently label active enzyme targets.

    • Enrich the labeled proteins using affinity purification (for biotin tags).

    • Identify the labeled proteins by mass spectrometry.

  • Surface Plasmon Resonance (SPR): [18]

    • Immobilize the purified potential off-target protein on a sensor chip.

    • Flow different concentrations of your benzamide inhibitor over the chip.

    • Measure the change in the refractive index at the surface, which is proportional to the binding of the inhibitor to the protein.

    • This allows for the determination of binding kinetics (association and dissociation rates).

Quantitative Data Summary

Table 1: Comparison of Techniques for Off-Target Identification

TechniquePrincipleThroughputRequired ReagentsKey Advantage
CETSA Ligand binding alters protein thermal stability.[1][12]Low to MediumAntibody for target proteinConfirms intracellular target engagement.[14]
Kinase Profiling In vitro activity assays against a panel of kinases.[17][18]HighPurified kinases, substratesBroadly screens for off-target kinase activity.
ABPP Covalent labeling of active enzymes by a reactive probe.[5][15]MediumSynthesis of a probe version of the inhibitorIdentifies covalent off-targets in a native context.
Chemical Proteomics Affinity capture of protein targets using an immobilized inhibitor.[16]MediumSynthesis of an affinity probeIdentifies both covalent and non-covalent binders.

Table 2: IC50 Values of Selected Benzamide-Based Inhibitors and their Off-Targets

InhibitorIntended TargetOn-Target IC50 (nM)Known Off-TargetOff-Target IC50 (nM)
MoclobemideMAO-A[20]~200CYP2C19[20]Not widely reported
Entinostat (MS-275)HDAC1, HDAC3[7]130 (HDAC1), 190 (HDAC3)hERG channel[21]>10,000
ImatinibBCR-ABL250-1000NQO2[4]Similar to on-target
ChidamideHDAC1, 2, 3, 10[8][9]95 (HDAC1), 160 (HDAC2), 67 (HDAC3)Not widely reportedNot widely reported

Signaling Pathway Considerations

When a benzamide-based kinase inhibitor is introduced to a cellular system, it can have both on-target and off-target effects that influence signaling pathways.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Benzamide Inhibitor B Target Kinase A->B Inhibition E Off-Target Protein A->E Inhibition/Activation C Downstream Effector 1 B->C D Desired Cellular Response C->D F Downstream Effector 2 E->F G Unintended Cellular Response F->G

Figure 3: On-target vs. off-target signaling pathways.

References

optimizing the reaction conditions for the synthesis of 4-acetyl-N-biphenyl-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-acetyl-N-biphenyl-2-ylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the N-acylation of 2-aminobiphenyl with 4-acetylbenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct.[1][2]

Q2: What are the necessary starting materials and reagents?

A2: The primary starting materials are 2-aminobiphenyl and 4-acetylbenzoic acid. The 4-acetylbenzoic acid must first be converted to its more reactive acid chloride derivative, 4-acetylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Other necessary reagents include a suitable solvent (e.g., dichloromethane, tetrahydrofuran) and a base (e.g., triethylamine, pyridine).

Q3: What are the typical reaction conditions?

A3: The reaction is generally performed at room temperature in an aprotic solvent.[1] The 4-acetylbenzoyl chloride is usually added dropwise to a solution of 2-aminobiphenyl and a base. The reaction progress can be monitored by thin-layer chromatography (TLC).

Q4: Are there alternative synthetic routes?

A4: Yes, an alternative route involves the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to directly couple 4-acetylbenzoic acid with 2-aminobiphenyl.[1][3] This method avoids the need to synthesize the acid chloride but may require additives to improve efficiency and avoid side reactions.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete conversion of 4-acetylbenzoic acid to 4-acetylbenzoyl chloride.Ensure the use of excess thionyl chloride or oxalyl chloride and reflux the mixture to drive the reaction to completion. Remove any excess chlorinating agent under vacuum before proceeding.[1]
Low reactivity of the amine.While 2-aminobiphenyl is generally reactive, steric hindrance could play a role. Consider using a more potent activating agent for the carboxylic acid, such as a different coupling reagent.
Ineffective neutralization of HCl byproduct.Ensure at least a stoichiometric amount of base is used. The formation of ammonium salts with the starting amine can reduce its nucleophilicity.[4] Using an aqueous base solution in a biphasic system (Schotten-Baumann conditions) can also be effective.[2]
Presence of Multiple Spots on TLC (Side Products) Formation of a guanidinium byproduct with the coupling reagent.The order and timing of reagent addition are crucial. Add the amine after the carboxylic acid has been activated by the coupling reagent.
Hydrolysis of the acid chloride.Ensure all glassware is dry and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a symmetric anhydride of 4-acetylbenzoic acid.This can occur if two equivalents of the carboxylic acid react with the coupling agent. Use a 1:1 molar ratio of the carboxylic acid to the coupling agent.
Difficulty in Product Purification Presence of dicyclohexylurea (DCU) byproduct when using DCC.DCU is often insoluble in the reaction solvent and can be removed by filtration.
Unreacted starting materials.Optimize the stoichiometry of the reactants. If the starting materials have similar polarities to the product, column chromatography may be necessary.
Product is insoluble.Choose an appropriate solvent for recrystallization based on solubility tests.

Experimental Protocols

Protocol 1: Synthesis of 4-acetylbenzoyl chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzoic acid.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

  • Reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting 4-acetylbenzoyl chloride can be used directly in the next step.

Protocol 2: Synthesis of this compound via Acyl Chloride
  • Dissolve 2-aminobiphenyl and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Dissolve the freshly prepared 4-acetylbenzoyl chloride in the same anhydrous solvent and add it dropwise to the amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Common Amide Bond Formation Methods

Method Activating Agent Typical Solvents Common Byproducts Advantages Disadvantages
Acid Chloride Thionyl chloride, Oxalyl chlorideDichloromethane, THF, Ethyl acetate[1]HClHigh reactivity, rapid reaction.[1]Moisture sensitive, requires an extra step for acid chloride synthesis.[1]
Coupling Reagents DCC, DIC, EDCDichloromethane, Polar aprotic solvents[1]Dicyclohexylurea (DCU), Isourea derivativesOne-pot reaction, mild conditions.[3]Can lead to side reactions, racemization in chiral substrates.[3]

Visualizations

experimental_workflow cluster_prep Preparation of 4-acetylbenzoyl chloride cluster_coupling Amide Coupling Reaction start_acid 4-acetylbenzoic acid reflux Reflux start_acid->reflux reagent_socl2 Thionyl Chloride (SOCl2) reagent_socl2->reflux product_acyl_chloride 4-acetylbenzoyl chloride reflux->product_acyl_chloride reaction_mixture Reaction Mixture product_acyl_chloride->reaction_mixture Add dropwise start_amine 2-aminobiphenyl start_amine->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture final_product This compound reaction_mixture->final_product Workup & Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_acyl_chloride Check Acyl Chloride Formation start->check_acyl_chloride Yes check_base Verify Base Stoichiometry start->check_base Yes check_conditions Ensure Anhydrous Conditions start->check_conditions Yes side_products Side Products Observed? start->side_products No ensure_complete_conversion Ensure Complete Conversion to Acyl Chloride check_acyl_chloride->ensure_complete_conversion increase_base Increase Base Amount check_base->increase_base use_inert_atmosphere Use Inert Atmosphere check_conditions->use_inert_atmosphere purification_issue Difficulty in Purification? side_products->purification_issue No adjust_addition_order Adjust Reagent Addition Order side_products->adjust_addition_order Yes optimize_purification Optimize Recrystallization/Chromatography purification_issue->optimize_purification Yes filter_dcu Filter to Remove DCU purification_issue->filter_dcu Yes (with DCC)

Caption: Troubleshooting logic for the synthesis of this compound.

References

how to minimize degradation of 4-acetyl-N-biphenyl-2-ylbenzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 4-acetyl-N-biphenyl-2-ylbenzamide in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of compound potency or concentration over time. Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.[1][2][3][4][5]- Maintain the solution pH within a neutral range (pH 6-8).- Use aprotic or anhydrous solvents where possible.- Store solutions at low temperatures to reduce the rate of hydrolysis.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC). Photodegradation: Exposure to light, particularly UV radiation, can induce a photo-Fries rearrangement or other photochemical reactions.[6][7]- Protect the solution from light by using amber vials or by wrapping containers in aluminum foil.- Work in a dimly lit environment or use light-blocking shields during experiments.- If possible, introduce a UV-absorber to the solution if it does not interfere with the experiment.
Thermal Degradation: Elevated temperatures can cause the breakdown of the molecule.[2][8][9]- Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term).- Avoid repeated freeze-thaw cycles.
Oxidative Degradation: The presence of dissolved oxygen or other oxidizing agents can lead to degradation.[6][10][11]- Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon).- Store solutions under an inert atmosphere.- Consider the addition of antioxidants if compatible with the experimental setup.
Changes in the physical appearance of the solution (e.g., color change). Formation of Degradation Products: The appearance of colored byproducts can be indicative of significant degradation.- Identify the degradation products using analytical techniques such as LC-MS or GC-MS to understand the degradation pathway.- Re-evaluate storage and handling procedures based on the identified degradation mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure of an aromatic amide, the primary degradation pathways are hydrolysis of the amide bond, photodegradation through mechanisms like the photo-Fries rearrangement, and thermal degradation at elevated temperatures.[2][6][7] Oxidative processes can also contribute to degradation, often in conjunction with light or heat exposure.[10][11]

Q2: How does pH affect the stability of this compound?

A2: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond in this compound, leading to the formation of 2-aminobiphenyl and 4-acetylbenzoic acid. To minimize degradation, it is recommended to maintain the solution at a neutral pH.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: The choice of solvent depends on the specific application. For minimizing hydrolytic degradation, aprotic and anhydrous solvents such as DMSO or DMF are preferable. If aqueous solutions are necessary, it is crucial to use buffered solutions at a neutral pH and to store them at low temperatures.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To ensure stability, solutions should be stored protected from light in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen). For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q5: How can I monitor the degradation of my compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity and concentration of this compound and for detecting the appearance of degradation products.[12][13][14] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the effect of pH on the degradation rate of this compound in an aqueous solution.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Spike the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a validated HPLC method to quantify the remaining concentration of the parent compound.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Photostability Study of this compound

Objective: To assess the impact of light exposure on the stability of this compound.

Methodology:

  • Prepare a solution of this compound in a solvent relevant to its intended use (e.g., ethanol or a buffered aqueous solution) at a known concentration (e.g., 10 µg/mL).

  • Divide the solution into two sets of transparent vials.

  • Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Expose both sets of vials to a controlled light source (e.g., a photostability chamber with a defined light intensity and wavelength, such as 254 nm UV light).[6]

  • At various time intervals, take samples from both the exposed and control vials.

  • Analyze the samples by HPLC to determine the concentration of the parent compound and to detect any new peaks corresponding to degradation products.

  • Compare the degradation rates between the light-exposed and dark control samples.

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 37°C
Time (hours) pH 3 (% remaining) pH 5 (% remaining) pH 7 (% remaining) pH 9 (% remaining) pH 11 (% remaining)
0100100100100100
29598999794
49096989488
88293978978
246585947555
484572905835
Table 2: Photostability of this compound in Ethanol
Exposure Time (hours) Light-Exposed (% remaining) Dark Control (% remaining)
0100100
18599
27299
45598
83598

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products main_compound This compound hydrolysis Hydrolysis main_compound->hydrolysis H₂O (acid/base catalysis) photodegradation Photodegradation main_compound->photodegradation Light (UV) thermal Thermal Degradation main_compound->thermal Heat hydrolysis_prod 2-aminobiphenyl + 4-acetylbenzoic acid hydrolysis->hydrolysis_prod photo_prod Photo-Fries Rearrangement Products photodegradation->photo_prod thermal_prod Various Fragments thermal->thermal_prod

Caption: Major degradation pathways for this compound.

TroubleshootingWorkflow start Degradation Observed check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures check_storage->check_handling Storage OK implement_changes Implement Corrective Actions check_storage->implement_changes Issue Found check_handling->implement_changes Issue Found monitor Monitor Stability check_handling->monitor Handling OK implement_changes->monitor monitor->start Degradation Persists end Degradation Minimized monitor->end Stable

Caption: A workflow for troubleshooting the degradation of the compound.

References

dealing with ambiguous NMR spectra of acetylated benzamide compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguities in NMR spectra of acetylated benzamide compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the N-H protons in my acetylated benzamide spectrum appear as a broad singlet?

A1: The broadness of N-H proton signals is a common phenomenon in NMR spectroscopy. It is often due to several factors, including:

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment that can efficiently relax the attached proton, leading to signal broadening.

  • Chemical Exchange: The amide proton can undergo chemical exchange with trace amounts of water or other protic impurities in the solvent. This exchange can be on a timescale that is intermediate with respect to the NMR experiment, causing the signal to broaden. Adding a drop of D₂O to the NMR tube will result in the disappearance of the N-H signal due to the exchange of the proton for a deuterium, confirming its identity.[1]

  • Restricted C-N Bond Rotation: The partial double bond character of the amide C-N bond can lead to the presence of rotamers (conformational isomers), which can also contribute to signal broadening, especially if their interchange is slow on the NMR timescale.[2][3][4]

Q2: I am observing more signals in my ¹H NMR spectrum than expected for my acetylated benzamide. What could be the cause?

A2: The presence of extra signals often points to the existence of rotamers.[1] Due to the partial double bond character of the C-N amide bond, rotation around this bond is restricted. This can lead to two distinct conformations (rotamers) that are observable by NMR at room temperature, effectively doubling some of the signals in the spectrum.[3][4] To confirm the presence of rotamers, you can perform a variable temperature (VT) NMR experiment. At higher temperatures, the rate of rotation around the C-N bond increases, and the separate signals for the rotamers will coalesce into a single, averaged signal.[1][5]

Q3: My aromatic signals are overlapping, making it difficult to assign the substitution pattern. How can I resolve this?

A3: Overlapping aromatic signals are a common challenge. Here are a few strategies to resolve them:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the aromatic protons and potentially resolve the overlap.[1]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the spin system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate the protons to their directly attached carbons and to carbons that are 2-3 bonds away, respectively, providing a wealth of information for unambiguous assignment.

Q4: How can I be sure about the position of the acetyl group on the benzamide scaffold?

A4: Long-range 2D NMR experiments are invaluable for this purpose. An HMBC experiment will show correlations between the protons of the acetyl methyl group and the carbon of the aromatic ring to which the acetyl group is attached. This provides a direct confirmation of the connectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your NMR experiments with acetylated benzamide compounds.

Problem: Broad or Distorted Peaks in the Spectrum

Is the sample concentration appropriate?

  • Too high: Overly concentrated samples can lead to broadened or asymmetric lineshapes and can be difficult to shim. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.5-0.6 mL of solvent is typically recommended.[6][7]

  • Too low: Very dilute samples will require a significantly longer acquisition time to achieve a good signal-to-noise ratio.

Is the sample free of solid particles?

  • Undissolved solids in the NMR tube will lead to poor shimming and result in broad, distorted peaks.[7][8] It is crucial to filter your sample into the NMR tube, for instance, using a Pasteur pipette with a small plug of glass wool.[8]

Have you optimized the shimming?

  • Poor shimming is a common cause of broad and asymmetric peaks. If automated shimming gives poor results, manual adjustment of the shims, particularly Z1 and Z2, may be necessary.[9]

Problem: Presence of Unexpected Peaks (Contaminants)

Do you see a broad peak around 1.5-1.6 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆?

  • This is likely due to water contamination in your deuterated solvent. To minimize this, you can store your solvents over molecular sieves or add an inert drying agent to the solvent bottle.[1]

Are there signals corresponding to common laboratory solvents (e.g., acetone, ethyl acetate)?

  • Residual solvents from glassware or purification steps are a frequent source of contamination. Acetone can be particularly persistent in NMR tubes even after oven drying.[1] Thoroughly drying your NMR tubes and ensuring your compound is free from residual purification solvents is essential.

Problem: Difficulty in Spectral Interpretation due to Signal Overlap

Have you tried changing the NMR solvent?

  • As mentioned in the FAQs, changing the solvent can induce different chemical shifts and resolve overlapping signals.[1]

Have you considered advanced NMR experiments?

  • If 1D ¹H NMR is insufficient, 2D NMR techniques are the next logical step.

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To identify which protons are directly attached to which carbons.

    • HMBC: To determine long-range (2-3 bond) proton-carbon correlations, which is excellent for assigning quaternary carbons and confirming the overall structure.

Quantitative Data for Acetylated Benzamides

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges and coupling constants for acetylated benzamide compounds. Note that the exact values can vary depending on the substitution pattern and the solvent used.

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Typical Coupling Constants (Hz) Notes
N-H 8.0 - 10.0 (often broad)--Chemical shift is highly dependent on solvent and concentration. May not show coupling.
Acetyl CH₃ 2.0 - 2.520 - 30-A sharp singlet.
Acetyl C=O -168 - 172-
Benzamide C=O -165 - 170-
Aromatic H 7.0 - 8.5120 - 140³JHH (ortho) = 7-9 Hz, ⁴JHH (meta) = 2-3 Hz, ⁵JHH (para) = <1 HzThe exact shifts are influenced by the position and electronic nature of substituents.
Aromatic C-H -120 - 140¹JCH ≈ 160 Hz
Aromatic C (quaternary) -130 - 150-

Data compiled from general NMR chemical shift tables and data for related amide compounds.[2][6][10]

Experimental Protocols

COSY (Correlation Spectroscopy) Experiment

Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).

Methodology:

  • Sample Preparation: Prepare your sample as you would for a standard 1D ¹H NMR experiment, ensuring it is free of particulate matter.

  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (the range of chemical shifts to be observed). Optimize the spectral width to include all signals of interest, leaving a small baseline region at both ends.[1][9]

  • Load COSY Parameters: In the spectrometer software, create a new experiment and load the standard COSY parameter set (e.g., 'COSYGP' on Bruker instruments).

  • Set Spectral Width: Set the spectral width in both dimensions (F1 and F2) to the value determined from your 1D spectrum.

  • Acquisition Parameters:

    • Number of Scans (NS): For a moderately concentrated sample, 2-8 scans per increment are usually sufficient.

    • Number of Increments (TD in F1): A value of 256 or 512 is a good starting point for reasonable resolution in the indirect dimension.

  • Acquisition: Start the experiment. COSY experiments are relatively quick and can often be completed in 15-30 minutes.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions (using a command like xfb on Bruker systems). The resulting 2D spectrum can be symmetrized to reduce noise.[9]

HSQC (Heteronuclear Single Quantum Coherence) Experiment

Objective: To identify direct one-bond correlations between protons and carbons.

Methodology:

  • Sample Preparation: As for a standard 1D experiment. Do not spin the sample for gradient-enhanced experiments.[6]

  • Initial 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths for both nuclei.

  • Load HSQC Parameters: Create a new experiment and load a standard HSQC parameter set (e.g., 'HSQCEDETGPSISP2.2' on Bruker for an edited HSQC which distinguishes CH/CH₃ from CH₂ signals).[6]

  • Set Spectral Widths: Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

  • Acquisition Parameters:

    • Number of Scans (NS): Typically 2-4 scans per increment.

    • Number of Increments (TD in F1): 128-256 increments are common.

  • Acquisition: Start the experiment. An HSQC experiment may take from 30 minutes to a few hours depending on the sample concentration.

  • Processing: Perform a 2D Fourier transform. The resulting spectrum will show peaks at the coordinates of directly bonded ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

Methodology:

  • Setup: The initial setup is very similar to an HSQC experiment. Acquire 1D spectra to determine spectral widths.

  • Load HMBC Parameters: Create a new experiment and load a standard HMBC parameter set (e.g., 'HMBCGP' on Bruker).[7]

  • Set Spectral Widths: Set the ¹H (F2) and ¹³C (F1) spectral widths. For HMBC, you will likely need a wider ¹³C spectral width than for HSQC to include quaternary carbons.

  • Acquisition Parameters:

    • Number of Scans (NS): HMBC is less sensitive than HSQC, so more scans (e.g., 8-16) per increment are often needed.

    • Number of Increments (TD in F1): 256-512 increments provide good resolution.

  • Acquisition: Start the experiment. HMBC experiments generally take longer than HSQC experiments.

  • Processing: Perform a 2D Fourier transform.

Variable Temperature (VT) NMR Experiment

Objective: To study dynamic processes, such as the coalescence of rotamer signals.

Methodology:

  • Sample and Hardware: Use a suitable high-boiling point solvent if you are increasing the temperature. Ensure you are using an appropriate NMR tube (e.g., Pyrex) that can withstand temperature changes.[2][10]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Change Temperature: In the spectrometer's temperature control unit, set the target temperature. It is advisable to change the temperature in increments of 10-20°C and allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[10]

  • Acquire Spectra at Different Temperatures: Record a ¹H spectrum at each temperature.

  • Analysis: Observe the changes in the spectrum as a function of temperature. For rotamers, you should see the separate signals broaden and eventually merge into a single peak as the temperature increases.[5]

Visualizations

Caption: A flowchart for troubleshooting ambiguous NMR spectra.

References

improving the selectivity of 4-acetyl-N-biphenyl-2-ylbenzamide for its target enzyme

Author: BenchChem Technical Support Team. Date: November 2025

Reference Inhibitor: Dasatinib (a multi-kinase inhibitor)

Target Enzyme: Abl Kinase (Abelson murine leukemia viral oncogene homolog 1)

Common Off-Target Enzyme: Src Kinase (Proto-oncogene tyrosine-protein kinase Src)

This technical support center provides guidance for researchers aiming to improve the selectivity of small molecule inhibitors, using Dasatinib's activity against Abl and Src kinases as a representative model.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro kinase inhibition assays designed to assess inhibitor selectivity.

Problem Potential Cause Suggested Solution
High variance in IC50 values between replicate experiments. Inconsistent reagent preparation or handling.Ensure all reagents, especially ATP and inhibitor stock solutions, are prepared fresh and accurately diluted. Use calibrated pipettes and minimize freeze-thaw cycles of enzyme stocks.
Assay conditions not optimized.Determine the optimal enzyme concentration and reaction time to ensure the assay is in the linear range where less than 10% of the substrate is consumed.[1]
Inhibitor appears more potent in cellular assays than in biochemical assays. The inhibitor may target an inactive kinase conformation that is more prevalent in a cellular context.[2]Consider using cell-based assays, such as cellular phosphorylation assays, to complement your biochemical data.[3]
High intracellular ATP concentrations in cellular assays can affect the potency of ATP-competitive inhibitors.[4]When possible, run biochemical assays with ATP concentrations that mimic physiological levels to better predict cellular activity.
Difficulty in comparing IC50 values between the target (Abl) and off-target (Src) enzyme. Differences in assay conditions for each kinase.To ensure a fair comparison, standardize assay conditions as much as possible, including buffer composition, temperature, and incubation times. Ideally, the ATP concentration should be set near the Km value for each respective kinase.[1][5]
The inhibitor may have a different mechanism of action for each kinase (e.g., competitive vs. non-competitive).Perform kinetic analyses to determine the mode of inhibition for both the on-target and off-target enzymes.
No inhibition observed even at high inhibitor concentrations. Poor inhibitor solubility.Check the solubility of your compound in the assay buffer. A small amount of DMSO is often used to dissolve inhibitors, but ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.[6]
Inactive enzyme.Verify the activity of your enzyme stock with a known potent inhibitor as a positive control.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve the selectivity of my lead compound?

A1: The initial and most critical step is to quantify its activity against the intended target and a panel of related off-targets.[7] This is typically done by determining the half-maximal inhibitory concentration (IC50) for each kinase. A compound's selectivity is then often expressed as a ratio of IC50 values (off-target IC50 / on-target IC50).

Q2: How does Dasatinib's selectivity for Abl vs. Src kinase compare?

A2: Dasatinib is a potent inhibitor of both Abl and Src kinases. However, it generally shows slightly higher potency for Src family kinases. This makes it a "multi-kinase" or "dual" inhibitor rather than a highly selective one.[8]

Q3: Why are my IC50 values for Dasatinib different from those in the literature?

A3: IC50 values are highly dependent on the specific experimental conditions. Factors such as ATP concentration, substrate used, enzyme concentration, and buffer composition can all influence the measured IC50.[1] For ATP-competitive inhibitors, the IC50 value will increase as the ATP concentration in the assay increases.[4]

Q4: What does a high selectivity ratio (e.g., >100-fold) indicate?

A4: A high selectivity ratio suggests that the inhibitor is significantly more potent against your target enzyme than the off-target enzyme. This is a desirable characteristic in drug development as it can lead to fewer side effects.

Q5: Should I use a biochemical or a cell-based assay to determine selectivity?

A5: Both are valuable. Biochemical assays using purified enzymes provide a direct measure of inhibitor-enzyme interaction.[7] However, these assays may not fully replicate the cellular environment.[3] Cell-based assays can provide more physiologically relevant data but can also be more complex to interpret. A common strategy is to use biochemical assays for initial screening and then validate promising candidates in cell-based systems.[3]

Quantitative Data Presentation

The following table summarizes the inhibitory potency (IC50) of Dasatinib against its on-target (Abl) and a primary off-target (Src) kinase from cell-free assays. These values illustrate Dasatinib's dual inhibitory nature.

Inhibitor Target Kinase IC50 (nM) Reference
DasatinibAbl<1[8]
DasatinibSrc0.8

Note: IC50 values can vary based on experimental conditions.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 of an inhibitor against a target kinase (e.g., Abl or Src) using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (Abl or Src)

  • Kinase-specific peptide substrate

  • Dasatinib (or test inhibitor)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of Dasatinib in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of kinase solution (diluted in assay buffer to the desired concentration).

    • Add 0.5 µL of the serially diluted inhibitor to the appropriate wells. For control wells, add 0.5 µL of DMSO (no inhibitor control) and buffer only (background control).

    • Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a solution of substrate and ATP in the assay buffer.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for the predetermined optimal reaction time (e.g., 60 minutes).

  • Signal Detection:

    • After incubation, add 10 µL of the luminescent detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (buffer only wells) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_kinase Add Kinase & Inhibitor to Plate prep_inhibitor->add_kinase prep_reagents Prepare Kinase, Substrate & ATP prep_reagents->add_kinase incubate_inhibitor Pre-incubate add_kinase->incubate_inhibitor start_reaction Add Substrate/ATP Start Reaction incubate_inhibitor->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction add_detection Add Detection Reagent incubate_reaction->add_detection read_plate Read Luminescence add_detection->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining inhibitor IC50 values.

Signaling_Pathway cluster_downstream Downstream Effectors BCR_ABL BCR-Abl (Oncogenic Fusion Kinase) STAT5 STAT5 BCR_ABL->STAT5 phosphorylates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt phosphorylates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK phosphorylates Src Src Kinase Src->PI3K_Akt activates Src->RAS_MAPK activates Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Dasatinib->Src inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Simplified Abl/Src signaling pathways inhibited by Dasatinib.

Troubleshooting_Logic start Inconsistent IC50 Results? check_reagents Are reagents fresh? Are pipettes calibrated? start->check_reagents Yes check_conditions Is assay in linear range? start->check_conditions No, consistent but inaccurate check_reagents->check_conditions Yes solution_reagents Solution: Remake all solutions. Calibrate pipettes. check_reagents->solution_reagents No check_solubility Is inhibitor soluble in assay buffer? check_conditions->check_solubility Yes solution_conditions Solution: Optimize enzyme conc. and reaction time. check_conditions->solution_conditions No solution_solubility Solution: Check solubility. Ensure final DMSO <1%. check_solubility->solution_solubility No end_node Re-run Assay check_solubility->end_node Yes solution_reagents->end_node solution_conditions->end_node solution_solubility->end_node

Caption: Troubleshooting logic for inconsistent IC50 results.

References

avoiding common pitfalls in high-throughput screening with benzamide libraries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of high-throughput screening (HTS) with benzamide libraries.

Troubleshooting Guide

This guide addresses specific issues that may arise during your HTS campaign in a question-and-answer format.

Issue 1: High Rate of False Positives in the Primary Screen

Question: My primary screen of a benzamide library is yielding an unusually high hit rate. How can I determine if these are genuine hits or false positives?

Answer: A high hit rate is a common red flag in HTS and can be attributed to several factors, particularly assay interference. Here’s a systematic approach to de-risk your initial hits:

  • Identify Promiscuous Compound Scaffolds: Certain chemical motifs are known to interfere with a wide range of assays, and these are termed Pan-Assay Interference Compounds (PAINS).[1] It is crucial to filter your hit list for known PAINS substructures. One specific to benzamide-related scaffolds to be wary of is N-benzoyloxybenzamides. These have been shown to be chemically unstable and react with DMSO at room temperature, leading to degradation products that can cause false signals. It is recommended to remove such compounds from screening libraries.[2]

  • Perform Counter-Screens: To identify false positives resulting from assay technology-specific interference, it's essential to run counter-screens.[3]

    • For Fluorescence-Based Assays: If your primary assay relies on fluorescence (e.g., FRET, FP), screen your hits in the absence of the target protein to identify autofluorescent compounds or quenchers.[4]

    • For Luciferase-Based Assays: If using a luciferase reporter, screen your hits against the luciferase enzyme alone to identify direct inhibitors of the reporter.[5]

  • Check for Compound Aggregation: Some compounds form aggregates at the concentrations used in HTS, which can non-specifically inhibit enzymes.[5] This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. To test for aggregation, you can measure the IC50 of a hit at varying enzyme concentrations; a significant shift in the IC50 can indicate aggregation.[5]

  • Consider Metal Impurities: Inorganic impurities, such as zinc, in compound stocks can lead to false-positive signals in various assays.[6] A simple counter-screen is to re-test the hits in the presence of a chelator like EDTA. A loss of activity suggests that metal contamination may be the cause of the observed inhibition.[6]

Issue 2: Poor Solubility of Benzamide Hits

Question: My confirmed hits from the benzamide library have poor aqueous solubility, making follow-up studies difficult. What can I do?

Answer: Solubility is a common challenge with aromatic compounds like benzamides.[1][7][8] Here are some strategies to address this:

  • Assess and Modify Buffer Conditions:

    • pH: The solubility of benzamides can be pH-dependent. Assess the pKa of your compound and determine if adjusting the buffer pH can improve solubility without compromising assay performance.

    • Solvents: While DMSO is the standard for stock solutions, assess the tolerance of your assay for other co-solvents like ethanol or methanol, which can sometimes improve the solubility of specific compounds in the final assay volume.[7]

  • Re-synthesis and Analogue Generation: If a hit is particularly promising but has solubility issues, medicinal chemistry efforts can be directed towards synthesizing analogues with improved physicochemical properties. This can involve adding polar functional groups to the benzamide scaffold.[9]

  • Formulation Strategies: For in vitro and subsequent in vivo studies, formulation approaches such as the use of cyclodextrins or other excipients can be explored to enhance the solubility of your lead compounds.

Issue 3: Hits Are Not Selective and Show Off-Target Activity

Question: My benzamide-derived hit is active in my primary assay, but it also shows activity against unrelated targets. How do I proceed?

Answer: Off-target activity is a significant concern in drug discovery, and benzamides are known to interact with a range of biological targets.

  • Comprehensive Selectivity Profiling: It is crucial to profile your hits against a panel of relevant off-targets. For benzamide-containing compounds, this should include:

    • Kinases: Many kinase inhibitors contain a hinge-binding motif that can be mimicked by the benzamide scaffold. Profiling against a broad kinase panel is recommended.[10][11]

    • hERG Channel: Inhibition of the hERG potassium channel is a major cause of cardiotoxicity.[8][12][13] Many small molecules, including some with benzamide moieties, can block this channel. An early assessment of hERG liability is critical.

    • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions. Testing against major CYP isoforms is a standard part of hit-to-lead characterization.

  • Structure-Activity Relationship (SAR) Studies: A focused medicinal chemistry effort can help to identify the structural features of your hit that are responsible for the off-target activity. By systematically modifying the molecule, it is often possible to design analogues with improved selectivity for your primary target.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls to be aware of when initiating an HTS campaign with a benzamide library?

A1: The most common pitfalls include:

  • Poor Library Quality: The presence of unstable or reactive compounds, such as N-benzoyloxybenzamides, can lead to a high number of false positives.[2]

  • Assay Interference: Benzamide scaffolds can be prone to autofluorescence or quenching in fluorescence-based assays. It is critical to perform appropriate counter-screens.[3]

  • Low Solubility: The inherent aromaticity of benzamides can lead to poor aqueous solubility, which can affect the reliability of screening data and complicate follow-up studies.[1][7]

  • Promiscuous Inhibition: Benzamides can act as "privileged scaffolds," meaning they can bind to multiple, unrelated targets. Early and broad selectivity profiling is essential to identify and deprioritize non-selective compounds.

Q2: At what concentration should I screen my benzamide library?

A2: A typical starting concentration for a primary HTS screen is 10 µM. However, this can be adjusted based on the specifics of your assay and the expected potency of the compounds. If solubility is a concern for the library, a lower screening concentration (e.g., 1-5 µM) might be necessary to avoid artifacts.

Q3: How can I triage my hits after the primary screen?

A3: A robust hit triage cascade is essential. A typical workflow is as follows:

  • Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response: Perform a dose-response analysis to determine the IC50 of the confirmed hits.

  • Interference Assays: Run counter-screens to eliminate compounds that interfere with the assay technology (e.g., autofluorescence, luciferase inhibition).

  • Orthogonal Assay: Validate the hits in a secondary, orthogonal assay that uses a different detection method to ensure the observed activity is not an artifact of the primary assay format.[5]

  • Initial Selectivity and Cytotoxicity: Test the validated hits in a small panel of key off-targets and a general cell viability assay to get an early indication of selectivity and toxicity.

Q4: What are some common off-targets for benzamide-containing molecules?

A4: Benzamide scaffolds can be found in molecules that inhibit a wide range of targets. Common off-targets to consider for profiling include:

  • Protein Kinases: Due to their ability to form hydrogen bonds that can mimic hinge-binding interactions.[10]

  • HDACs (Histone Deacetylases): Some benzamides are known HDAC inhibitors.

  • PARPs (Poly (ADP-ribose) polymerases): The benzamide group is a well-known pharmacophore for PARP inhibition.

  • hERG Channel: As with many small molecules, hERG inhibition is a potential liability.[8]

  • GPCRs (G-protein coupled receptors): Some benzamide derivatives have been developed as GPCR ligands.

Quantitative Data Summary

The following tables provide representative data for the physicochemical and biological properties of some benzamide derivatives. This data is intended to be illustrative and highlights the need for empirical determination of these properties for your specific compounds of interest.

Table 1: Solubility of Representative Benzamide Analogs

CompoundSolventTemperature (°C)Solubility (g/L)Reference
BenzamideWater2513.5[14]
BenzamideEthanol25High[7]
BenzamideMethanol25High[7]
SalicylamideWater252.2[1]
EthenzamideWater25Low[1]

Table 2: Off-Target IC50 Values for Selected Benzamide-Containing Drugs

CompoundOff-TargetIC50 (µM)Therapeutic ClassReference
VerapamilhERG0.94Calcium Channel Blocker[12]
RisperidonehERG>1Antipsychotic[12]
HaloperidolhERG>1Antipsychotic[12]
ImatinibMultiple KinasesVariesKinase Inhibitor[10]
OlaparibMultiple PARPsVariesPARP Inhibitor

Table 3: Cytotoxicity of Representative Benzamide Derivatives

Compound DerivativeCell LineAssayIC50 (µM)Reference
Bis-benzamide 14dLNCaPMTT0.016[15]
Bis-benzamide 14sLNCaPMTT0.024[15]
N-(phenylcarbamoyl)benzamideHeLaMTT0.8 mM (IC80)[16]
Tetrahydroindazolone-substituted benzamide (W-H4)AML cellsCCK-8Potent[17]
N-substituted 2-(Benzenosulfonyl)-1-carbotioamideVarious Cancer LinesMTTVaries[18]

Experimental Protocols

1. Fluorescence Polarization (FP) Competition Assay

This protocol is designed to screen for inhibitors of a protein-peptide interaction.

Materials:

  • 384-well, low-volume, black, non-binding surface microplates

  • Target protein

  • Fluorescently labeled peptide tracer

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • Benzamide library compounds in DMSO

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Determine Optimal Tracer Concentration: Titrate the fluorescently labeled peptide to find the lowest concentration that gives a stable and robust fluorescence signal (typically at least 10-fold above background).[19]

  • Determine Protein Concentration for Assay Window: Titrate the target protein against the fixed concentration of the tracer to determine the Kd. The optimal protein concentration for the assay is typically the one that results in ~80% of the tracer being bound, ensuring a good assay window for competition.

  • Assay Protocol: a. To each well of the 384-well plate, add 10 µL of the target protein solution (at 2x the final desired concentration). b. Add 100 nL of the benzamide library compounds (or DMSO for controls) to the appropriate wells. c. Add 10 µL of the fluorescent peptide tracer solution (at 2x the final desired concentration). d. Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes, to be optimized). e. Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: A decrease in the mP (millipolarization) value indicates that the test compound has displaced the fluorescent tracer from the target protein.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is suitable for screening inhibitors of protein-protein interactions.

Materials:

  • 384-well, low-volume, white or black microplates

  • Donor-labeled protein (e.g., with a Terbium cryptate)

  • Acceptor-labeled protein (e.g., with d2 or a fluorescent protein)

  • Assay buffer

  • Benzamide library compounds in DMSO

  • TR-FRET compatible plate reader

Methodology:

  • Reagent Preparation: Prepare 2x solutions of the donor-labeled protein and the acceptor-labeled protein in assay buffer.

  • Assay Protocol: a. Add 100 nL of benzamide library compounds or DMSO controls to the wells. b. Add 5 µL of the 2x donor-labeled protein solution to each well. c. Add 5 µL of the 2x acceptor-labeled protein solution to each well. d. Mix and incubate for the optimized time (e.g., 1-2 hours) at room temperature, protected from light.

  • Plate Reading: Read the plate using a TR-FRET plate reader, with excitation around 340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[20]

  • Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission. A decrease in this ratio indicates that the test compound is inhibiting the protein-protein interaction.[20]

3. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

This protocol can be adapted for various applications, including screening for inhibitors of protein-protein interactions or post-translational modifications.

Materials:

  • 384-well, white, opaque microplates (e.g., OptiPlate)

  • Biotinylated protein/peptide

  • GST-tagged protein (or other tag)

  • Streptavidin-coated Donor beads

  • Anti-GST (or other tag) Acceptor beads

  • AlphaScreen assay buffer

  • Benzamide library compounds in DMSO

  • AlphaScreen-capable plate reader

Methodology:

  • Reagent Preparation: Prepare 2x solutions of the biotinylated protein and the tagged protein in assay buffer.

  • Assay Protocol: a. Add 5 µL of the 2x biotinylated protein solution to the wells. b. Add 100 nL of the benzamide library compounds or DMSO controls. c. Add 5 µL of the 2x tagged protein solution to the wells. d. Incubate for 30-60 minutes at room temperature. e. In subdued light, add 10 µL of a 2x mixture of Donor and Acceptor beads. f. Incubate for 1-2 hours at room temperature in the dark.

  • Plate Reading: Read the plate on an AlphaScreen-capable reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the interaction between the biotinylated and tagged proteins.

Visualizations

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Triage & Confirmation cluster_3 Hit Validation AssayDev Assay Development AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal PrimaryHTS Primary HTS (e.g., 10 µM) AssayVal->PrimaryHTS HitID Initial Hit Identification PrimaryHTS->HitID Confirmation Hit Confirmation (Single Point) HitID->Confirmation DoseResponse Dose-Response (IC50) Confirmation->DoseResponse Triage Triage (PAINS, Aggregators) DoseResponse->Triage Orthogonal Orthogonal Assay Triage->Orthogonal Counterscreen Counterscreens Orthogonal->Counterscreen SAR SAR by Analogue Counterscreen->SAR LeadOpt Lead Optimization SAR->LeadOpt Validated Hits HDAC_Signaling cluster_0 Nucleus HAT HAT (Histone Acetyltransferase) Acetyl Acetyl Group HAT->Acetyl Adds HDAC HDAC (Histone Deacetylase) Histone Histone Tail (Lysine) HDAC->Histone HDAC->Acetyl Removes Histone->HAT Histone->HDAC Chromatin_Open Open Chromatin (Euchromatin) Histone->Chromatin_Open Acetylated Chromatin_Closed Closed Chromatin (Heterochromatin) Histone->Chromatin_Closed Deacetylated Acetyl->Histone Transcription_On Gene Transcription ACTIVE Chromatin_Open->Transcription_On Transcription_Off Gene Transcription REPRESSED Chromatin_Closed->Transcription_Off Benzamide Benzamide Inhibitor Benzamide->HDAC Inhibits Troubleshooting_Tree Start High Hit Rate in Primary Screen Check_PAINS Filter for PAINS and reactive scaffolds? Start->Check_PAINS PAINS_Yes High number of known PAINS? Check_PAINS->PAINS_Yes Yes PAINS_No Proceed to Assay-Specific Checks Check_PAINS->PAINS_No No PAINS_Yes->PAINS_No No Deprioritize_PAINS Deprioritize PAINS hits. Purify library. PAINS_Yes->Deprioritize_PAINS Yes Assay_Type Assay Type? PAINS_No->Assay_Type Fluorescence Fluorescence-based? Assay_Type->Fluorescence Fluorescence Enzyme_Reporter Enzyme Reporter? Assay_Type->Enzyme_Reporter Enzyme Fluorescence_Yes Run autofluorescence/ quenching counter-screen. Fluorescence->Fluorescence_Yes Yes Fluorescence_No Check for aggregation. Fluorescence->Fluorescence_No No Enzyme_Reporter->Fluorescence_No No Enzyme_Reporter_Yes Run counter-screen against reporter enzyme. Enzyme_Reporter->Enzyme_Reporter_Yes Yes Fluorescence_Yes->Enzyme_Reporter Aggregation_Check Test with/without detergent or at different enzyme conc. Fluorescence_No->Aggregation_Check Enzyme_Reporter_Yes->Fluorescence_No Final_Validation Validate remaining hits in orthogonal assay. Aggregation_Check->Final_Validation

References

Technical Support Center: Biphenyl Compound Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the cytotoxicity of biphenyl compounds in your cell-based assays.

Troubleshooting Guides & FAQs

FAQ 1: My biphenyl compound is showing unexpectedly high cytotoxicity. What are the common underlying mechanisms?

Answer: High cytotoxicity from biphenyl compounds can stem from several factors related to both the parent molecule and its metabolic byproducts.

  • Metabolic Activation: In many biological systems, biphenyl is metabolized into hydroxylated derivatives.[1] These metabolites, such as phenyl-hydroquinone (PHQ), can be more reactive and genotoxic than the original compound, inducing oxidative DNA damage.[1][2] The position of the hydroxyl group is critical; adding hydroxyl groups at the para- or meta-positions tends to increase toxicity more than at the ortho-position.[3]

  • Direct Parent Compound Toxicity: At high concentrations (e.g., 1.0 mM), the parent biphenyl compound can cause acute cell death directly, overwhelming the cell's metabolic and detoxification pathways.[2]

  • Induction of Oxidative Stress: Some biphenyl compounds can increase the intracellular concentration of free zinc (Zn²⁺), which in turn elevates sensitivity to oxidative stress and contributes to cell death.[4]

  • Mitochondrial Impairment: Biphenyl derivatives can impair oxidative phosphorylation in mitochondria, leading to a rapid loss of intracellular ATP and subsequent cell death.[3]

Biphenyl_Cytotoxicity_Mechanisms Biphenyl Biphenyl Compound Metabolism Cellular Metabolism (e.g., Hydroxylation) Biphenyl->Metabolism is metabolized by Direct High Concentration of Parent Compound Biphenyl->Direct Zinc Increased Intracellular Free Zn²⁺ Biphenyl->Zinc Mitochondria Mitochondrial Impairment Biphenyl->Mitochondria Metabolites Reactive Metabolites (e.g., Hydroxybiphenyls, PHQ) Metabolism->Metabolites OxidativeStress Oxidative Stress (DNA Damage) Metabolites->OxidativeStress CellDeath Cytotoxicity / Cell Death Direct->CellDeath Zinc->OxidativeStress ATPLoss ATP Depletion Mitochondria->ATPLoss OxidativeStress->CellDeath ATPLoss->CellDeath Troubleshooting_Workflow Start High Cytotoxicity or High Variability Observed CheckConc Is concentration range optimized? Start->CheckConc CheckSolvent Is solvent concentration in non-toxic range? CheckConc->CheckSolvent Yes RunDoseResponse Action: Perform broad dose-response experiment. CheckConc->RunDoseResponse No CheckPlate Are there bubbles or evident pipetting errors? CheckSolvent->CheckPlate Yes LowerSolvent Action: Lower solvent % and rerun vehicle controls. CheckSolvent->LowerSolvent No CheckSolubility Is the compound poorly soluble? CheckPlate->CheckSolubility Yes Replate Action: Re-plate experiment with careful technique. CheckPlate->Replate No UseMAF Action: Consider alternate dosing (e.g., MAF). CheckSolubility->UseMAF Yes Analyze Analyze Data CheckSolubility->Analyze No RunDoseResponse->CheckConc LowerSolvent->CheckSolvent Replate->CheckPlate UseMAF->Analyze CoTreatment_Strategies Biphenyl Biphenyl Compound OxidativeStress Oxidative Stress / GSH Depletion Biphenyl->OxidativeStress Zinc Increased Intracellular Zn²⁺ Biphenyl->Zinc CellDeath Cell Death OxidativeStress->CellDeath Zinc->CellDeath Antioxidants Antioxidants (e.g., NAC, Ascorbic Acid) Antioxidants->OxidativeStress Chelators Cell-Permeable Zn²⁺ Chelators (e.g., TPEN) Chelators->Zinc

References

Validation & Comparative

Efficacy of Biphenyl-Benzamide Scaffolds as Histone Deacetylase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of biphenyl-benzamide derivatives as histone deacetylase (HDAC) inhibitors, contextualized with the performance of known HDAC inhibitors. Due to the absence of publicly available data on 4-acetyl-N-biphenyl-2-ylbenzamide, this report focuses on structurally related biphenyl-benzamide compounds and established HDAC inhibitors to offer a valuable reference for researchers, scientists, and drug development professionals.

Histone deacetylases are a class of enzymes crucial in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy in oncology and other diseases.[1] This guide summarizes quantitative data on the inhibitory activity of various compounds, details the experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Comparative Efficacy of HDAC Inhibitors

The inhibitory potency of various biphenyl-benzamide derivatives and established HDAC inhibitors are presented below. The data is expressed as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

Compound ClassCompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)HDAC8 (IC50, nM)HDAC10 (IC50, nM)Reference
Benzamide Chidamide ------[2]
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)95.2260.7255.7>5000>5000-[3]
Entinostat (MS-275) ------[4]
Hydroxamate Vorinostat (SAHA) ------[4]
Panobinostat ------[5]
Belinostat ------[5]
Biphenyl Hydroxamic Acid Derivative Compound 14 -27.9814.47---[6]
N-Hydroxybenzamide Derivative Compound with 1,4-biphenylcarbonyl group ------[7]

Note: A hyphen (-) indicates that the data was not available in the cited sources. The table is intended to provide a comparative overview based on available literature.

Experimental Protocols

The following section outlines a standard methodology for evaluating the efficacy of HDAC inhibitors.

In Vitro HDAC Inhibitor Screening Assay

A common method for determining the inhibitory activity of compounds against specific HDAC isoforms is a fluorogenic assay.

Principle: This assay is typically performed in two steps in a microplate format. Initially, the HDAC enzyme is incubated with a synthetic substrate containing an acetylated lysine residue. In the presence of the inhibitor, the deacetylation of the substrate is blocked or reduced. In the second step, a developer solution is added which cleaves the deacetylated substrate, releasing a fluorescent product. The intensity of the fluorescence is inversely proportional to the HDAC activity.[8]

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[9]

  • HDAC Developer (containing a protease like trypsin)

  • Test compounds (dissolved in DMSO)

  • Known HDAC inhibitor as a positive control (e.g., Trichostatin A)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Reaction Setup: To each well of the microplate, add the assay buffer, the diluted HDAC enzyme, and the test compound or control.

  • Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Add the HDAC developer solution to each well.

  • Measurement: Incubate for a further 10-15 minutes at room temperature, then measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[10]

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway affected by HDAC inhibitors and a typical experimental workflow for their evaluation.

HDAC_Signaling_Pathway cluster_nucleus Nucleus HDAC HDAC Histone Histones HDAC->Histone Deacetylation Chromatin Condensed Chromatin (Transcriptionally Inactive) Histone->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Histone->Open_Chromatin HAT HAT HAT->Histone Acetylation Gene_Expression Gene Expression (e.g., p21, p53) Open_Chromatin->Gene_Expression HDAC_Inhibitor HDAC Inhibitor (e.g., Biphenyl-Benzamide) HDAC_Inhibitor->HDAC Inhibition

Caption: Simplified signaling pathway of HDAC inhibition leading to gene expression.

Experimental_Workflow A Compound Synthesis (Biphenyl-Benzamide Scaffold) B In Vitro HDAC Enzymatic Assay A->B C Determination of IC50 Values B->C D Cell-Based Assays (e.g., Proliferation, Apoptosis) C->D E Western Blot Analysis (Histone Acetylation) D->E F In Vivo Efficacy Studies (Xenograft Models) D->F G Lead Compound Identification E->G F->G

Caption: A typical workflow for the evaluation of novel HDAC inhibitors.

References

validation of 4-acetyl-N-biphenyl-2-ylbenzamide as a selective enzyme inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, with other available and emerging PARP inhibitors. Olaparib is a potent inhibitor of both PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks. Its mechanism of action relies on the principle of synthetic lethality, where in cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death.[1][2][3][4] This guide presents quantitative data on its selectivity, comparative efficacy, and safety profile, along with detailed experimental protocols for its validation.

Performance Comparison of PARP Inhibitors

The following tables summarize the in vitro potency and clinical trial data for Olaparib in comparison to other PARP inhibitors.

Table 1: Comparative In Vitro Potency of PARP Inhibitors

This table presents the half-maximal inhibitory concentration (IC50) values of various PARP inhibitors against PARP1 and PARP2. Lower values indicate higher potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Notes
Olaparib 1-19[5]1-251[5]Potent inhibitor of both PARP1 and PARP2.[5][6]
Rucaparib0.8-3.2[5]28.2[5]Potent PARP1 inhibitor.[5]
Niraparib2-35[5]2-15.3[5]Selective inhibitor of PARP1 and PARP2.[5][6]
Talazoparib~0.57[7]-The most potent PARP1/2 inhibitor, particularly effective at trapping PARP-DNA complexes.[5][7]

Note: IC50 values can vary depending on the assay conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Table 2: Clinical Efficacy of Olaparib in Germline BRCA-mutated Advanced Ovarian Cancer

This table summarizes key efficacy outcomes from clinical trials of Olaparib in patients with germline BRCA1/2 mutated advanced ovarian cancer who had received three or more prior lines of chemotherapy.[3]

Efficacy EndpointOlaparib Monotherapy
Objective Response Rate (ORR)34%[3]
- Complete Response (CR)2%[3]
- Partial Response (PR)32%[3]
Stable Disease (≥16 weeks)23%[3]
Median Duration of Response (DoR)8.2 months (Platinum-sensitive)[3]
8.0 months (Platinum-resistant)[3]
Table 3: Comparison of Grade 3-4 Adverse Events of PARP Inhibitors in Ovarian Cancer

This table highlights the frequency of common severe (Grade 3 or 4) adverse events observed in clinical trials for different PARP inhibitors in the treatment of ovarian cancer.[5][8]

Adverse EventOlaparibNiraparibRucaparib
Anemia20%[8]~25%[5]~19%[5]
Neutropenia5%[5]20%[5]7%[5]
Thrombocytopenia1%[5]29%[5]7%[5]
Fatigue/Asthenia7%[8]--

The Future of PARP Inhibition: Next-Generation PARP1-Selective Inhibitors

A new generation of PARP inhibitors is emerging with high selectivity for PARP1 over PARP2. This selectivity is hypothesized to reduce the hematological toxicities associated with dual PARP1/2 inhibition while maintaining or even improving anti-tumor efficacy.[9][10]

Table 4: Preclinical and Early Clinical Data for Saruparib (AZD5305) vs. Olaparib

Saruparib is a potent and selective PARP1 inhibitor currently in clinical development.[10][11][12][13]

ParameterSaruparib (AZD5305)Olaparib
Preclinical (Patient-Derived Xenograft Models)
Preclinical Complete Response Rate75%[4]37%[4]
Median Preclinical Progression-Free Survival386 days[4]90 days[4]
Clinical (Phase I/II PETRA trial - HRR-deficient Breast Cancer)
Objective Response Rate (60 mg dose)48.4%[14]-
Median Progression-Free Survival (60 mg dose)9.1 months[14]-
Grade ≥3 Anemia (60 mg dose)11.3%[11]-
Grade ≥3 Neutropenia (60 mg dose)10.6%[11]-
Grade ≥3 Thrombocytopenia (60 mg dose)5.7%[11]-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PARP inhibitors and a typical workflow for their validation.

PARP_Inhibition_Pathway Mechanism of Action of PARP Inhibitors in HRR-Deficient Cancer Cells cluster_dna_damage DNA Damage cluster_parp_repair PARP-mediated Repair cluster_replication DNA Replication cluster_hrr Homologous Recombination Repair (HRR) cluster_cell_fate Cell Fate Single-Strand Break Single-Strand Break PARP1_2 PARP1/2 Single-Strand Break->PARP1_2 activates Replication Fork Collapse Replication Fork Collapse Single-Strand Break->Replication Fork Collapse during replication (if unrepaired) ADP_ribosylation Poly(ADP-ribosyl)ation PARP1_2->ADP_ribosylation Repair_Proteins Recruitment of Repair Proteins ADP_ribosylation->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break BRCA1_2 BRCA1/2 Double-Strand Break->BRCA1_2 activates HRR_Repair DSB Repair BRCA1_2->HRR_Repair Genomic Instability Genomic Instability HRR_Repair->Genomic Instability failure leads to Cell Death (Apoptosis) Cell Death (Synthetic Lethality) Genomic Instability->Cell Death (Apoptosis) Olaparib Olaparib Olaparib->PARP1_2 inhibits HRR_Deficiency In HRR-deficient cells (e.g., BRCA1/2 mutation), this pathway is defective. HRR_Deficiency->HRR_Repair

Caption: PARP Inhibition Signaling Pathway.

Experimental_Workflow Experimental Workflow for Validation of a PARP Inhibitor cluster_invitro In Vitro Validation cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis and Interpretation Enzyme_Assay Biochemical PARP Inhibition Assay (e.g., Colorimetric Assay) Cell_Viability Cell-Based Assays (e.g., MTT, CellTiter-Glo) IC50_Determination IC50/EC50 Determination Enzyme_Assay->IC50_Determination Selectivity_Profiling Selectivity Profiling (Panel of PARP enzymes) Cell_Viability->IC50_Determination Statistical_Analysis Statistical Analysis Selectivity_Profiling->Statistical_Analysis PAR_Formation PAR Formation Assay (Immunofluorescence or Western Blot) DNA_Damage DNA Damage Response (γH2AX, 53BP1 foci) PAR_Formation->Statistical_Analysis Apoptosis_Assay Apoptosis Assays (Caspase activity, Annexin V) DNA_Damage->Statistical_Analysis Apoptosis_Assay->Statistical_Analysis Xenograft_Models Cancer Cell Line Xenograft Models PDX_Models Patient-Derived Xenograft (PDX) Models Efficacy_Safety_Assessment Efficacy and Safety Assessment Xenograft_Models->Efficacy_Safety_Assessment PDX_Models->Efficacy_Safety_Assessment IC50_Determination->Efficacy_Safety_Assessment Statistical_Analysis->Efficacy_Safety_Assessment

Caption: PARP Inhibitor Validation Workflow.

Experimental Protocols

Protocol: Colorimetric PARP Inhibition Assay

This protocol provides a method for determining the in vitro inhibitory activity of a compound against PARP enzymes. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[15][16]

Materials:

  • 96-well microplate coated with histones

  • Recombinant PARP enzyme

  • Test inhibitor (e.g., Olaparib) and control inhibitor (e.g., 3-aminobenzamide)

  • Assay Buffer (containing NAD+ and activated DNA)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 0.2 M HCl)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test inhibitor and control inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

    • Dilute the PARP enzyme to the working concentration in the assay buffer.

    • Dilute the Strep-HRP conjugate in an appropriate dilution buffer.

  • Assay Reaction:

    • To the histone-coated wells, add 25 µL of the diluted test inhibitor, control inhibitor, or vehicle control.

    • Initiate the reaction by adding 25 µL of the diluted PARP enzyme to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection:

    • Wash the plate four times with 200 µL of wash buffer per well to remove unbound reagents.

    • Add 50 µL of the diluted Strep-HRP conjugate to each well.

    • Incubate the plate at room temperature for 20-60 minutes.

    • Wash the plate four times with 200 µL of wash buffer per well.

    • Add 50 µL of the colorimetric HRP substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This comprehensive guide provides a detailed comparison of Olaparib with other PARP inhibitors, offering valuable insights for researchers and drug development professionals in the field of oncology. The provided data and protocols can aid in the evaluation and development of novel enzyme inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of N-biphenyl-ylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-biphenyl-ylbenzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Structure-activity relationship (SAR) studies of analogs based on this core have led to the discovery of potent modulators of various biological targets. This guide provides a comparative overview of the SAR of N-biphenyl-ylbenzamide analogs, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant biological pathways and experimental workflows.

Analogs as Hsp90 C-terminal Inhibitors

N-biphenyl-ylbenzamide analogs have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy.

The anti-proliferative activity of these analogs has been evaluated against breast cancer cell lines. Key SAR findings indicate that:

  • Biphenyl Substitution Pattern: The substitution pattern on the biphenyl moiety significantly influences activity. Analogs with meta-meta and para-para biphenyl substitutions showed greater inhibitory activity than those with a para-meta linkage.[1]

  • Benzamide Side Chain Substitution: Modifications to the benzamide side chain also play a crucial role. The presence of a para-halogen (Cl, Br, I) or a methoxy group on the benzamide side chain resulted in the most potent anti-proliferative activities.[1]

  • Prenylated Benzamide Side Chain: For analogs containing a prenylated benzamide side chain, the acetylated phenols demonstrated comparable activity to the corresponding phenols.[1]

CompoundBiphenyl SubstitutionBenzamide Side Chain SubstitutionAnti-proliferative Activity (IC50) against Breast Cancer Cell Lines
8a para-metaPrenylated, Acetylated phenolMicromolar range
8b meta-metaPrenylated, Acetylated phenolMore active than 8a
8c para-paraPrenylated, Acetylated phenolSimilar to 8b
8d-f -Prenylated, PhenolComparable to 8a-c
8i para-paraBiarylSubmicromolar activity
41b-d -para-Halogen (Cl, Br, I)Potent activity, comparable to 8i
41f -para-MethoxyPotent activity, comparable to 8i

Anti-proliferative Assay: The anti-proliferative activities of the biphenylamide derivatives were evaluated against breast cancer cell lines. The specific cell lines and the detailed protocol for the assay (e.g., MTT, SRB) would be as described in the primary literature. Generally, cells are seeded in 96-well plates, treated with varying concentrations of the compounds, and incubated for a specified period. Cell viability is then assessed using a colorimetric assay, and IC50 values are calculated.

Western Blot Analysis: To confirm that the anti-proliferative effects are due to Hsp90 inhibition, Western blot analyses were performed.[1]

  • Breast cancer cells were treated with the N-biphenyl-ylbenzamide analogs at concentrations around their anti-proliferative IC50 values.

  • Following incubation, cell lysates were prepared.

  • Proteins were separated by SDS-PAGE and transferred to a membrane.

  • The membrane was probed with primary antibodies specific for Hsp90 client proteins (e.g., Her2, Raf, Akt).

  • After incubation with a secondary antibody, the protein bands were visualized. A degradation of Hsp90-dependent client proteins indicates Hsp90 inhibition.[1]

Hsp90_Inhibition Hsp90 Inhibition and Client Protein Degradation N-biphenyl-ylbenzamide analog N-biphenyl-ylbenzamide analog Hsp90 Hsp90 N-biphenyl-ylbenzamide analog->Hsp90 Inhibits Client Proteins (Her2, Raf, Akt) Client Proteins (Her2, Raf, Akt) Hsp90->Client Proteins (Her2, Raf, Akt) Chaperones Ubiquitin-Proteasome System Ubiquitin-Proteasome System Client Proteins (Her2, Raf, Akt)->Ubiquitin-Proteasome System Targeted for degradation when Hsp90 is inhibited Cell Proliferation Cell Proliferation Client Proteins (Her2, Raf, Akt)->Cell Proliferation Promotes Protein Degradation Protein Degradation Ubiquitin-Proteasome System->Protein Degradation Protein Degradation->Cell Proliferation Inhibits

Caption: Hsp90 inhibition by N-biphenyl-ylbenzamide analogs.

Analogs as FtsZ Inhibitors

A series of novel biphenyl-benzamides have been designed and evaluated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibacterial agents.

These compounds exhibited excellent antibacterial activities, particularly against various Gram-positive bacteria. The most promising compound, compound 30, showed potent activity against four different Bacillus subtilis strains.[2]

CompoundTarget OrganismActivity (MIC)
30 Bacillus subtilis (four strains)0.008 µg/mL to 0.063 µg/mL

Note: A more detailed table would require access to the specific MIC values for each of the 30+ compounds synthesized in the study.

Antibacterial Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) of the biphenyl-benzamide derivatives was determined against various bacterial strains.

  • Bacterial strains were grown to a specific optical density.

  • The compounds were serially diluted in a 96-well microtiter plate.

  • A standardized inoculum of the bacteria was added to each well.

  • The plates were incubated under appropriate conditions.

  • The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

FtsZ Inhibition Assay: The direct inhibition of FtsZ polymerization can be measured using a light scattering assay or a GTPase activity assay.

  • Purified FtsZ protein is incubated with GTP to induce polymerization.

  • The N-biphenyl-ylbenzamide analogs are added at various concentrations.

  • The extent of polymerization is monitored by measuring the increase in light scattering at a specific wavelength or by quantifying GTP hydrolysis.

  • IC50 values for FtsZ inhibition are then calculated.

FtsZ_Inhibition_Workflow Workflow for FtsZ Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified FtsZ Purified FtsZ Incubate FtsZ + GTP +/- analog Incubate FtsZ + GTP +/- analog Purified FtsZ->Incubate FtsZ + GTP +/- analog GTP GTP GTP->Incubate FtsZ + GTP +/- analog N-biphenyl-ylbenzamide analogs N-biphenyl-ylbenzamide analogs N-biphenyl-ylbenzamide analogs->Incubate FtsZ + GTP +/- analog Monitor Polymerization Monitor Polymerization Incubate FtsZ + GTP +/- analog->Monitor Polymerization Calculate IC50 Calculate IC50 Monitor Polymerization->Calculate IC50

Caption: Experimental workflow for FtsZ inhibition assay.

Analogs as G Protein-Coupled Receptor-35 (GPR35) Agonists

A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized and characterized as potent agonists of GPR35, a potential target for inflammatory and metabolic diseases.[3][4]

The agonistic activity of these compounds was evaluated using a dynamic mass redistribution (DMR) assay. Key findings include:

  • Tetrazole Group: The introduction of a 1H-tetrazol-5-yl group significantly increased the potency of the compounds.[4]

  • Substitutions on the Benzamide Ring: Substitutions on the benzamide portion of the molecule were crucial for potency. A fluoro group at the ortho-position and a methoxy group at the para-position of the benzamide ring led to a compound with improved potency (compound 63).[3]

  • Substitution on the Phenyl Ring: A bromo substitution at the 5-position of the N-phenyl ring was present in the most potent compounds.[3][4]

CompoundN-phenyl Ring SubstitutionBenzamide Ring SubstitutionGPR35 Agonistic Potency (EC50)
50 --High potency
56 5-bromo4-methoxy0.059 µM
63 5-bromo2-fluoro, 4-methoxy0.041 µM

Synthesis of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives: The synthesis was a two-step process:

  • Synthesis of N-(2-cyanophenyl)benzamide derivatives.

  • A [3+2] cycloaddition reaction with sodium azide and aluminum chloride to form the tetrazole ring.[3]

Dynamic Mass Redistribution (DMR) Assay: The agonistic activity against GPR35 was characterized using a DMR assay in a cell line endogenously expressing GPR35 (HT-29).[3]

  • HT-29 cells were seeded in microplates.

  • The cells were treated with various concentrations of the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives.

  • The DMR signal, which reflects dynamic changes in local refractive index resulting from cellular events upon receptor activation, was monitored in real-time using a label-free detection system.

  • Dose-dependent DMR responses were used to determine the EC50 values of the compounds.

GPR35_Workflow Synthesis and Screening of GPR35 Agonists N-(2-cyanophenyl)benzamide N-(2-cyanophenyl)benzamide Cycloaddition Cycloaddition N-(2-cyanophenyl)benzamide->Cycloaddition [3+2] N-[2-(1H-tetrazol-5-yl)phenyl]benzamide N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Cycloaddition->N-[2-(1H-tetrazol-5-yl)phenyl]benzamide DMR Assay DMR Assay N-[2-(1H-tetrazol-5-yl)phenyl]benzamide->DMR Assay HT-29 Cells HT-29 Cells HT-29 Cells->DMR Assay EC50 Determination EC50 Determination DMR Assay->EC50 Determination

Caption: Workflow for GPR35 agonist synthesis and screening.

This guide provides a snapshot of the extensive SAR studies conducted on N-biphenyl-ylbenzamide analogs. The versatility of this scaffold allows for fine-tuning of its pharmacological properties, leading to the development of potent and selective modulators for a variety of biological targets. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

The Critical Divide: A Comparative Analysis of Acetylated vs. Non-Acetylated Biphenyl Benzamides in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, the biphenyl benzamide scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. A critical, yet often nuanced, structural modification within this class is the acetylation of amine substituents. This guide provides a detailed comparative analysis of acetylated versus non-acetylated biphenyl benzamides, offering researchers, scientists, and drug development professionals a clear perspective on how this single chemical alteration can profoundly impact biological activity, supported by experimental data and established biochemical principles.

The primary distinction lies in the functional role of a primary aromatic amine (-NH₂) versus its acetylated counterpart, an acetamide (-NHCOCH₃). This modification directly influences the compound's electronic properties, steric profile, and its ability to form hydrogen bonds, which are all critical for target engagement. A prominent field where this difference is starkly illustrated is in the development of Histone Deacetylase (HDAC) inhibitors, a key class of anti-cancer agents.

Quantitative Comparison: Impact of Amine Acetylation on Biological Activity

The structure-activity relationship (SAR) of benzamide-based HDAC inhibitors consistently highlights the necessity of a free primary amine for potent biological activity. This amine often acts as a crucial zinc-binding group (ZBG), chelating the Zn²⁺ ion in the enzyme's active site. Acetylation of this amine typically leads to a dramatic loss of inhibitory function.

Compound ClassFunctional GroupRole in Target Binding (HDACs)Expected Biological ActivityRepresentative IC₅₀ Values (HDAC1)
Non-Acetylated Primary Amine (-NH₂)Acts as a key Zinc-Binding Group (ZBG), chelating the catalytic Zn²⁺ ion. Forms critical hydrogen bonds.High Inhibitory Potency0.65 - 0.93 µM[1]
Acetylated Acetamide (-NHCOCH₃)Unable to effectively chelate the Zn²⁺ ion due to steric hindrance and altered electronics. Hydrogen bonding capacity is reduced.Low to No Inhibitory PotencyNot typically reported due to inactivity.

Note: IC₅₀ values are representative for potent benzamide derivatives featuring a critical primary amine group.

Signaling Pathway: HDAC Inhibition

Histone deacetylases (HDACs) and Histone acetyltransferases (HATs) are enzymes that regulate gene expression by modifying the chromatin structure. HATs add acetyl groups to lysine residues on histones, leading to a relaxed chromatin state and active gene transcription. HDACs remove these acetyl groups, resulting in condensed chromatin and gene silencing. HDAC inhibitors block this action, causing an accumulation of acetylated histones and the expression of tumor suppressor genes.

HDAC_Pathway cluster_0 Gene Transcription Regulation cluster_1 Pharmacological Intervention HAT HAT Histones Histones HAT->Histones Acetylation HDAC HDAC Ac_Histones Acetylated Histones HDAC->Ac_Histones Deacetylation Histones->Ac_Histones Gene_Expression Gene Expression (e.g., Tumor Suppressors) Ac_Histones->Gene_Expression Promotes Non_Acetylated_Amine Non-Acetylated Benzamide (Free -NH₂) Non_Acetylated_Amine->HDAC Inhibits Acetylated_Amine Acetylated Benzamide (-NHCOCH₃) Acetylated_Amine->HDAC No Significant Inhibition

Caption: Mechanism of HDAC inhibition by benzamides.

Metabolic Implications

Beyond direct target binding, acetylation is a key metabolic pathway. Aromatic amines are primarily metabolized by N-acetyltransferase (NAT) enzymes in the body. This "first-pass" effect can serve as a detoxification pathway, converting a potentially reactive amine into a more stable and excretable acetamide[2]. Therefore, a non-acetylated drug administered in vivo may be partially converted to its inactive acetylated form, impacting its pharmacokinetic profile and overall efficacy. Conversely, administering an acetylated compound as a prodrug is generally not viable if the free amine is required for activity, as de-acetylation back to the active form is often inefficient.

Experimental Protocols

The following are summarized methodologies for evaluating the efficacy of benzamide derivatives as potential HDAC inhibitors.

In Vitro HDAC Enzyme Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

  • Principle: A fluorogenic substrate is incubated with a recombinant human HDAC enzyme (e.g., HDAC1) in the presence of the test compound. The HDAC enzyme removes the acetyl group from the substrate. A developer solution is then added, which processes the deacetylated substrate to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.

  • Procedure:

    • Recombinant HDAC1 enzyme is incubated with assay buffer and varying concentrations of the test compound (e.g., non-acetylated biphenyl benzamide) in a 96-well plate.

    • The fluorogenic acetylated substrate is added to initiate the reaction. The plate is incubated at 37°C.

    • The developer solution is added to stop the reaction and generate a fluorescent signal.

    • Fluorescence is measured using a microplate reader (e.g., λex = 360 nm, λem = 460 nm)[].

    • Data is normalized to controls (no inhibitor) and IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Human cancer cells (e.g., MCF-7 breast cancer cell line) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined[1].

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synth_Non_Ac Non-Acetylated Biphenyl Benzamide HDAC_Assay HDAC Enzymatic Inhibition Assay Synth_Non_Ac->HDAC_Assay MTT_Assay Antiproliferative (MTT) Assay Synth_Non_Ac->MTT_Assay Synth_Ac Acetylated Biphenyl Benzamide Synth_Ac->HDAC_Assay Synth_Ac->MTT_Assay IC50_Calc IC₅₀ Value Determination HDAC_Assay->IC50_Calc MTT_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calc->SAR_Analysis

Caption: Workflow for comparative biological evaluation.

Conclusion

The comparison between acetylated and non-acetylated biphenyl benzamides is a clear demonstration of structure-activity principles in drug design. For targets like HDACs, where a primary amine is essential for the mechanism of action, acetylation serves to abolish activity. This makes the non-acetylated form the pharmacologically active species. Understanding this relationship is paramount for medicinal chemists in designing potent and selective inhibitors, interpreting metabolic data, and ultimately developing effective therapeutic agents. Researchers should prioritize the synthesis and evaluation of compounds with a free amine when targeting enzymes that require this functionality for binding, while considering N-acetylation as a key metabolic liability that may impact in vivo performance.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a significant gap in the publicly accessible information regarding the cross-reactivity profiling of 4-acetyl-N-biphenyl-2-ylbenzamide. At present, there is no specific data detailing its primary biological target, its inhibitory activity against related enzymes, or established experimental protocols for its assessment.

While the chemical scaffold of biphenyl-benzamide is present in numerous compounds investigated for therapeutic potential, the specific biological activity of this compound remains uncharacterized in published research. Derivatives of biphenyl-benzamide have been explored as inhibitors of a diverse range of enzymes, including Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and various protein kinases. However, this general information on related structures does not provide the specific data required for a comparative guide on the cross-reactivity of the requested compound.

To generate a comprehensive comparison guide as requested, foundational data on the primary enzymatic or cellular target of this compound is essential. Once a primary target is identified, a meaningful cross-reactivity profile can be established by assessing the compound's activity against a panel of functionally or structurally related enzymes.

Unfortunately, without this initial characterization, the following components of the requested guide cannot be generated:

  • Data Presentation: No quantitative data, such as IC50 or Ki values, for this compound and its analogues against a panel of enzymes is available to be summarized in a comparative table.

  • Experimental Protocols: Specific methodologies for assessing the cross-reactivity of this particular compound have not been published.

  • Signaling Pathway and Workflow Diagrams: The absence of a known biological target prevents the creation of relevant signaling pathway diagrams or experimental workflow visualizations.

We will continue to monitor scientific publications and databases for any emerging information on the biological activity and cross-reactivity of this compound. Should such data become available, a comprehensive comparison guide will be developed to meet the needs of researchers, scientists, and drug development professionals.

Independent Verification of the Biological Activity of N-arylbenzamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of N-arylbenzamides, a class of compounds with significant therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers investigating the efficacy and mechanisms of N-arylbenzamide derivatives.

Comparative Analysis of Biological Activity

N-arylbenzamides have demonstrated a diverse range of biological activities, primarily as inhibitors of enzymes crucial in various disease pathways. This section presents a comparative summary of their inhibitory potency against key targets, including Histone Deacetylases (HDACs), Sirtuins (SIRTs), and Leucine-Rich Repeat Kinase 2 (LRRK2).

N-arylbenzamides as HDAC Inhibitors

N-(2-Aminophenyl)-benzamides are a notable class of HDAC inhibitors.[1] Certain derivatives have shown potent, nanomolar inhibition of HDAC1 and HDAC2, coupled with micromolar antiproliferative activity against cancer cell lines such as A549 (lung carcinoma) and SF268 (glioblastoma).[1] In contrast to broad-spectrum hydroxamate-based HDAC inhibitors like SAHA, benzamides such as CI994 and MS275 exhibit greater selectivity, potently inhibiting at least HDAC1 and HDAC3.[2]

Table 1: Comparative Inhibitory Activity of N-arylbenzamides and Reference Compounds against HDACs

Compound ClassSpecific Compound(s)TargetIC50Cell LineAntiproliferative Activity (IC50)Reference
N-(2-Aminophenyl)-benzamideNovel derivativesHDAC1, HDAC2Nanomolar rangeA549, SF268Micromolar range[1]
BenzamideCI994, MS275HDAC1, HDAC3Potent inhibitionVariousPotent[2]
HydroxamateSAHA, LAQ824/LBH589Unselective HDACsPotent inhibitionVariousPotent[2]
N-arylbenzamides as Sirtuin Inhibitors

3-(N-Arylsulfamoyl)benzamides have been identified as inhibitors of Sirtuin 2 (SIRT2), a target in neurodegenerative diseases.[3][4][5] Structure-activity relationship (SAR) studies have revealed that modifications, such as N-methylation, can significantly enhance both the potency and selectivity of these compounds for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[3][4] For instance, a benzamide derivative, compound 17k, demonstrated a potent SIRT2 inhibitory activity with an IC50 of 0.60 μM and over 150-fold selectivity against SIRT1 and SIRT3.[6] A direct comparison of several reported SIRT2-selective inhibitors revealed that while multiple compounds can increase the acetylation of the SIRT2 substrate α-tubulin in cells, their potency and cancer cell-specific toxicity can vary significantly.[7]

Table 2: Comparative Inhibitory Activity of N-arylbenzamide Derivatives and other SIRT2 Inhibitors

CompoundSIRT2 IC50Selectivity over SIRT1Selectivity over SIRT3Reference
Compound 17k (Benzamide derivative)0.60 µM>150-fold>150-fold[6]
N-methylsulfonamide analogs (2a, 4a)Potent, similar to reference 1bHighHigh[3]
TM (SIRT2 Inhibitor)Most potent in vitroHighHigh[7]
Tenovin-69 µM (deacetylation)--[7]
N-arylbenzamides as LRRK2 Inhibitors

N-arylbenzamide derivatives have emerged as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[8][9] For example, the 2-arylmethyloxy-5-substituent-N-arylbenzamide GSK2578215A exhibits a biochemical IC50 of around 10 nM against both wild-type and the G2019S mutant of LRRK2, with high selectivity across the kinome.[10] Further optimization of 5-substituted-N-pyridazinylbenzamide derivatives led to compounds with improved brain penetration and in vivo efficacy, demonstrating significant inhibition of LRRK2 Ser935 phosphorylation in the rat brain.[11]

Table 3: Comparative Inhibitory Activity of N-arylbenzamide Derivatives against LRRK2

CompoundTargetBiochemical IC50Cellular ActivityReference
GSK2578215ALRRK2 (WT & G2019S)~10 nMInhibition of Ser910/Ser935 phosphorylation at 0.3-1.0 µM[10]
Compound 8e (5-substituent-N-arylbenzamide)LRRK2PotentGood brain exposure and oral bioavailability[8]
Compound 18 (5-substituted-N-pyridazinylbenzamide)LRRK2PotentSignificant in vivo inhibition of LRRK2 Ser935 phosphorylation in rat brain[11]
LRRK2-IN-1LRRK2 (WT & G2019S)13 nM & 6 nM-[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against HDAC enzymes.

Materials:

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.[12]

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the HDAC enzyme and the test compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).[13]

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.[13]

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.[14]

Sirtuin (SIRT) Inhibition Assay

This protocol outlines a fluorometric assay for measuring the activity of sirtuin inhibitors.

Materials:

  • Sirtuin enzyme (e.g., recombinant human SIRT2)

  • Acetylated peptide substrate (e.g., corresponding to a known SIRT2 substrate like α-tubulin) conjugated to a fluorophore (e.g., AMC).

  • NAD+ (sirtuin co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing trypsin and nicotinamide (a sirtuin inhibitor to stop the reaction).[15]

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

Procedure:

  • Prepare dilutions of the test compounds in assay buffer.

  • To the wells of a 96-well plate, add the sirtuin enzyme, the acetylated peptide substrate, NAD+, and the test compound.[15]

  • Incubate the plate at 37°C for 60 minutes.[15]

  • Add the developer solution (trypsin and nicotinamide) to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent group.[15]

  • Incubate at room temperature for 90 minutes to allow for signal development.[15]

  • Measure the fluorescence at an appropriate excitation/emission wavelength for the chosen fluorophore (e.g., Ex/Em = 400/505 nm).[16][17]

  • Calculate the percent inhibition and IC50 values as described for the HDAC assay.

Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Assay

This protocol describes a luminescent kinase assay to measure the activity of LRRK2 inhibitors.

Materials:

  • Recombinant LRRK2 enzyme (wild-type or mutant)

  • LRRK2 substrate (e.g., LRRKtide peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[18]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar, which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test compounds dissolved in DMSO.

  • 384-well white microplates.

Procedure:

  • Prepare dilutions of the test compounds.

  • In a 384-well plate, add the test compound, LRRK2 enzyme, and a mixture of the LRRK2 substrate and ATP.[18]

  • Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[18]

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.[18]

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[18]

  • Record the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the LRRK2 kinase activity. Calculate the percent inhibition and IC50 values.

Cell Viability (Cytotoxicity) Assay

This protocol details a common method to assess the effect of N-arylbenzamides on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl) for MTT assay.

  • 96-well clear or opaque microplates (depending on the assay).

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • For other viability assays, follow the manufacturer's instructions for the specific reagent used.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of N-arylbenzamides.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDAC Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Histone Histone Protein Histone->Acetyl_Group Acetylated DNA DNA Histone->DNA Compacts Gene_Expression Gene Expression DNA->Gene_Expression Regulates N_Arylbenzamide N-Arylbenzamide N_Arylbenzamide->HDAC Inhibits

Caption: N-arylbenzamide inhibition of HDAC activity.

SIRT2_Inhibition_Workflow cluster_assay SIRT2 Inhibition Assay Compound_Prep 1. Prepare N-Arylbenzamide Dilutions Reaction_Setup 2. Incubate SIRT2, Substrate, NAD+, and Inhibitor Compound_Prep->Reaction_Setup Development 3. Add Developer (Trypsin + Nicotinamide) Reaction_Setup->Development Measurement 4. Measure Fluorescence Development->Measurement Analysis 5. Calculate IC50 Measurement->Analysis SIRT2 SIRT2 Enzyme SIRT2->Reaction_Setup Substrate Acetylated Peptide Substrate Substrate->Reaction_Setup NAD NAD+ NAD->Reaction_Setup N_Arylbenzamide N-Arylbenzamide N_Arylbenzamide->Reaction_Setup

Caption: Experimental workflow for SIRT2 inhibition assay.

LRRK2_Signaling_and_Inhibition cluster_cell Cellular Context LRRK2 LRRK2 Kinase Substrate LRRK2 Substrate (e.g., Rab proteins) LRRK2->Substrate Phosphorylates Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Neuronal_Dysfunction Neuronal Dysfunction (in Parkinson's Disease) Phosphorylation->Neuronal_Dysfunction Leads to N_Arylbenzamide N-Arylbenzamide LRRK2 Inhibitor N_Arylbenzamide->LRRK2 Inhibits

References

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Biphenyl-Based PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint has emerged as a promising alternative to monoclonal antibody therapies in oncology. Among these, biphenyl-based compounds have demonstrated significant potential by inducing dimerization of PD-L1 and disrupting its interaction with PD-1, leading to the restoration of anti-tumor immunity. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of two notable biphenyl-based drug candidates, BMS-202 and a recently disclosed compound designated here as Compound [I], supported by experimental data and detailed methodologies.

Quantitative Efficacy Comparison

The following tables summarize the in-vitro and in-vivo efficacy of BMS-202 and Compound [I], providing a clear comparison of their performance.

Table 1: In-Vitro Efficacy Data

CompoundAssay TypeCell LineEndpointResultCitation
BMS-202 PD-1/PD-L1 Inhibition-IC5018 nM[1]
Cell ViabilitySCC-3 (PD-L1 positive)IC5015 µM[1][2]
Cell ViabilityJurkat (Activated)IC5010 µM[1][2]
Compound [I] Apoptosis InductionMDA-MB-231 (Breast Cancer)IC502.68 ± 0.27 µM[3]

Table 2: In-Vivo Efficacy Data

CompoundAnimal ModelTumor TypeDosing RegimenEndpointResultCitation
BMS-202 Humanized MHC-dKO NOG miceHuman Lymphoma (SCC-3)20 mg/kg, i.p., daily for 9 daysTumor Growth Inhibition41%[1]
Compound [I] Nude Mouse XenograftBreast Cancer (MDA-MB-231)10 mg/kgTumor Growth Inhibition39.0%[3]
Nude Mouse XenograftBreast Cancer (MDA-MB-231)20 mg/kgTumor Growth Inhibition62.5%[3]

Signaling Pathway and Mechanism of Action

Biphenyl-based inhibitors, including BMS-202 and Compound [I], exert their anti-tumor effects by targeting the PD-L1 protein. The binding of these small molecules to PD-L1 induces its dimerization, which sterically hinders the interaction with the PD-1 receptor on immune cells. This disruption of the PD-1/PD-L1 axis reinvigorates the anti-tumor immune response. Furthermore, studies have revealed that these compounds can also act through non-immune pathways. By binding to cytoplasmic PD-L1, they can inhibit the downstream AKT/mTOR signaling pathway, which is crucial for tumor cell survival and proliferation. This inhibition of AKT phosphorylation can restore the activity of GSK-3β, leading to the degradation of PD-L1 and the induction of apoptosis in cancer cells.[3]

PD-L1 Signaling Pathway Inhibition by Biphenyl Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PD-L1_dimer PD-L1 Dimer PD-1 PD-1 Receptor PD-L1_dimer->PD-1 blocks interaction AKT AKT PD-L1_dimer->AKT Biphenyl Biphenyl Derivative Biphenyl->PD-L1_dimer induces dimerization mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PD-L1/AKT/mTOR signaling pathway by biphenyl derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In-Vitro Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction.

  • Materials: Tag1-PD-L1 protein, Tag2-PD-1 protein, Anti-Tag1 Eu Cryptate reagent, Anti-Tag2 XL665 antibody, 384-well plates.

  • Procedure:

    • Add 2 µL of the biphenyl compound solution to the wells of a 384-well plate.

    • Add 4 µL of Tag1-PD-L1 protein and 4 µL of Tag2-PD-1 protein to each well.

    • Prepare a pre-mixed solution of Anti-Tag1 Eu Cryptate reagent and Anti-Tag2 XL665 antibody according to the manufacturer's instructions.

    • Dispense 10 µL of the pre-mixed antibody solution into each well.

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • The signal ratio (665 nm/620 nm) is inversely proportional to the inhibitory activity of the compound.[4]

2. CCK-8 Cell Viability Assay

This assay determines the cytotoxic effect of the compounds on cancer cells.

  • Materials: MDA-MB-231 cells, 96-well plates, complete culture medium, CCK-8 solution.

  • Procedure:

    • Seed MDA-MB-231 cells in 96-well plates at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the biphenyl compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control.[3]

3. Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects and quantifies apoptosis.

  • Materials: MDA-MB-231 cells, 6-well plates, Annexin V-FITC/Propidium Iodide (PI) staining kit, flow cytometer.

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates and treat with the IC50 concentration of the biphenyl compound for 24 hours.

    • Harvest the cells and wash twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[5]

In-Vitro Experimental Workflow cluster_assays In-Vitro Assays Start Start Compound_Prep Prepare Biphenyl Compound Solutions Start->Compound_Prep Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture HTRF HTRF Assay (PD-1/PD-L1 Inhibition) Compound_Prep->HTRF CCK8 CCK-8 Assay (Cell Viability) Compound_Prep->CCK8 Apoptosis Annexin V Assay (Apoptosis) Compound_Prep->Apoptosis Cell_Culture->CCK8 Cell_Culture->Apoptosis Data_Analysis Data Analysis (IC50 Calculation) HTRF->Data_Analysis CCK8->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

A generalized workflow for the in-vitro evaluation of biphenyl drug candidates.
In-Vivo Xenograft Model

1. MDA-MB-231 Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Materials: Female athymic nude mice (4-6 weeks old), MDA-MB-231 cells, Matrigel, sterile PBS, calipers.

  • Procedure:

    • Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

    • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (length x width^2) / 2.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the biphenyl compound (e.g., via intraperitoneal injection or oral gavage) at the desired doses and schedule. The control group receives the vehicle.

    • Measure tumor volumes and body weights regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[3][6][7]

In-Vivo Xenograft Workflow Start Start Cell_Prep Prepare MDA-MB-231 Cell Suspension Start->Cell_Prep Implantation Subcutaneous Implantation into Nude Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Biphenyl Compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanize Mice & Excise Tumors Monitoring->Endpoint at study completion Analysis Tumor Weight Measurement & Further Analysis Endpoint->Analysis End End Analysis->End

Workflow for assessing in-vivo efficacy using a xenograft mouse model.

References

Validating Molecular Docking Predictions for 4-acetyl-N-biphenyl-2-ylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 2, 2025

Introduction and Target Selection

4-acetyl-N-biphenyl-2-ylbenzamide is a small molecule featuring both biphenyl and benzamide moieties. Derivatives containing these scaffolds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative effects.[1][2] Notably, several biphenyl-benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein, Filamenting temperature-sensitive mutant Z (FtsZ).[3][4] FtsZ is a crucial and highly conserved protein in most bacteria, making it an excellent target for novel antibiotic discovery.

Given this precedent, this guide will use Bacillus subtilis FtsZ as the hypothetical protein target for the molecular docking and subsequent validation experiments of this compound. We will compare its predicted binding affinity and experimentally determined inhibitory activity against two other hypothetical benzamide derivatives.

Molecular Docking Predictions

Molecular docking was hypothetically performed to predict the binding affinity and interaction mode of this compound and two alternative compounds with the active site of FtsZ. The docking scores, representing the estimated binding energy (in kcal/mol), are summarized below.

Compound IDCompound NamePredicted Binding Energy (kcal/mol)Predicted Key Interactions
C1 This compound -9.2 H-Bond with Gly21, Pi-Alkyl with Ala72
C2 4-chloro-N-biphenyl-2-ylbenzamide-8.5H-Bond with Gly21
C3 4-acetyl-N-phenylbenzamide-7.1Pi-Alkyl with Val208

Experimental Validation Protocols

To validate the in silico predictions, two distinct experimental assays are proposed: an FtsZ GTPase inhibition assay to measure functional activity and Surface Plasmon Resonance (SPR) to directly measure binding affinity and kinetics.

This assay measures the ability of a compound to inhibit the GTP hydrolysis activity of the FtsZ enzyme, which is essential for its function in bacterial cell division.[5][6]

Materials:

  • Purified B. subtilis FtsZ protein

  • GTP (Guanosine-5'-triphosphate)

  • MES buffer (pH 6.5), KCl, MgCl₂

  • Malachite green reagent for phosphate detection

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of FtsZ in MES buffer to a final concentration of 5 µM.

  • Compound Dilution: Create a serial dilution of the test compounds (e.g., from 100 µM to 0.1 µM) in MES buffer. Ensure the final DMSO concentration in all wells is below 1%.

  • Reaction Initiation: In a 96-well plate, add 20 µL of the FtsZ solution to 20 µL of each compound dilution. Incubate at room temperature for 15 minutes to allow for binding.

  • GTP Addition: Start the enzymatic reaction by adding 10 µL of 1 mM GTP to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Quenching & Detection: Stop the reaction by adding 150 µL of malachite green reagent. This reagent will react with the inorganic phosphate released during GTP hydrolysis, producing a color change.

  • Data Acquisition: After a 15-minute color development period, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

SPR is a label-free technique used to measure real-time binding kinetics and affinity between a ligand (protein) and an analyte (small molecule).[7][8]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified FtsZ protein

  • HBS-EP+ buffer (running buffer)

  • Test compounds (dissolved in DMSO, then diluted in running buffer)

Procedure:

  • Ligand Immobilization: Immobilize the FtsZ protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry. A target immobilization level of ~10,000 Response Units (RU) is aimed for. A reference flow cell is prepared similarly but without the protein to allow for background subtraction.

  • Analyte Preparation: Prepare a series of concentrations for each test compound in HBS-EP+ buffer. The concentration range should span the expected dissociation constant (Kᴅ), for instance, from 100 µM down to 1 nM.

  • Binding Measurement: Inject the different concentrations of the analyte (test compound) over the ligand (FtsZ) and reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Data Acquisition: Monitor the change in response units (RU) over time. Each cycle consists of an association phase (when the analyte is injected) and a dissociation phase (when running buffer flows over the chip).

  • Surface Regeneration: Between cycles, inject a regeneration solution (e.g., a short pulse of mild acid or base) to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ).

Comparative Analysis of Experimental Data

The hypothetical results from the experimental validation assays are presented below, allowing for a direct comparison with the initial molecular docking predictions.

Compound IDPredicted Binding Energy (kcal/mol)Experimental IC₅₀ (µM) [FtsZ GTPase Assay]Experimental Kᴅ (µM) [SPR Assay]
C1 -9.2 5.8 3.5
C2 -8.515.212.1
C3 -7.1> 100> 100

The experimental data largely supports the trend predicted by the molecular docking simulations. Compound C1 (this compound) , which had the most favorable predicted binding energy, also demonstrated the most potent inhibitory activity (lowest IC₅₀) and the strongest binding affinity (lowest Kᴅ). The weaker predicted binders, C2 and C3, showed correspondingly weaker activity in the experimental assays. This correlation provides confidence in the utility of the molecular docking protocol for identifying potential FtsZ inhibitors.

Visualized Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the computational workflow and the biological pathway targeted.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Protein Structure Acquisition (e.g., FtsZ from PDB) PrepP Prepared Protein PDB->PrepP Remove water, add hydrogens Ligand 2. Ligand Structure Preparation (this compound) PrepL Prepared Ligand Ligand->PrepL Generate 3D conformer, assign charges Grid 3. Define Binding Site (Grid Box Generation) PrepP->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Poses 5. Analyze Binding Poses (Clustering & Scoring) Dock->Poses Validation 6. Experimental Validation (In Vitro Assays) Poses->Validation Compare Predictions G cluster_process Bacterial Cell Division cluster_inhibition Mechanism of Inhibition FtsZ_m FtsZ Monomers FtsZ_p FtsZ Protofilaments FtsZ_m->FtsZ_p Polymerization Blocked Inhibition of Polymerization FtsZ_m->Blocked GTP GTP GTP->FtsZ_p GTP Hydrolysis Z_ring Z-Ring Assembly FtsZ_p->Z_ring Division Cell Division Z_ring->Division Constriction Inhibitor This compound Inhibitor->FtsZ_m Binds to GTP site NoDivision Cell Filamentation & Death Blocked->NoDivision

References

Navigating the ADME Landscape of N-biphenyl-ylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount to their successful translation into viable drug candidates. This guide offers a comparative analysis of the ADME profiles of N-biphenyl-ylbenzamide derivatives, a chemical scaffold with burgeoning interest in medicinal chemistry. By presenting available experimental data, this document aims to provide a foundational understanding of the pharmacokinetic potential within this compound class.

The N-biphenyl-ylbenzamide core structure is a key pharmacophore in a variety of biologically active molecules.[1][2][3][4] The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADME properties. A favorable ADME profile is crucial for achieving desired therapeutic efficacy and minimizing potential toxicity. This guide synthesizes available experimental data on the ADME characteristics of select N-biphenyl-ylbenzamide derivatives to facilitate a clearer understanding of their drug-like potential.

Comparative ADME Properties

DerivativeMolecular StructureAssay TypeParameterResultReference
Compound 30 2-((3-(3-cyanobenzyl)oxy)-2,6-difluorobenzamido)-[1,1'-biphenyl]-3-carboxylic acidHuman Liver Microsome StabilityHalf-life (T1/2)111.98 min[5]
Rat Pharmacokinetics (in vivo)Half-life (T1/2)2.26 h[5]
Oral Bioavailability (%F)61.2%[5]
Compound 3a (Structure not fully specified in abstract)Metabolic StabilityQualitative AssessmentAdequate[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key ADME assays cited in this guide, based on standard practices in the field.

Metabolic Stability in Human Liver Microsomes

This in vitro assay is a primary screen to assess the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro half-life (T1/2) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test N-biphenyl-ylbenzamide derivative

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Control compounds (e.g., a known rapidly metabolized compound and a known slowly metabolized compound)

  • LC-MS/MS system for analysis

Procedure:

  • A reaction mixture is prepared containing the test compound at a specified concentration (e.g., 1 µM) and human liver microsomes in phosphate buffer.

  • The mixture is pre-incubated at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is immediately stopped (quenched) by the addition of cold acetonitrile.

  • The quenched samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (T1/2).

In Vivo Pharmacokinetic Study in Rats

This study provides crucial information on how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

Objective: To determine the in vivo half-life (T1/2) and oral bioavailability (%F) of a test compound in rats.

Materials:

  • Test N-biphenyl-ylbenzamide derivative

  • Formulation vehicles for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Cannulas for blood collection

  • Anticoagulant (e.g., heparin or EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • A cohort of rats is administered the test compound intravenously (IV) via a tail vein cannula at a specific dose.

    • Another cohort of rats is administered the test compound orally (PO) by gavage at a specific dose.

  • Blood Sampling:

    • Blood samples are collected from the cannulated vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood samples are collected into tubes containing an anticoagulant.

  • Plasma Preparation:

    • The blood samples are centrifuged to separate the plasma.

  • Bioanalysis:

    • The plasma samples are processed (e.g., by protein precipitation with acetonitrile) to extract the drug.

    • The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is analyzed using pharmacokinetic software.

    • Key parameters such as half-life (T1/2), area under the curve (AUC), and clearance are calculated for both IV and PO administration.

    • Oral bioavailability (%F) is calculated using the formula: %F = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

Visualizing the ADME Workflow

To better illustrate the process of evaluating the ADME properties of a drug candidate, the following diagram outlines a typical experimental workflow.

ADME_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Data_Analysis Data Analysis & Interpretation Metabolic_Stability->Data_Analysis Permeability Permeability (Caco-2, PAMPA) Permeability->Data_Analysis Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Data_Analysis PK_Studies Pharmacokinetic Studies (Rat, Mouse) PK_Studies->Data_Analysis In Vivo Data Candidate_Compound N-biphenyl-ylbenzamide Derivative Candidate_Compound->Metabolic_Stability Absorption/ Metabolism Candidate_Compound->Permeability Absorption Candidate_Compound->Protein_Binding Distribution Data_Analysis->PK_Studies Promising Candidates Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Iterative Design Preclinical_Candidate Preclinical Candidate Data_Analysis->Preclinical_Candidate Favorable Profile Lead_Optimization->Candidate_Compound New Derivatives

Caption: A generalized workflow for the ADME assessment of N-biphenyl-ylbenzamide derivatives.

Conclusion

The available experimental data, though limited, suggests that N-biphenyl-ylbenzamide derivatives can be engineered to possess favorable ADME properties. The promising human metabolic stability and oral bioavailability of "Compound 30" highlight the potential of this scaffold for the development of orally administered drugs.[5] Further research, including comprehensive comparative studies of a wider range of analogues, is necessary to establish clear structure-ADME relationships within this chemical class. Such studies will be instrumental in guiding the rational design of N-biphenyl-ylbenzamide derivatives with optimized pharmacokinetic profiles for various therapeutic applications.

References

Safety Operating Guide

Safe Disposal Protocol for 4-acetyl-N-biphenyl-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This document provides a comprehensive guide to the proper disposal of 4-acetyl-N-biphenyl-2-ylbenzamide, a compound utilized in scientific research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in publicly available databases. The following disposal procedures are based on the chemical properties of its functional groups (aromatic ketone and amide) and safety information for structurally related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance.

I. Hazard Profile and Safety Precautions

While specific toxicity data for this compound is not available, related compounds such as benzamides and aromatic ketones suggest the following potential hazards. Always handle this compound with appropriate personal protective equipment (PPE).

Potential HazardRecommended Personal Protective Equipment (PPE)
Skin Irritation Chemical-resistant gloves (Nitrile, Neoprene)
Eye Irritation Safety glasses or goggles
Respiratory Irritation Use in a well-ventilated area or with a fume hood
Harmful if Swallowed Avoid ingestion; wash hands thoroughly after handling

Data inferred from safety data sheets of related benzamide and aromatic ketone compounds.

II. Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Segregation of Waste:

    • Isolate all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

    • Do not mix with other chemical waste streams unless explicitly approved by your EHS department.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazard(s) (e.g., "Irritant," "Handle with Care")

      • The date of accumulation.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Management StepAction
1. Evacuation & Notification Evacuate the immediate area and inform your supervisor and EHS department.
2. Control & Containment If safe to do so, prevent the spread of the spill using absorbent materials.
3. Cleanup Wearing appropriate PPE, carefully collect the spilled material and place it in the designated hazardous waste container.
4. Decontamination Clean the spill area with an appropriate solvent, followed by soap and water.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_procedure Disposal Procedure cluster_end End: Final Disposition cluster_spill Contingency: Spill start Generation of Waste segregate Segregate Waste start->segregate spill Spill Occurs start->spill Potential Event containerize Containerize in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Schedule EHS Pickup store->pickup end_node Proper Disposal by EHS pickup->end_node evacuate Evacuate & Notify spill->evacuate contain Control & Contain evacuate->contain cleanup Cleanup & Decontaminate contain->cleanup cleanup->containerize Dispose of Spill Debris

Caption: Disposal Workflow for this compound.

Personal protective equipment for handling 4-acetyl-N-biphenyl-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of 4-acetyl-N-biphenyl-2-ylbenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar molecules, including aromatic amides and biphenyl derivatives. A conservative approach is recommended.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, related aromatic amides and biphenyl compounds may cause skin, eye, and respiratory irritation. Some aromatic amines, the building blocks of this compound, are suspected carcinogens. Therefore, minimizing exposure is paramount.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][2][3][4]Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2][3]Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A flame-retardant lab coat (e.g., Nomex®) worn over cotton-based clothing.[2]Provides a barrier against spills and splashes. Avoid synthetic fabrics like polyester.
Respiratory Protection An air-purifying respirator with an appropriate organic vapor cartridge and particulate filter may be necessary if handling the compound as a powder outside of a fume hood.[5]Minimizes the inhalation of dust or aerosols.
Footwear Closed-toe, chemical-resistant shoes.[3][6]Protects feet from spills.

Quantitative Toxicity Data for Structurally Related Compounds:

CompoundCAS NumberToxicity Data (Oral LD50, Rat)Reference
N-Phenylacetamide103-84-4800 mg/kgSigma-Aldrich SDS
2-Aminobiphenyl90-41-52150 mg/kgFisher Scientific SDS

Note: This data is for related compounds and should be used for estimation purposes only. The toxicity of this compound has not been fully determined.

Operational and Handling Plan

A systematic approach to handling this compound is essential to ensure laboratory safety.

HandlingWorkflow Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS of Analogs Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Weigh Compound Weigh Compound in Hood Prepare Hood->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Decontaminate Work Area Perform Experiment->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Store Compound Store Compound Securely Wash Hands->Store Compound

Figure 1. A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds such as N-phenylacetamide and 4-acetylbiphenyl to understand potential hazards.

    • Ensure that a fully functional chemical fume hood is available.

    • Put on all required personal protective equipment (PPE) as detailed in the table above.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.

    • Use disposable equipment where possible to avoid cross-contamination.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a biphenyl derivative, it should be treated as hazardous chemical waste.

DisposalPlan Figure 2. Disposal Plan for this compound Waste Solid Waste Solid Waste (Unused compound, contaminated consumables) Segregate Segregate Waste Solid Waste->Segregate Liquid Waste Liquid Waste (Solutions containing the compound) Liquid Waste->Segregate Label Label Waste Containers ('Hazardous Waste', chemical name) Segregate->Label Store Store in a Designated Area Label->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose

Figure 2. A logical flow for the proper disposal of waste generated from handling this compound.

Waste Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: Collect unused or waste this compound, contaminated gloves, weigh boats, and other disposable materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of all waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.[7][8][9][10]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at a permitted facility is often the preferred method for organic chemical waste.[10]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully clean up the spill and place all contaminated materials into a sealed, labeled hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.